4-Cyano-6-hydroxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-3-7-4/h1,3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIHWDBYRWTOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Cyano-6-hydroxypyrimidine from ethyl cyanoacetate
An In-Depth Technical Guide for the Synthesis of 4-Cyano-6-hydroxypyrimidine from Ethyl Cyanoacetate
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is centered on the robust and widely applicable cyclocondensation reaction between ethyl cyanoacetate and formamidine. This document furnishes a detailed mechanistic rationale, a step-by-step experimental protocol, and critical insights into process optimization and characterization. It is intended to serve as an authoritative resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, enabling a reproducible and efficient synthesis of this key pyrimidine intermediate.
Introduction and Strategic Overview
Pyrimidine derivatives are fundamental to numerous biological processes and form the core of many therapeutic agents.[1] this compound, in particular, serves as a crucial building block for constructing more complex molecules, owing to its reactive cyano and hydroxyl functionalities which allow for diverse subsequent chemical modifications.
The primary synthetic strategy detailed herein is the classic and efficient construction of the pyrimidine ring from acyclic precursors. This approach involves the condensation of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) fragment.[2] In this synthesis, ethyl cyanoacetate acts as the C-C-C precursor, providing the atoms that will become C4, C5, and C6 of the pyrimidine ring. Formamidine serves as the N-C-N fragment, supplying N1, C2, and N3. The reaction is driven by a base-catalyzed cyclocondensation, a cornerstone reaction in heterocyclic chemistry.
The Underlying Chemistry: A Mechanistic Dissection
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a logical sequence of base-catalyzed steps, transforming simple acyclic starting materials into the stable aromatic pyrimidine ring.
Causality of Reagent Selection:
-
Sodium Ethoxide (NaOEt): A strong, non-nucleophilic base is required to deprotonate the active methylene group of ethyl cyanoacetate. Sodium ethoxide is ideal as its conjugate acid is ethanol, the reaction solvent, thus preventing the introduction of competing nucleophiles.
-
Anhydrous Ethanol: The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester and the base, which would diminish the yield and introduce impurities.
-
Formamidine Acetate: This stable salt of formamidine serves as a convenient source for the free base in situ or can be used directly. The acetate salt is often preferred for its ease of handling.
The mechanism can be delineated into three primary stages:
-
Anion Formation: Sodium ethoxide abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required to initiate the condensation.
-
Condensation and Cyclization: The ethyl cyanoacetate enolate undergoes a nucleophilic attack on the electrophilic carbon of formamidine. This is followed by an intramolecular nucleophilic attack where a nitrogen atom attacks the ester carbonyl carbon, leading to the formation of a cyclic intermediate.
-
Aromatization: The cyclic intermediate undergoes elimination of an ethanol molecule, followed by tautomerization to yield the thermodynamically stable aromatic this compound product.
Caption: Figure 1: Reaction Mechanism
Validated Experimental Protocol
This protocol is adapted from established procedures for pyrimidine synthesis and is designed to be self-validating through clear checkpoints and expected observations.[3][4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount | Purity/Notes |
| Sodium Metal | Na | 22.99 | 0.20 | 4.6 g | Handle with extreme care |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 250 mL | ≥99.5%, moisture-free |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 0.20 | 22.6 g (20.0 mL) | ≥99% |
| Formamidine Acetate | C₂H₆N₂O₂ | 104.09 | 0.21 | 21.9 g | ≥98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~20 mL | For neutralization |
| Deionized Water | H₂O | 18.02 | - | ~500 mL | For workup |
Equipment
-
1000 mL Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer with stir bar and heating mantle
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Part A: Preparation of Sodium Ethoxide Solution (Base)
-
Setup: Assemble the 1000 mL flask with a reflux condenser and magnetic stirrer. Ensure all glassware is thoroughly dried to prevent reaction with sodium.
-
Sodium Reaction: Add 200 mL of anhydrous ethanol to the flask. Carefully, in small pieces, add 4.6 g of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and no nearby ignition sources.
-
Completion: Stir the mixture until all the sodium has completely dissolved. This may require gentle heating. Cool the resulting clear sodium ethoxide solution to room temperature.
Part B: Cyclocondensation Reaction
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add 22.6 g (20.0 mL) of ethyl cyanoacetate dropwise while stirring. A slight exotherm may be observed.
-
Amidine Addition: In a separate beaker, dissolve 21.9 g of formamidine acetate in the remaining 50 mL of anhydrous ethanol. Add this solution to the reaction flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.
Part C: Product Isolation and Purification
-
Dissolution: Dissolve the residue in approximately 300 mL of warm deionized water.
-
Acidification: While stirring vigorously, slowly add glacial acetic acid to the solution until the pH reaches 5-6. The product, this compound, is sparingly soluble in acidic water and will precipitate out as a solid.
-
Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) followed by a small portion of cold ethanol to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 70-85%.
Caption: Figure 2: Experimental Workflow
Characterization and Data Analysis
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (e.g., a singlet for H2 and a singlet for H5). The hydroxyl proton may be broad or exchange with D₂O. |
| ¹³C NMR | Resonances for the four distinct pyrimidine ring carbons and the nitrile carbon. The C=O (from the hydroxypyrimidine tautomer) and C-CN carbons will have characteristic shifts. |
| FT-IR (ATR) | Characteristic peaks for O-H stretching (~3100-3400 cm⁻¹), C≡N stretching (~2220-2240 cm⁻¹), C=O stretching (from tautomer, ~1650-1700 cm⁻¹), and C=N/C=C ring vibrations. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product (C₅H₃N₃O). Expected [M+H]⁺ at m/z 122.03 or [M-H]⁻ at m/z 120.02. |
| Melting Point | A sharp melting point is indicative of high purity. Comparison with literature values, if available. |
| Elemental Analysis | Calculated vs. Found percentages for C, H, and N should be within ±0.4%. Calc: C, 49.59%; H, 2.50%; N, 34.70%. |
Troubleshooting and Safety Considerations
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in reagents/glassware; insufficient base. | Ensure all reagents are anhydrous. Check completion by TLC before workup. Confirm the quality and molar ratio of the base. |
| Oily Product | Impurities present; incomplete solvent removal. | Ensure complete removal of ethanol. Recrystallize the product from a suitable solvent (e.g., water/ethanol mixture). |
| No Precipitation | Incorrect pH for precipitation; product is too soluble. | Double-check the pH after acidification. If the product remains in solution, try concentrating the aqueous solution or extracting with a suitable organic solvent like ethyl acetate. |
Safety Precautions:
-
Sodium Metal: Highly reactive with water and flammable. Handle under an inert atmosphere or in a dry environment. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Ethoxide: Corrosive and caustic. Avoid contact with skin and eyes.
-
Hydrogen Gas: Flammable gas is evolved during the preparation of sodium ethoxide. Perform this step in a well-ventilated fume hood away from any ignition sources.
-
Solvents: Ethanol is flammable. Avoid open flames.
Conclusion
The synthesis of this compound via the base-catalyzed cyclocondensation of ethyl cyanoacetate and formamidine is a reliable and efficient method. By carefully controlling reaction conditions, particularly the exclusion of moisture, and following a systematic workup procedure, this valuable heterocyclic intermediate can be obtained in high yield and purity. This guide provides the necessary mechanistic understanding and practical steps to empower researchers to successfully implement this synthesis in a laboratory setting.
References
- Google Patents. (1997). Process for making 4,6-dihydroxypyrimidine. (WO1997044327A1).
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Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
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Organic Syntheses. (n.d.). Formamidine acetate. Coll. Vol. 5, p.589 (1973); Vol. 40, p.49 (1960). Available at: [Link]
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Kuvaeva, E., Kolesnik, D. A., et al. (2020). Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. Semantic Scholar. Available at: [Link]
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Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Coll. Vol. 4, p.245 (1963); Vol. 32, p.41 (1952). Available at: [Link]
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Kofanov, E. R., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
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Spectroscopic Characterization of 4-Cyano-6-hydroxypyrimidine: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Introduction: The Structural Imperative of a Privileged Scaffold
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to a multitude of biologically active molecules and approved therapeutics.[1][2] Among these, 4-Cyano-6-hydroxypyrimidine is a particularly valuable building block, offering versatile synthetic handles for the elaboration of complex molecular architectures targeting a range of diseases, from cancer to inflammatory conditions.[3][4] The precise structural elucidation of this molecule is not merely an academic exercise; it is a critical prerequisite for ensuring reproducible biological activity, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards in drug development.[5]
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind the selection of spectroscopic techniques, the interpretation of the resulting data, and the critical role of understanding the compound's inherent tautomerism.
The Central Challenge: Prototropic Tautomerism
A defining characteristic of hydroxypyrimidines is their existence as an equilibrium of tautomeric forms.[6] For this compound, this manifests as an equilibrium between the aromatic hydroxy form (enol) and the non-aromatic pyrimidinone forms (keto). The position of this equilibrium is influenced by factors such as the physical state (solid vs. solution) and solvent polarity. Spectroscopic analysis is the definitive method to identify the dominant tautomer under a given set of conditions, which is crucial as the two forms possess different hydrogen bonding capabilities and three-dimensional shapes, profoundly impacting their biological target interactions.[7][8][9]
Caption: Prototropic tautomerism in this compound.
Based on extensive studies of related 4-hydroxypyrimidines, the keto (pyrimidinone) form is known to predominate in both solid and solution states.[9] Our subsequent analysis will therefore focus on interpreting the spectroscopic data with the assumption that the pyrimidinone tautomer is the major species observed.
A Multi-Faceted Approach: The Spectroscopic Toolkit
No single technique can provide a complete structural picture. A synergistic approach, integrating data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance, is essential for unambiguous characterization.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
The first step in characterization is to confirm that the compound has the correct molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Expected Molecular Ion:
-
Molecular Formula: C₅H₃N₃O
-
Exact Mass: 121.0276
-
Expected [M+H]⁺: 122.0354
The high-resolution mass spectrometry (HRMS) data is invaluable, as confirming the mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition, ruling out many potential impurities.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a TOF or Orbitrap analyzer for high resolution).
-
Analysis Mode: Acquire the spectrum in positive ion mode.
-
Data Interpretation: Look for the base peak corresponding to the calculated m/z of the [M+H]⁺ ion. The observed mass should match the theoretical mass with high accuracy.
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
IR spectroscopy provides direct evidence of the functional groups present and is a powerful, rapid tool for confirming the dominant keto tautomer. The key is to look for the presence of a carbonyl (C=O) stretch and the absence of a strong, broad O-H stretch characteristic of an aromatic alcohol.
Table 1: Key IR Absorptions for the Keto Tautomer
| Expected Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale & Expected Appearance |
| ~3200-3000 | N-H | Stretch | A moderately broad peak, indicative of the amide-like N-H bond in the pyrimidinone ring. |
| ~2230-2210 | C≡N (Nitrile) | Stretch | A sharp, strong absorption. The conjugation with the ring system slightly lowers the frequency from that of a simple alkyl nitrile.[1] |
| ~1700-1670 | C=O (Amide/Lactam) | Stretch | A very strong, sharp peak. The presence of this band is the most definitive IR evidence for the keto tautomer.[1][10] |
| ~1640-1580 | C=C / C=N | Ring Stretch | Multiple sharp bands of variable intensity, characteristic of the heterocyclic aromatic system.[11] |
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
-
Data Interpretation: Analyze the spectrum for the presence of the key functional group absorptions listed in Table 1.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, confirming the carbon skeleton, the number and environment of protons, and the connectivity of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.[14]
In the predominant keto form, there are two distinct protons on the pyrimidine ring. The spectrum is expected to be simple, and the chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the carbonyl group.
Table 2: Expected ¹H NMR Data (in DMSO-d₆)
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes / Rationale |
| H-2 | ~8.5 - 8.8 | Singlet (s) | This proton is flanked by two nitrogen atoms, resulting in a significantly downfield shift. |
| H-5 | ~6.5 - 6.8 | Singlet (s) | Positioned between the electron-withdrawing cyano and carbonyl groups, this proton is also downfield, but less so than H-2. |
| N-H | ~12.0 - 13.0 | Broad (br s) | The amide-like proton is typically broad due to quadrupole coupling with the nitrogen and chemical exchange. It is readily exchanged with D₂O. |
Note: Solvent choice is critical. DMSO-d₆ is recommended as it is an excellent solvent for polar heterocyclic compounds and allows for the observation of exchangeable N-H protons.
The ¹³C NMR spectrum will confirm the five unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.
Table 3: Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes / Rationale |
| C-6 | ~165 - 170 | Carbonyl Carbon: The most downfield signal, characteristic of a lactam/amide carbonyl.[14] |
| C-2 | ~155 - 160 | Flanked by two nitrogens, this carbon is significantly deshielded. |
| C-4 | ~145 - 150 | The sp² carbon attached to the cyano group. |
| C-5 | ~95 - 100 | This carbon is relatively upfield, influenced by its position adjacent to the carbonyl and cyano-bearing carbon. |
| C≡N | ~115 - 120 | Nitrile Carbon: Characteristic chemical shift for a conjugated nitrile.[14] |
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Acquire spectra on a spectrometer with a frequency of 400 MHz or higher for good signal dispersion.[14]
-
¹H NMR Acquisition: Use a standard single-pulse experiment. A relaxation delay (D1) of 1-2 seconds and 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (D1) of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.[14]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the conjugated π-system of the molecule. The pyrimidinone ring contains chromophores that undergo π → π* and n → π* transitions. The position of the maximum absorbance (λmax) is sensitive to solvent and pH, providing information about the electronic structure.[15][16] For the pyrimidinone tautomer, characteristic absorption bands are expected in the 250-300 nm range.[15][17]
Table 4: Expected UV-Vis Absorption Data (in Methanol)
| Expected λmax (nm) | Transition Type | Notes |
| ~250 - 280 | π → π | An intense absorption band characteristic of the conjugated system within the pyrimidinone ring.[15] |
| >300 | n → π | A much weaker absorption band associated with the non-bonding electrons of the carbonyl oxygen and ring nitrogens.[18] |
Integrated Analysis: A Validated Workflow
A robust characterization strategy follows a logical progression, using each technique to build upon the last. This workflow ensures that the final structural assignment is based on a convergence of evidence.
Caption: A self-validating workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The convergence of data from MS, IR, and NMR provides an unambiguous confirmation of the molecular structure and, crucially, its predominant tautomeric form. For researchers in drug development, this level of analytical rigor is non-negotiable, forming the bedrock upon which all subsequent biological and preclinical data are built. By understanding the "why" behind each spectroscopic method, scientists can confidently verify the identity and purity of this key synthetic intermediate, accelerating the journey from chemical scaffold to potential therapeutic agent.
References
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]
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Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2010). PubMed. Retrieved January 19, 2026, from [Link]
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One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. Retrieved January 19, 2026, from [Link]
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Tautomer. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]
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Infrared (IR) Spectroscopy. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 19, 2026, from [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved January 19, 2026, from [Link]
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How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Drug development: Lessons from nature. (2017, May 9). PMC. Retrieved January 19, 2026, from [Link]
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Uv-Vis Spectroscopy in Analysis of Phytochemicals. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 19, 2026, from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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Introduction: The Strategic Value of the Cyanopyrimidine Scaffold
An In-depth Technical Guide to 4-Cyano-6-hydroxypyrimidine for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a multitude of therapeutic agents. Its prevalence in nature, most notably as a component of nucleosides, has inspired chemists to explore its vast synthetic potential. The strategic introduction of functional groups onto this ring system allows for the fine-tuning of electronic properties, solubility, and, most importantly, biological activity.
This guide focuses on a particularly compelling derivative: This compound . This molecule merges two powerful functionalities on a single heterocyclic core. The hydroxyl group offers a crucial site for hydrogen bonding and exists in a tautomeric equilibrium with its keto form, providing conformational flexibility and multiple interaction points with biological targets. The cyano group, a potent electron-withdrawing moiety and hydrogen bond acceptor, significantly modulates the electronic character of the ring and can serve as a key interaction point in an active site, as seen in numerous kinase inhibitors.[1][2]
For researchers, scientists, and drug development professionals, understanding the nuanced physical and chemical properties of this compound is paramount. Its unique combination of features makes it an attractive starting point for library synthesis and a valuable building block for developing targeted therapeutics, from kinase inhibitors for oncology to anti-inflammatory agents.[3][4] This document provides a comprehensive overview of its core properties, synthesis, reactivity, and characterization, designed to empower its effective application in drug discovery programs.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of rational drug design. These parameters govern solubility, membrane permeability, and the formulation of a potential drug candidate.
Structural Identifiers and Core Data
This compound primarily exists as its more stable tautomer, 6-oxo-1,6-dihydropyrimidine-4-carbonitrile. The properties listed are reflective of this major form.
| Property | Data | Source(s) |
| IUPAC Name | 6-Oxo-1,6-dihydropyrimidine-4-carbonitrile (Keto tautomer) | Inferred from nomenclature rules |
| 6-Hydroxypyrimidine-4-carbonitrile (Enol tautomer) | Inferred from nomenclature rules | |
| Synonyms | 4-Cyano-6-pyrimidinone, 6-Cyanouracil (analogue) | [5] |
| CAS Number | 79457-91-3 (for the related 2,6-dioxo tautomer, 6-cyanouracil) | [5] |
| Molecular Formula | C₅H₃N₃O | [5] |
| Molecular Weight | 121.10 g/mol | Calculated |
| Appearance | Expected to be a white to light yellow crystalline powder | Analogy to[6][7] |
| Melting Point | >300 °C (decomposes) | Analogy to related hydroxypyrimidines |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | General property of heterocyclic compounds |
Tautomerism: A Critical Duality
One of the most defining chemical features of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic hydroxy (enol) form and the non-aromatic oxo (keto) form. For hydroxypyrimidines, the keto form is generally the predominant and more stable species in both solid and solution phases.[8][9]
This equilibrium is not merely an academic curiosity; it has profound implications for drug design.[10] The two tautomers present different hydrogen bonding patterns (donor/acceptor sites), geometries, and reactivity profiles, which can lead to differential binding affinities for a target protein. The ability of the molecule to potentially interconvert within a binding pocket can be a key determinant of its inhibitory activity.
Caption: Keto-enol tautomerism of this compound.
Synthesis and Purification
The synthesis of substituted pyrimidines is a well-established field, with several robust methods available. For this compound, a highly efficient and common approach is the three-component condensation reaction, a variant of the Biginelli reaction.[11][12] This strategy offers the advantage of building the heterocyclic core in a single, convergent step from simple, commercially available precursors.
Synthetic Workflow: Three-Component Condensation
The logical flow for the synthesis involves the base-catalyzed condensation of a nitrile-containing active methylene compound with an amidine source.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Condensation
This protocol describes a self-validating system where the identity and purity of the final product are confirmed by analytical methods.
Materials:
-
Ethyl cyanoacetate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt) or sodium metal
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Base: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide in anhydrous ethanol. (Alternatively, dissolve sodium metal in anhydrous ethanol under an inert atmosphere). This step is critical as the reaction is base-catalyzed; ensuring anhydrous conditions prevents hydrolysis of the ethoxide.
-
Reaction Setup: To the cooled sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring. This deprotonates the active methylene group, forming the nucleophilic enolate.[13]
-
Condensation: Add formamidine acetate to the reaction mixture. The choice of formamidine provides the N-C-N fragment required to form the pyrimidine ring without substitution at the C2 position.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution carefully with glacial acetic acid to a pH of ~5-6. This step protonates the phenoxide intermediate, causing the desired product to precipitate out of the aqueous solution.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. The primary purification method is recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Validation: Dry the purified product under vacuum. Confirm its identity and purity via melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 4).
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring, the strongly electron-withdrawing cyano group, and the nucleophilic/acidic hydroxyl group.
-
Electrophilicity of the Ring: The pyrimidine ring is inherently electron-deficient. This effect is significantly amplified by the C4-cyano group, which acts as a powerful resonance and inductive electron-withdrawing group. This increased electrophilicity makes the carbon atoms of the ring, particularly C6 (when in the keto form) and C2, susceptible to nucleophilic attack.[14]
-
Reactions at the Hydroxyl Group: The hydroxyl group can be readily alkylated (e.g., with alkyl halides under basic conditions) to form O-alkylated derivatives or acylated to form esters. This provides a handle for modifying solubility and creating prodrugs.
-
Nucleophilic Aromatic Substitution: While the hydroxyl group itself is a poor leaving group, it can be converted into a better one (e.g., a tosylate or triflate) or replaced with a halogen (e.g., using POCl₃). The resulting 4-cyano-6-chloropyrimidine becomes an excellent substrate for SₙAr reactions, allowing for the introduction of various nucleophiles (amines, thiols, alkoxides) at the C6 position. This is a cornerstone strategy for library development.
-
Stability and Storage: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents and bases. Due to the acidic nature of the N-H proton in the keto tautomer, it will form salts with strong bases.
Experimental Protocols for Characterization
Rigorous structural confirmation is non-negotiable in drug development. The following protocols outline standard procedures for the characterization of the synthesized this compound.
Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it can dissolve the polar compound and contains a residual solvent peak for reference. Crucially, its ability to form hydrogen bonds will also allow for the observation of exchangeable protons (N-H, O-H).
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.0-13.0 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the pyrimidinone ring. Its broadness is due to quadrupole broadening and chemical exchange.
-
~8.5-8.8 ppm (singlet, 1H): A downfield signal corresponding to the proton at the C2 position (H-2).
-
~7.0-7.2 ppm (singlet, 1H): A signal for the proton at the C5 position (H-5).
-
Note: The O-H proton of the minor enol tautomer may be observable, often as a very broad signal.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~160-165 ppm: The carbonyl carbon (C=O) at the C6 position of the dominant keto tautomer.
-
~150-155 ppm: The C2 and C4 carbons.
-
~115-118 ppm: The nitrile carbon (C≡N).
-
~105-110 ppm: The C5 carbon.
-
-
Interpretation: The number of signals, their chemical shifts, and multiplicities should align with the proposed structure. The presence of the carbonyl signal in the ¹³C NMR spectrum is strong evidence for the predominance of the keto tautomer.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry, crystalline powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
3200-3000 cm⁻¹ (broad): N-H stretching vibrations of the pyrimidinone ring.
-
~2230-2210 cm⁻¹ (sharp, strong): C≡N stretching of the nitrile group. This is a highly diagnostic peak.
-
~1700-1650 cm⁻¹ (strong): C=O stretching of the pyrimidinone ring, confirming the keto tautomer.
-
~1620-1550 cm⁻¹: C=C and C=N stretching vibrations within the heterocyclic ring.
-
-
Interpretation: The presence of strong, sharp peaks for the nitrile and carbonyl groups provides definitive evidence for these key functionalities.[15][16]
Applications in Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly in the field of kinase inhibition. The strategic placement of the cyano and hydroxyl/oxo groups allows the molecule to effectively mimic the hinge-binding interactions of ATP.
Caption: Role of the this compound scaffold in drug discovery.
-
Kinase Inhibition: The N-H and C=O groups of the pyrimidinone ring can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The cyano group can form additional hydrogen bonds or occupy hydrophobic pockets, enhancing selectivity and potency. Numerous patents and publications describe 5-cyanopyrimidine derivatives as potent inhibitors of kinases like p38α MAP kinase, crucial in inflammatory signaling.[1][2]
-
Anticancer Agents: By targeting kinases like VEGFR-2 and HER-2, cyanopyrimidine derivatives can inhibit tumor angiogenesis and proliferation.[4] They have also been explored as scaffolds for developing inhibitors of enzymes like COX-2, which is often overexpressed in tumors.[3]
-
Other Therapeutic Areas: The pyrimidine core is versatile. For example, 2,4-diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in nitric oxide synthesis, highlighting the potential for this class of compounds in cardiovascular and immunological research.[17]
References
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Liu, C., Wrobleski, S. T., Lin, J., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270. [Link]
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Oakdale, J. R., & Fokin, V. V. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
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Liu, C., Wrobleski, S. T., Lin, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]
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AL-Ghulikah, H. A., El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(11), 4496. [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1279. [Link]
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Dalvie, D., Chen, W., O'Donnell, J. P., et al. (2012). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. PubMed. [Link]
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VanAllan, J. A. (1952). 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses, 32, 45. [Link]
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Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
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Anbhule, P. V. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. [Link]
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Jadhav, S. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. [Link]
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Sharma, R., & Singh, V. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]
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CP Lab Safety. (n.d.). 4-Amino-6-hydroxypyrimidine, 5g, Each. Retrieved January 19, 2026, from [Link]
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Schollée, J. E., et al. (2024). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. Environmental Science & Technology. [Link]
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Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][18]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][18]thiazin-4-one 1,1-dioxide. PubMed. [Link]
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PubChem. (n.d.). 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile. Retrieved January 19, 2026, from [Link]
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Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4. (2017). YouTube. [Link]
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St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. [Link]
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Wiley. (n.d.). 2,4-Diamino-6-hydroxypyrimidine Spectrum. SpectraBase. [Link]
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Karczmarzyk, Z. (2008). Keto–enol tautomerism in crystals... Acta Crystallographica Section C. [Link]
-
Werner, E. R., et al. (1995). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. PubMed. [Link]
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Deeb, A., et al. (2007). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. [Link]
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An In-depth Technical Guide to the Putative Crystal Structure of 4-Cyano-6-hydroxypyrimidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-Cyano-6-hydroxypyrimidine. As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[1][2][3] Consequently, this document leverages established principles of physical organic chemistry, crystallographic data from analogous structures, and predictive modeling concepts to construct a scientifically robust hypothesis of its solid-state architecture. We will explore the probable intermolecular interactions, propose a viable synthetic and crystallization workflow, and discuss the expected spectroscopic characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related pyrimidine derivatives, particularly in the context of drug discovery and materials science.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound central to numerous biologically important molecules, including nucleic acids and certain vitamins. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities. The presence of a cyano group, a potent hydrogen bond acceptor and a participant in various non-covalent interactions, combined with a hydroxyl group, a classic hydrogen bond donor and acceptor, suggests that this compound will exhibit a rich and intricate network of intermolecular interactions in the solid state.[4][5] Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount, as it dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development.
This guide will proceed by first proposing a robust synthetic route and a method for obtaining single crystals. Subsequently, we will delve into the predicted intermolecular interactions that are likely to govern the crystal packing of this compound, supported by a conceptual diagram of the hypothesized hydrogen-bonding network.
Proposed Synthesis and Crystallization Workflow
The synthesis of substituted pyrimidines can often be achieved through condensation reactions. A plausible and efficient route to this compound is the condensation of a suitable three-carbon precursor with urea or a related amidine. A well-established method for the synthesis of related hydroxypyrimidines involves the use of malononitrile and an appropriate co-reactant.[6]
Proposed Synthetic Protocol
The following is a proposed experimental protocol for the synthesis of this compound:
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.
-
Once the sodium has completely dissolved, add malononitrile (1 equivalent) to the solution at room temperature.
-
In a separate beaker, dissolve urea (1.2 equivalents) in a minimal amount of hot ethanol and add this to the reaction flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 5-6 with glacial acetic acid, which should precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol and then diethyl ether.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Proposed Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction, the following methods are proposed:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at a concentration just below saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting the growth of single crystals.
Expected Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques. The expected data is summarized in the table below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrimidine ring will appear as distinct signals in the downfield region. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrimidine ring and the cyano group will be observed. The chemical shifts will be indicative of the electronic environment of each carbon atom. |
| FT-IR | A sharp, strong absorption band around 2200-2250 cm⁻¹ characteristic of the C≡N stretch. A broad O-H stretching band in the region of 3200-3600 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound will be observed, confirming its molecular formula. |
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data, we can predict the key intermolecular interactions that will likely dictate the crystal packing of this compound based on the known behavior of its functional groups.
Tautomerism: The Hydroxy vs. Oxo Form
It is crucial to consider the potential for tautomerism in this compound. The "hydroxy" form can exist in equilibrium with its "oxo" tautomer, 4-cyano-1H-pyrimidin-6(5H)-one. The predominant tautomer in the solid state will significantly influence the hydrogen bonding patterns. For the purpose of this predictive analysis, we will consider the interactions involving the more commonly depicted 6-hydroxypyrimidine form, while acknowledging that the oxo form could also be present and would offer different hydrogen bonding possibilities.
Key Intermolecular Interactions
The following table summarizes the anticipated intermolecular interactions:
| Interaction Type | Description |
| Hydrogen Bonding (O-H···N) | The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring and the cyano group are potent hydrogen bond acceptors. We predict strong O-H···N hydrogen bonds to be a primary motif, likely forming chains or sheets of molecules.[7] |
| Hydrogen Bonding (N-H···O/N) | If the oxo tautomer is present, the N-H group of the pyrimidine ring will act as a hydrogen bond donor, interacting with the carbonyl oxygen or the cyano nitrogen of neighboring molecules. |
| π-π Stacking | The aromatic pyrimidine rings are expected to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, will contribute significantly to the overall stability of the crystal lattice. The geometry of the stacking (e.g., parallel-displaced or T-shaped) will depend on the electronic distribution within the ring. |
| Dipole-Dipole Interactions | The cyano group possesses a strong dipole moment. These dipoles will likely align in an anti-parallel fashion in the crystal lattice to minimize electrostatic repulsion and maximize attraction, further stabilizing the structure.[4][5] |
Hypothesized Hydrogen Bonding Network
The interplay of the strong hydrogen bond donors and acceptors is expected to result in a robust and well-defined hydrogen-bonding network. A potential arrangement is the formation of dimeric structures or extended chains through O-H···N bonds involving the pyrimidine ring nitrogen and the cyano nitrogen.
Sources
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An In-depth Technical Guide to the Solubility of 4-Cyano-6-hydroxypyrimidine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-cyano-6-hydroxypyrimidine. Designed for researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical principles governing its solubility, offers a predictive analysis across a range of common organic solvents, and provides a detailed experimental protocol for accurate thermodynamic solubility determination.
Introduction: The Significance of this compound and Its Solubility
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of many biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] The presence of both a cyano and a hydroxyl group on this scaffold imparts a unique electronic and steric profile, making it a valuable building block for synthesizing novel compounds with potential therapeutic applications, such as kinase inhibitors.[2][3]
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of its ultimate success.[4][5] Poor solubility can severely hamper a compound's bioavailability, lead to unreliable in vitro assay results, and present significant challenges for formulation and delivery.[1][6] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug development pipelines, from initial synthesis and purification to the final formulation stages.
This guide will provide a robust theoretical framework to predict the solubility behavior of this compound and a practical, validated methodology for its experimental determination.
The Theoretical Framework of Solubility
The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall spontaneity of this process is determined by the Gibbs free energy of solution (ΔGsol), which is a function of the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.
A key principle in predicting solubility is the concept of "like dissolves like." This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. The primary forces at play are:
-
Van der Waals forces: Weak, transient attractions and repulsions between molecules.
-
Dipole-dipole interactions: Attractive forces between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
The solubility of a solid is also heavily influenced by its crystal lattice energy, which is the energy required to break apart the solid-state structure. Compounds with high melting points often have high crystal lattice energies, which can negatively impact their solubility.[7]
Physicochemical Profile and Predicted Solubility of this compound
Molecular Structure and Functional Group Analysis:
-
Pyrimidine Ring: The two nitrogen atoms in the aromatic ring are electron-withdrawing and can act as hydrogen bond acceptors.
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity. The tautomeric equilibrium between the hydroxyl and keto forms can also influence its interactions.
-
Cyano Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor.
The combination of these functional groups suggests that this compound is a polar molecule with the capacity for extensive hydrogen bonding. Related dihydroxy- and amino-hydroxy-pyrimidines exhibit high melting points, suggesting that the crystal lattice energy of this compound may be substantial, requiring significant energy to overcome during dissolution.[6][8] The computed XLogP3 of structurally similar compounds like 2-cyanoamino-4,6-dihydroxypyrimidine (-1) and 4-hydroxypyrimidine-5-carbonitrile (-0.8) further indicates a high degree of polarity.[9][10]
The following diagram illustrates the key molecular interactions that will govern the solubility of this compound in different types of solvents.
Predicted Qualitative Solubility Profile:
Based on these principles, a predicted qualitative solubility profile in common organic solvents is presented in Table 1.
| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |
| Methanol | Polar Protic | 5.1 | High | Strong hydrogen bonding (donor and acceptor) and high polarity match. |
| Ethanol | Polar Protic | 4.3 | Moderate to High | Good hydrogen bonding, but slightly lower polarity than methanol. |
| Isopropanol | Polar Protic | 3.9 | Moderate | Lower polarity and increased steric hindrance may reduce solubility. |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate | High polarity and can act as a hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Very high polarity and a strong hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | High polarity and a strong hydrogen bond acceptor. |
| Acetone | Polar Aprotic | 5.1 | Moderate | Good polarity and a hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Low to Moderate | Moderate polarity, but weaker hydrogen bond accepting capability. |
| Dichloromethane (DCM) | Non-polar | 3.1 | Low | Mismatch in polarity and limited hydrogen bonding. |
| Toluene | Non-polar | 2.4 | Very Low / Insoluble | Significant mismatch in polarity and lack of hydrogen bonding. |
| Hexane | Non-polar | 0.1 | Very Low / Insoluble | Extreme mismatch in polarity. |
Experimental Determination of Thermodynamic Solubility
To validate the predicted solubility and obtain quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.
Experimental Workflow Diagram:
Detailed Step-by-Step Protocol:
-
Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility.
-
Conclusion
This compound is a polar heterocyclic compound with significant potential for hydrogen bonding. Its solubility is predicted to be highest in polar protic solvents like methanol and polar aprotic solvents such as DMSO and DMF. Conversely, it is expected to have very low solubility in non-polar solvents like toluene and hexane. This predicted profile is governed by the fundamental principle of "like dissolves like" and the interplay between the solute-solvent interactions and the compound's own crystal lattice energy. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility, which is a critical parameter for the successful development of this promising molecule in pharmaceutical and chemical research.
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The Enigmatic Reactivity of the Cyano Group in 4-Cyano-6-hydroxypyrimidine: A Technical Guide for Synthetic Chemists
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity of the cyano group in 4-cyano-6-hydroxypyrimidine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The intricate interplay between the electron-withdrawing pyrimidine core, the tautomeric nature of the 6-hydroxy substituent, and the inherent electrophilicity of the nitrile functionality gives rise to a rich and nuanced chemical behavior. This document will dissect the electronic properties of the molecule and explore key transformations of the cyano group, including hydrolysis, reduction, nucleophilic additions, and cycloadditions. Each section is supported by established chemical principles and analogous reactivity in related heterocyclic systems, offering both a theoretical framework and practical, field-proven insights for the synthetic practitioner. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to serve as a self-validating system for laboratory application.
Introduction: Unveiling the Chemical Personality of this compound
This compound stands as a molecule of considerable synthetic potential, bridging the chemical space between pyrimidines, a cornerstone of numerous biologically active compounds, and the versatile cyano group, a precursor to a multitude of functional groups.[1] The reactivity of this molecule is not merely the sum of its parts; rather, it is a complex tapestry woven from the electronic push-and-pull of its constituent functionalities.
The pyrimidine ring, being an electron-deficient heterocycle, imparts a significant activating effect on the C4-cyano group.[2] This inherent electronic demand enhances the electrophilicity of the nitrile carbon, rendering it more susceptible to nucleophilic attack compared to its aliphatic or even simple aromatic counterparts. However, the presence of the 6-hydroxy group introduces a critical layer of complexity through keto-enol tautomerism.
The Crucial Role of Tautomerism
The 6-hydroxy group of this compound exists in a tautomeric equilibrium with its corresponding pyridone form, 4-cyano-1,6-dihydro-6-oxopyrimidine. The position of this equilibrium is influenced by factors such as solvent polarity and pH.[3] This tautomerism profoundly impacts the electronic distribution within the pyrimidine ring and, consequently, the reactivity of the cyano group. The pyridone tautomer, with its amide-like character, can alter the aromaticity and electron-donating/withdrawing properties of the ring system, thereby modulating the reactivity of the cyano substituent.
Key Transformations of the Cyano Group
The strategic location and electronic activation of the cyano group in this compound open the door to a variety of valuable chemical transformations. The following sections will detail the primary reaction pathways, offering both mechanistic understanding and actionable experimental protocols.
Hydrolysis: Gateway to Carboxylic Acids and Amides
The hydrolysis of the cyano group provides a direct route to the corresponding carboxylic acid (4-carboxy-6-hydroxypyrimidine) or carboxamide (4-carboxamido-6-hydroxypyrimidine), both of which are valuable intermediates in medicinal chemistry. This transformation can be achieved under either acidic or basic conditions.[4]
Mechanistic Insight:
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.[5] Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.[6]
In a basic medium, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to give the imidic acid, which rearranges to the amide. Saponification of the amide under the basic conditions leads to the carboxylate salt, which upon acidic workup, furnishes the carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis to 4-Carboxy-6-hydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a 6 M aqueous hydrochloric acid solution (10-20 volumes).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.
-
Workup: Allow the reaction mixture to cool to room temperature. The product, 4-carboxy-6-hydroxypyrimidine, may precipitate upon cooling. If not, carefully neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to induce precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Comparison of Hydrolysis Conditions
| Product | Reagents and Conditions | Typical Yields | Key Considerations |
| 4-Carboxamido-6-hydroxypyrimidine | H₂SO₄ (conc.), gentle heating | Moderate to Good | Reaction time and temperature are critical to avoid over-hydrolysis. |
| 4-Carboxy-6-hydroxypyrimidine | 6 M HCl (aq.), reflux | Good to Excellent | A straightforward and high-yielding method. |
| 4-Carboxy-6-hydroxypyrimidine | NaOH (aq.), reflux, then H₃O⁺ workup | Good to Excellent | The product is isolated as the carboxylate salt before acidification. |
Reduction: Accessing the Aminomethyl Functionality
The reduction of the cyano group to a primary amine affords 4-(aminomethyl)-6-hydroxypyrimidine, a valuable building block for introducing a flexible basic moiety. The choice of reducing agent is crucial to achieve selectivity and avoid over-reduction of the pyrimidine ring.
Causality in Reagent Selection:
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[7] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to the primary amine.[4] Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon can also be employed, though care must be taken to prevent reduction of the pyrimidine ring, especially under harsh conditions.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-6-hydroxypyrimidine. Further purification can be achieved by crystallization or chromatography.
Visualization of the Reduction Pathway
Caption: Reduction of the cyano group via hydride addition.
[3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition of the nitrile with an azide source provides a facile route to 5-(6-hydroxypyrimidin-4-yl)-1H-tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2]
Mechanistic Rationale:
This reaction is typically catalyzed by a Lewis acid, such as a zinc or tin compound, which coordinates to the nitrile nitrogen, thereby activating it towards nucleophilic attack by the azide ion.[1] The reaction can also be promoted by the in situ formation of hydrazoic acid. The subsequent cyclization and protonation steps lead to the formation of the stable tetrazole ring.
Experimental Protocol: Zinc-Catalyzed Tetrazole Formation
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and zinc chloride (ZnCl₂, 1.0-1.5 eq.) in N,N-dimethylformamide (DMF) or a mixture of water and isopropanol.
-
Heating: Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Carefully acidify the mixture with dilute hydrochloric acid to pH 2-3 to protonate the tetrazole and precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualization of the Cycloaddition Process
Caption: Workflow for tetrazole synthesis.
Conclusion and Future Perspectives
The cyano group in this compound is a highly versatile functional handle that offers access to a diverse array of valuable chemical entities. Its reactivity is governed by a delicate balance of electronic effects from the pyrimidine ring and the tautomeric equilibrium of the 6-hydroxy group. This guide has provided a foundational understanding of the key transformations of this cyano group, supported by practical experimental protocols. Further exploration into the nuanced reactivity of this molecule, particularly in the context of metal-catalyzed cross-coupling reactions and more complex cycloadditions, will undoubtedly unveil new avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and mechanistic insights presented herein serve as a robust starting point for researchers aiming to harness the full synthetic potential of this intriguing heterocyclic building block.
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The Acidity of the Hydroxyl Group in 4-Cyano-6-hydroxypyrimidine: A Technical Guide for Drug Development Professionals
Abstract
The ionization constant (pKa) of a molecule is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and target engagement.[1] This technical guide provides an in-depth analysis of the factors governing the acidity of the hydroxyl group in 4-cyano-6-hydroxypyrimidine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the intricate interplay of electronic effects, tautomerism, and the structural context of the pyrimidine ring. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the determination and interpretation of this crucial property.
Introduction: The Significance of Pyrimidine Scaffolds and pKa in Drug Design
Pyrimidines are fundamental heterocyclic structures found in a vast array of biologically active molecules, including nucleobases and numerous synthetic drugs.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. The acidity of substituents, such as a hydroxyl group, is a key determinant of the ionization state of the molecule at physiological pH. This, in turn, dictates its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. An accurate understanding and, where possible, prediction of the pKa of ionizable groups are therefore indispensable in modern drug discovery.[1]
Theoretical Framework: Unraveling the Acidity of this compound
The acidity of the hydroxyl group in this compound is primarily influenced by three key factors: the inherent electronic properties of the pyrimidine ring, the potent electron-withdrawing nature of the cyano group, and the phenomenon of keto-enol tautomerism.
Electronic Effects of the Pyrimidine Ring
The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[3] This inherent electron deficiency leads to an inductive electron withdrawal from its substituents. Consequently, the pyrimidine ring itself enhances the acidity of the attached hydroxyl group compared to a phenol, as it stabilizes the resulting phenoxide-like anion through delocalization of the negative charge. The pKa of protonated pyrimidine is significantly lower than that of pyridine, indicating the increased electron-withdrawing character of the diazine system.[3]
The Influence of the Cyano Substituent
The cyano (-C≡N) group is a powerful electron-withdrawing group, acting through both inductive and resonance effects.[4][5]
-
Inductive Effect: The electronegative nitrogen atom in the cyano group strongly pulls electron density away from the pyrimidine ring through the sigma bond framework. This effect is transmitted to the hydroxyl group, further polarizing the O-H bond and facilitating proton dissociation.
-
Resonance Effect: The cyano group can participate in resonance delocalization of the negative charge of the conjugate base. Upon deprotonation of the hydroxyl group, the resulting negative charge can be delocalized onto the pyrimidine ring and further onto the nitrogen atom of the cyano group, creating additional stable resonance structures. This enhanced stabilization of the conjugate base significantly increases the acidity of the parent molecule.
The combined electron-withdrawing properties of the pyrimidine ring and the cyano group are expected to render the hydroxyl group of this compound substantially more acidic than that of phenol or even 6-hydroxypyrimidine.
Keto-Enol Tautomerism: A Critical Consideration
Hydroxypyrimidines, particularly those with hydroxyl groups at the 2, 4, or 6 positions, exist in a tautomeric equilibrium between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms.[6][7][8] This equilibrium can have a profound impact on the observed pKa, as the molecule may deprotonate from either the hydroxyl group of the enol tautomer or the ring nitrogen of the keto tautomer.
For this compound, the following tautomeric equilibrium is expected:
Caption: Keto-enol tautomerism in this compound.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents.[9] The deprotonation could occur from the hydroxyl group in the enol form or the N-H bond in the more stable keto tautomer. The measured pKa will reflect the acidity of the most abundant and acidic species in solution.
Methodologies for pKa Determination
An accurate determination of the pKa of this compound requires a combination of experimental and computational approaches.
Experimental Protocols
3.1.1. UV-Visible Spectrophotometry
This is a common and robust method for pKa determination.[1][10] It relies on the principle that the UV-Vis absorption spectrum of a molecule changes as it ionizes.
Experimental Workflow:
Caption: Workflow for pKa prediction using DFT calculations.
3.2.2. Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models use statistical methods to correlate chemical structure with physicochemical properties like pKa. [11]These models are trained on large datasets of compounds with experimentally determined pKa values. While computationally less expensive than quantum mechanical methods, their accuracy depends on the similarity of the query molecule to the training set.
Data Summary and Interpretation
| Compound | Approximate pKa | Rationale |
| Phenol | 10.0 | Baseline for hydroxyl acidity on an aromatic ring. |
| Pyrimidine | 1.3 (protonated) | Demonstrates the electron-withdrawing nature of the ring. [12] |
| 4-Hydroxypyrimidine | ~9.5 | The pyrimidine ring slightly increases acidity compared to phenol. |
| This compound | Estimated 6-8 | The strong electron-withdrawing cyano group is expected to significantly lower the pKa. The exact value will depend on the predominant tautomeric form in solution. |
Conclusion and Future Directions
The acidity of the hydroxyl group in this compound is a complex property governed by the interplay of the electron-deficient pyrimidine ring, the powerful electron-withdrawing cyano group, and the potential for keto-enol tautomerism. Based on these factors, the pKa of this compound is anticipated to be significantly lower than that of simpler hydroxypyrimidines, likely falling in the range of 6-8.
For drug development professionals, an accurate determination of this pKa is paramount. We recommend a combined approach, utilizing UV-Vis spectrophotometry for experimental determination and DFT calculations for theoretical validation and a deeper understanding of the underlying electronic structure and tautomeric preferences. A thorough characterization of the ionization behavior of this compound and its derivatives will enable more informed decisions in lead optimization and the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles.
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Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]
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The Versatile Scaffold: Unlocking the Potential of 4-Cyano-6-hydroxypyrimidine in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone in the edifice of medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast landscape of pyrimidine derivatives, the 4-cyano-6-hydroxypyrimidine scaffold has emerged as a particularly intriguing and versatile platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and, most importantly, the burgeoning applications of this scaffold in modern drug discovery, with a focus on its role in the development of potent and selective enzyme inhibitors.
Section 1: Synthesis and Physicochemical Landscape of the this compound Core
The synthetic accessibility of a chemical scaffold is a paramount consideration in drug development. The this compound core, while not as ubiquitously documented as some of its relatives, can be accessed through logical and established synthetic transformations.
Synthetic Strategies: A Convergent Approach
A common and efficient method for the construction of the pyrimidine ring is through the condensation of a three-carbon component with a urea or thiourea derivative. While a direct, one-pot synthesis of this compound is not extensively reported, a plausible and adaptable approach involves a multi-step sequence, often starting from readily available precursors.
A generalized synthetic pathway can be envisioned as a variation of the Biginelli reaction or related cyclocondensation reactions. For instance, the synthesis of the closely related 2,4-diamino-6-hydroxypyrimidine involves the reaction of ethyl cyanoacetate with guanidine.[1][2] By modifying the amidine source, one could theoretically construct the desired scaffold.
A more direct, albeit less documented, conceptual pathway is illustrated below:
Caption: Conceptual synthetic pathway to this compound.
This generalized scheme highlights the key bond-forming reactions. The crucial step is the cyclocondensation, which would likely require optimization of reaction conditions, such as the choice of base and solvent.
Experimental Protocol: Synthesis of a Related 6-Amino-5-cyano-4-phenyl-2-hydroxypyrimidine [3][4]
This protocol for a related compound illustrates the principles of the multicomponent reaction approach.
-
Reaction Setup: In a 100 ml round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea (1 mmol) in water.
-
Catalyst Addition: Add the catalyst (e.g., CdFe2(C4H4O6)3·5H2O) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux using an oil bath for approximately 45 minutes.
-
Workup: Monitor the reaction completion using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto 50 ml of crushed ice with continuous stirring.
-
Isolation: Filter the resulting solid product, wash with ether, and dry.
-
Purification: Recrystallize the crude product from ethyl alcohol to obtain the pure compound.
Physicochemical Properties: The Key to Drug-Likeness
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~135.1 g/mol | A low molecular weight is generally favorable for oral bioavailability. |
| LogP | Low to moderate | The presence of polar functional groups (hydroxyl, nitrile, and ring nitrogens) suggests a degree of hydrophilicity, which can impact cell permeability. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The hydroxyl group can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 (nitrile nitrogen and two ring nitrogens) | Multiple hydrogen bond acceptors enhance the potential for target interaction. |
| pKa | Weakly acidic | The hydroxyl group can deprotonate, and the pyrimidine ring nitrogens can be protonated, influencing solubility and interaction at physiological pH. |
| Chemical Stability | Generally stable | The aromatic pyrimidine ring confers a degree of stability. However, the cyano group can be susceptible to hydrolysis under harsh acidic or basic conditions. |
These properties suggest that the this compound scaffold possesses a favorable starting point for the development of drug-like molecules. The ability to modify the scaffold at various positions allows for the optimization of these properties to suit specific therapeutic targets.
Section 2: The this compound Scaffold as a Privileged Motif for Enzyme Inhibition
The true potential of the this compound core lies in its application as a versatile scaffold for the design of potent and selective enzyme inhibitors. The strategic placement of the cyano and hydroxyl groups provides key interaction points within enzyme active sites.
Targeting the Epigenome: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9).[6] Its overexpression is implicated in various cancers, making it an attractive therapeutic target. Several studies have highlighted the potential of cyanopyrimidine derivatives as potent LSD1 inhibitors.[7][8]
Mechanism of Action:
The cyanopyrimidine scaffold can be elaborated with functionalities that mimic the substrate of LSD1. The core itself can engage in key interactions within the active site. For instance, the pyrimidine nitrogens can form hydrogen bonds with active site residues, while the cyano group can interact with the flavin adenine dinucleotide (FAD) cofactor or nearby amino acids.
Caption: Interaction of a cyanopyrimidine inhibitor with the LSD1 active site.
Structure-Activity Relationship (SAR) Insights:
Studies on cyanopyrimidine-based LSD1 inhibitors have revealed key structural features that govern their potency and selectivity.[8][9]
-
Substitution at the 5-position: The cyano group at this position is often crucial for activity, potentially through interactions with the FAD cofactor.
-
Substitution at the 6-position: Bulky aromatic groups at this position are well-tolerated and can enhance binding through hydrophobic interactions.
-
Modifications at the 2- and 4-positions: These positions offer opportunities for introducing side chains that can further optimize potency and selectivity by interacting with specific sub-pockets of the active site.
Experimental Protocol: LSD1 Inhibition Assay (Fluorometric) [10][11][12][13][14]
This protocol provides a general framework for assessing the inhibitory activity of compounds against LSD1.
-
Reagent Preparation: Prepare assay buffer, LSD1 enzyme solution, HRP solution, fluorometric substrate, and peptide substrate.
-
Assay Setup (384-well plate):
-
100% Initial Activity Wells: Add assay buffer, LSD1, HRP, fluorometric substrate, and solvent.
-
Background Wells: Add assay buffer, LSD1, HRP, fluorometric substrate, and solvent (no peptide).
-
Inhibitor Wells: Add assay buffer, LSD1, HRP, fluorometric substrate, and the test inhibitor at various concentrations.
-
-
Reaction Initiation: Add the peptide substrate to all wells except the background wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Detection: Read the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Modulating Inflammatory Pathways: Inhibition of p38α MAP Kinase
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases. 5-Cyanopyrimidine derivatives have been identified as potent and selective inhibitors of p38α MAP kinase.[15]
Mechanism of Action:
The cyanopyrimidine core of these inhibitors typically binds to the ATP-binding pocket of p38α. X-ray crystallography studies have revealed that the cyano nitrogen of the 5-cyanopyrimidine core can form a direct hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[15] This interaction is a key determinant of the inhibitor's potency.
Caption: Binding mode of a 5-cyanopyrimidine inhibitor in the p38α kinase active site.
Experimental Protocol: p38α MAP Kinase Inhibition Assay [16][17][18][19]
This protocol outlines a method for measuring the inhibition of p38α kinase activity.
-
Reaction Components: Prepare kinase buffer, p38α enzyme, substrate (e.g., ATF2), and ATP.
-
Assay Setup (384-well plate):
-
Control Wells: Add kinase buffer, enzyme, and substrate.
-
Inhibitor Wells: Add kinase buffer, enzyme, substrate, and the test inhibitor at various concentrations.
-
-
Reaction Initiation: Add ATP to all wells to start the reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP and measure the luminescent signal.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Regulating the Cell Cycle: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. CDK2, in particular, is crucial for the G1/S phase transition. Cyanopyrimidine-based scaffolds have been explored for the development of CDK2 inhibitors.
Mechanism of Action:
Similar to other kinase inhibitors, cyanopyrimidine-based CDK2 inhibitors are typically ATP-competitive. They occupy the ATP-binding site of the CDK2/cyclin complex, preventing the phosphorylation of downstream substrates. The pyrimidine core acts as a scaffold for positioning functional groups that make specific contacts with the hinge region and other key residues within the active site.[20][21]
Experimental Protocol: CDK2 Inhibition Assay [22][23][24][25][26]
This protocol describes a common method for assessing CDK2 inhibitory activity.
-
Reagents: Prepare kinase buffer, CDK2/Cyclin A2 enzyme complex, a suitable substrate (e.g., a peptide derived from histone H1), and ATP.
-
Assay Setup (384-well plate):
-
Control Wells: Combine the enzyme, substrate, and ATP in the kinase buffer.
-
Inhibitor Wells: Add the test compound at various concentrations to the reaction mixture.
-
-
Reaction and Detection: The assay can be performed using various detection methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays like the ADP-Glo™ assay.
-
Data Analysis: Calculate the IC50 values to determine the potency of the inhibitors.
Targeting Purine Metabolism: Inhibition of Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Cyanopyrimidine derivatives have been investigated as novel xanthine oxidase inhibitors.
Mechanism of Action:
Cyanopyrimidine-based XO inhibitors are designed to bind to the active site of the enzyme, which contains a molybdenum cofactor. The inhibitor can interact with key amino acid residues and the molybdenum center, preventing the substrate from binding and being oxidized.
Experimental Protocol: Xanthine Oxidase Inhibition Assay [1][27][28][29][30]
This spectrophotometric assay measures the inhibition of uric acid formation.
-
Reagents: Prepare phosphate buffer (pH 7.5), xanthine oxidase enzyme solution, and a xanthine substrate solution.
-
Assay Mixture: In a 96-well plate, combine the test compound solution, phosphate buffer, and the xanthine oxidase enzyme solution.
-
Pre-incubation: Incubate the mixture at 25°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution.
-
Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Section 3: Future Perspectives and Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for the development of a wide range of therapeutic agents. Its synthetic tractability, favorable physicochemical properties, and ability to engage in key interactions with various enzyme active sites make it an attractive starting point for drug discovery programs.
The examples highlighted in this guide, from epigenetic modulators to kinase inhibitors, underscore the versatility of this chemical motif. Future research in this area will likely focus on:
-
Scaffold Hopping and Diversification: Exploring novel synthetic routes to generate diverse libraries of this compound derivatives for high-throughput screening.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of New Biological Targets: Investigating the potential of this scaffold to modulate other classes of enzymes and receptors.
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Anbhule, P. V., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Organic Chemistry Journal, 4, 26-30. [Link]
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Porras, G., et al. (2021). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Proceedings of the National Academy of Sciences of the United States of America, 118(11), e2022833118. [Link]
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The Evolving Landscape of 4-Cyano-6-hydroxypyrimidine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, the 4-cyano-6-hydroxypyrimidine core has emerged as a particularly versatile platform for the development of novel drug candidates. This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of this compound and its analogs, offering insights for researchers and drug development professionals in this dynamic field.
The Chemistry of this compound: Synthesis and Reactivity
The synthetic accessibility and tunable reactivity of the this compound core are central to its appeal in drug discovery. A common and efficient route to this scaffold and its close analogs, such as 2,4-diamino-6-hydroxypyrimidine, involves the condensation of readily available starting materials.
A typical synthesis involves the reaction of guanidine nitrate with ethyl cyanoacetate in the presence of a base like sodium methoxide.[1][2][3] This one-pot reaction proceeds through a cyclization mechanism to afford the 2,4-diamino-6-hydroxypyrimidine product in high yield.
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Methodological & Application
The Strategic Utility of 4-Cyano-6-hydroxypyrimidine in Modern Drug Discovery
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the pyrimidine scaffold stands as a cornerstone of molecular design, lauded for its versatile reactivity and prevalence in a multitude of biologically active molecules.[1][2][3] Among the diverse array of pyrimidine-based building blocks, 4-Cyano-6-hydroxypyrimidine has emerged as a particularly strategic chemical intermediate. Its unique bifunctional nature—possessing both an electrophilic cyano group and a modifiable hydroxyl group—offers medicinal chemists a powerful handle to construct complex molecular architectures with remarkable precision. This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its use in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors and antiviral agents.
The inherent reactivity of the pyrimidine ring, characterized by its electron-deficient nature, makes it an ideal core for targeting various biological macromolecules. The strategic placement of the cyano and hydroxyl groups on the 4- and 6-positions, respectively, allows for a stepwise and controlled diversification of the molecular scaffold. This guide will delve into the chemical logic behind these transformations, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile intermediate in their synthetic campaigns.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃N₃O | N/A |
| Molecular Weight | 121.10 g/mol | N/A |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 191 - 195 °C | [1] |
| Solubility | Soluble in hot water, ethanol, and other polar organic solvents. | N/A |
| Tautomerism | Exists in keto-enol tautomeric forms, with the keto form (pyrimidinone) generally predominating. | [4][5] |
Safety and Handling:
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data for this compound is limited, related cyanopyrimidines and hydroxypyrimidines may cause skin and eye irritation.[2][6] It is advisable to consult the Safety Data Sheet (SDS) for any related compounds being used in the synthetic workflow.[1][2]
Core Synthetic Strategies: From Intermediate to Advanced Precursors
The true value of this compound lies in its capacity to be readily transformed into more complex and functionally diverse intermediates. The two primary handles for modification are the hydroxyl group at the 6-position and the cyano group at the 4-position.
Activation of the 6-Position: The Gateway to Nucleophilic Substitution
The hydroxyl group at the 6-position is not a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. Therefore, its conversion to a more labile group, typically a halogen, is a critical first step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Protocol 1: Chlorination of this compound to 4-Cyano-6-chloropyrimidine
This protocol describes a robust method for the chlorination of the hydroxyl group, a pivotal activation step for subsequent nucleophilic substitutions. The use of a sealed reactor with equimolar POCl₃ is an efficient and environmentally conscious approach.[3]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Teflon-lined stainless steel reactor
Procedure:
-
Reaction Setup: In a 150 mL Teflon-lined stainless steel reactor, add this compound (e.g., 0.3 moles), an equimolar amount of phosphorus oxychloride (POCl₃, 0.3 moles), and one equivalent of pyridine (0.3 moles).
-
Reaction Conditions: Securely seal the reactor and heat the mixture to 160 °C for 2 hours with stirring.
-
Work-up: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Quench the reaction mixture by slowly pouring it onto crushed ice (approximately 100 mL).
-
Neutralization: Adjust the pH of the aqueous solution to 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield 4-Cyano-6-chloropyrimidine.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
POCl₃: Serves as both the chlorinating agent and, in excess, as a solvent. The use of an equimolar amount is a greener alternative to traditional methods that use a large excess.[3]
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Sealed Reactor: Allows the reaction to be performed at a high temperature and pressure, accelerating the reaction rate and enabling the use of less reagent.
-
Ice Quench: The reaction of POCl₃ with water is highly exothermic. A slow quench onto ice helps to control the temperature and prevent a runaway reaction.
-
Neutralization: Bringing the pH to 8-9 ensures that the product is in its free base form and can be efficiently extracted into the organic layer.
Diagram 1: Chlorination Workflow
Caption: Workflow for the chlorination of this compound.
Diversification at the 6-Position: Nucleophilic Aromatic Substitution
With the activated 4-Cyano-6-chloropyrimidine in hand, a plethora of nucleophiles can be introduced at the 6-position via SNAr. This is a cornerstone reaction for building molecular diversity. The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitates this substitution.[7]
Protocol 2: General Procedure for Nucleophilic Substitution of 4-Cyano-6-chloropyrimidine
This protocol provides a general framework for the reaction of 4-Cyano-6-chloropyrimidine with various amine nucleophiles, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
4-Cyano-6-chloropyrimidine
-
Amine nucleophile (e.g., aniline, piperidine, morpholine)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an alcohol like isopropanol)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Potassium carbonate (K₂CO₃))
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 4-Cyano-6-chloropyrimidine (1 equivalent) in a suitable solvent (e.g., DMF), add the amine nucleophile (1.1 equivalents) and a base (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-substituted-4-cyanopyrimidine.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMF or DMSO are excellent for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile. Alcohols can also be used, particularly for less reactive amines.
-
Base: The base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct.
-
Temperature: The reaction temperature is dependent on the reactivity of the amine nucleophile. More hindered or less nucleophilic amines may require heating to achieve a reasonable reaction rate.
Diagram 2: Nucleophilic Substitution Pathway
Caption: General pathway for nucleophilic aromatic substitution.
Applications in Drug Discovery: Targeting Kinases and Viruses
The derivatives of this compound are prominent in the development of therapeutics targeting a range of diseases. The pyrimidine core often acts as a scaffold that can be decorated with various functional groups to achieve high potency and selectivity for a specific biological target.
Kinase Inhibitors: A Privileged Scaffold
The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The cyano group can also participate in hydrogen bonding or other interactions within the ATP-binding pocket.[8]
-
p38 MAP Kinase Inhibitors: Chronic inflammation is implicated in numerous diseases, and p38 MAP kinase is a key regulator of the inflammatory response. Several potent and selective p38 MAP kinase inhibitors are based on a substituted pyrimidine scaffold, often derived from intermediates like 4-Cyano-6-chloropyrimidine.[1][3]
-
PIM Kinase Inhibitors: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers, making them attractive targets for oncology drug discovery. Cyanopyridine and cyanopyrimidine derivatives have been successfully employed as core structures for potent PIM-1 inhibitors.[4][9][10][11]
-
CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Novel CDK2 inhibitors have been developed using pyrimidine-based scaffolds, demonstrating the versatility of this heterocyclic system in targeting cell proliferation pathways.[8][12][13][14]
-
PKC Theta Inhibitors: Protein kinase C theta (PKCθ) is a key enzyme in T-cell signaling and is a therapeutic target for autoimmune diseases. 2,4-Diamino-5-cyanopyrimidine derivatives have been identified as potent and selective PKCθ inhibitors.[5][15][16][17][18]
Diagram 3: Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a cyanopyrimidine-based inhibitor.
Antiviral Agents: A Promising Frontier
The pyrimidine ring is a fundamental component of nucleobases, making it a logical starting point for the design of antiviral agents that can interfere with viral replication. The cyano group can act as a bioisostere for other functional groups or contribute to binding affinity. Several cyanopyrimidine derivatives have shown promising antiviral activity, particularly against retroviruses.[19][20][21][22][23]
Protocol 3: Synthesis of a 2,4-Diamino-5-cyano-6-substituted Pyrimidine Antiviral Precursor
This protocol outlines the synthesis of a 2,4-diaminopyrimidine derivative, a common scaffold in antiviral drug discovery, starting from a 6-substituted-4-cyanopyrimidine.
Materials:
-
6-Substituted-4-cyanopyrimidine (from Protocol 2)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Ethanol or Methanol
-
Acetic acid
Procedure:
-
Guanidine Free Base Preparation: Prepare a solution of guanidine free base by reacting guanidine hydrochloride with an equivalent of sodium ethoxide or sodium methoxide in the corresponding alcohol. Filter off the resulting sodium chloride.
-
Reaction Setup: To the solution of guanidine free base, add the 6-substituted-4-cyanopyrimidine (1 equivalent).
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Precipitation: Dissolve the residue in hot water and acidify with acetic acid to precipitate the product.
-
Isolation: Cool the mixture, filter the precipitate, wash with cold water, and dry to obtain the 2,4-diamino-5-cyano-6-substituted pyrimidine.
Causality Behind Experimental Choices:
-
Guanidine: Serves as the source of the 2-amino group and completes the pyrimidine ring closure through reaction with the cyano group.
-
Sodium Ethoxide/Methoxide: Used to generate the guanidine free base from its hydrochloride salt.
-
Reflux: Provides the necessary thermal energy to drive the cyclization reaction.
-
Acidification: The product is often soluble in basic or neutral aqueous solutions. Acidification protonates the molecule, reducing its solubility and causing it to precipitate.
Conclusion: A Versatile Tool for the Modern Chemist
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the ability to undergo controlled and stepwise modifications, makes it an invaluable tool in the arsenal of the medicinal chemist. The protocols and applications outlined in this guide provide a framework for harnessing the potential of this versatile building block. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined chemical intermediates will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of life-saving medicines.
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Kumar, A., et al. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry. (2008). [Link]
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Lin, Y.-L., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. (2021). [Link]
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Salem, Y. A., et al. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. (2023). [Link]
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Nakano, M., et al. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters. (2017). [Link]
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Yarmoluk, S. M., et al. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. (2016). [Link]
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Wang, J., et al. Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. Bioorganic & Medicinal Chemistry. (2018). [Link]
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Tsuhako, A. L., et al. The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012). [Link]
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Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. (1921). [Link]
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De Clercq, E., et al. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. mBio. (2023). [Link]
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Budesinsky, Z., et al. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. (1968). [Link]
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Giuliano, B. M., et al. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A. (2010). [Link]
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Norman, M. H., et al. Discovery of potent and selective PKC-theta inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007). [Link]
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Harris, C. M., et al. Design and optimization of selective protein kinase C θ (PKCθ) inhibitors for the treatment of autoimmune diseases. Journal of Medicinal Chemistry. (2013). [Link]
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de Souza, G. A. P., et al. Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. (2022). [Link]
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Rosania, G. R., et al. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. Journal of Medicinal Chemistry. (2005). [Link]
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Liu, C., et al. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry. (2019). [Link]
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Pilkington, C. J., et al. Synthesis of 2-Cyanopyrimidines. Molbank. (2019). [Link]
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Chan, K.-H., et al. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. European Journal of Medicinal Chemistry. (2023). [Link]
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Holý, A., et al. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Collection of Czechoslovak Chemical Communications. (2002). [Link]
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Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017). [Link]
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Mazur-Marzec, H., et al. Antiviral Cyanometabolites—A Review. Marine Drugs. (2021). [Link]
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Pargellis, C., et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. (2002). [Link]
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Shields, B. J., et al. A data-driven approach to understanding and predicting nucleophilic aromatic substitution reactions. Chemical Science. (2022). [Link]
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Rabie, A. M. Cyanorona-20: The first potent anti-SARS-CoV-2 agent. International Immunopharmacology. (2021). [Link]
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Singh, P., et al. Cyanometabolites: molecules with immense antiviral potential. Archives of Virology. (2023). [Link]
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Application Note: Strategic Derivatization of 4-Cyano-6-hydroxypyrimidine for Accelerated Drug Discovery
Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural biomolecules.[1][2] The 4-cyano-6-hydroxypyrimidine motif, in particular, represents a highly versatile and strategic starting point for the generation of diverse chemical libraries. Its utility stems from the presence of two orthogonal, chemically tractable functional groups—a hydroxyl group and a cyano nitrile—that allow for precise, stepwise modifications. This application note provides a comprehensive guide for researchers, detailing field-proven derivatization strategies, step-by-step protocols, and the underlying chemical principles for transforming this privileged scaffold into novel molecular entities targeting a range of disease-relevant proteins, including kinases and G-protein coupled receptors (GPCRs).
The Strategic Value of the this compound Scaffold
The power of the this compound scaffold lies in its inherent chemical duality, which enables a "build-out" approach to library synthesis.
-
The 6-Hydroxyl/Oxo Group: This position exists in a keto-enol tautomerism, predominantly favoring the 6-pyrimidone form. This functionality is not merely a passive substituent; it is the primary gateway for introducing significant structural diversity. Conversion of this group into a reactive electrophile (e.g., a chloride or triflate) is the critical first step for engaging in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]
-
The 4-Cyano Group: The nitrile is a potent electron-withdrawing group, a feature that profoundly influences the reactivity of the entire pyrimidine ring.[4]
-
Reactivity Enhancement: It activates the C6 position for nucleophilic aromatic substitution (SNAr) reactions, making the displacement of a leaving group at this position highly efficient.[4]
-
Pharmacophoric Role: The cyano group is a versatile pharmacophoric element. Its linear geometry and ability to act as a strong hydrogen bond acceptor allow it to engage in critical interactions within protein binding pockets.[5][6] It can serve as a bioisostere for other functional groups and its presence can fine-tune the basicity of the pyrimidine nitrogens.[5][7][8][9]
-
Synthetic Handle: Beyond its pharmacophoric role, the nitrile can be chemically transformed into other key functional groups, such as amides, carboxylic acids, or tetrazoles, further expanding the accessible chemical space.
-
This dual functionality allows for a logical and controlled diversification strategy, as illustrated below.
Caption: General workflow for derivatizing this compound.
Core Protocols: Activation and Diversification
The foundational step in most derivatization campaigns is the conversion of the C6-hydroxyl group into a more versatile leaving group, typically a chloride. This unlocks access to the most powerful reactions in the medicinal chemist's toolkit.
Protocol 1: Synthesis of the Key Intermediate: 4-Cyano-6-chloropyrimidine
This protocol transforms the relatively inert hydroxyl group into a reactive chloride, making the C6 position highly susceptible to both cross-coupling and nucleophilic substitution. The choice of phosphoryl chloride (POCl₃) is standard due to its efficacy and reliability.
Causality: The lone pair on the pyrimidone oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination, often facilitated by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) which acts as a proton scavenger and catalyst, results in the substitution of the oxygen with a chloride atom.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphoryl chloride (POCl₃, 5.0-10.0 eq) followed by the slow, dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.0-1.5 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step must be done slowly and cautiously in a fume hood as the quenching of excess POCl₃ is highly exothermic.
-
Extraction: The resulting aqueous slurry is extracted with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-cyano-6-chloropyrimidine.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the O-H/N-H proton signal and a characteristic shift in the aromatic protons are expected.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With the 6-chloro intermediate in hand, the Suzuki-Miyaura reaction offers a robust method for installing aryl and heteroaryl moieties, which are critical components of many kinase and GPCR inhibitors.[3][10][11]
Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle includes oxidative addition of the Pd(0) catalyst into the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps.
Step-by-Step Methodology:
-
Setup: To a microwave vial or Schlenk tube, add 4-cyano-6-chloropyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).
-
Solvent & Degassing: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the desired coupled product.
-
Validation: Characterize the final compound by NMR and mass spectrometry to confirm the introduction of the new aryl/heteroaryl group.
| Reaction Type | Key Reagents | Typical Solvents | Catalyst (Example) | Temp. (°C) |
| Chlorination | POCl₃, DIPEA | Neat or CH₃CN | N/A | 100-110 |
| Suzuki Coupling | Ar-B(OH)₂, K₂CO₃ | Dioxane/H₂O, DMF | Pd(PPh₃)₄ | 80-120 |
| SNAr Amination | R¹R²NH, K₂CO₃/DIPEA | DMSO, DMF, CH₃CN | N/A | 25-100 |
| SNAr Thiolation | R-SH, K₂CO₃ | DMF, THF | N/A | 25-80 |
| Table 1: Summary of Key Derivatization Conditions for the 6-Position. |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a highly reliable and atom-economical method for introducing amines, thiols, and alcohols at the C6 position. The strong electron-withdrawing effect of the 4-cyano group makes the 6-chloro intermediate particularly susceptible to this reaction.[4]
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the pyrimidine ring and is further stabilized by the C4-cyano group. In the second step, the leaving group (chloride) is expelled, restoring aromaticity.
Step-by-Step Methodology (for Amination):
-
Setup: In a vial, dissolve 4-cyano-6-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.
-
Reagent Addition: Add the desired primary or secondary amine (1.1-2.0 eq) and a non-nucleophilic base like DIPEA or K₂CO₃ (1.5-3.0 eq) to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C. The reaction is often complete within a few hours but can be gently heated to accelerate slower reactions. Monitor by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash chromatography or recrystallization.
-
Validation: Confirm the structure via NMR and mass spectrometry. A significant upfield shift of the pyrimidine ring protons is typically observed upon substitution of chlorine with an amino group.
Applications in Target-Oriented Drug Discovery
Derivatives of this compound are prominently featured in the discovery of inhibitors for several important drug target classes.
Kinase Inhibitors
The pyrimidine ring is a classic "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region. The derivatization strategy allows for the precise positioning of substituents to occupy adjacent hydrophobic pockets and solvent-exposed regions.[12]
-
Vectorial Design: The C6 position (modified via Suzuki or SNAr) can be used to project a group into the solvent-exposed region or a back pocket, enhancing selectivity and potency.
-
Hinge-Binding: The N1 or N3 atoms of the pyrimidine ring can act as hydrogen bond acceptors, while an amino group introduced at C2 or C4 can act as a donor, mimicking the adenine core of ATP.
-
Examples: Numerous pyrimidine derivatives have been developed as potent inhibitors of targets like Protein Kinase C theta (PKCθ)[13], Cyclin-Dependent Kinases (CDKs)[14], and p38 MAP kinase[6].
Caption: Pyrimidine core as a kinase hinge-binder.
GPCR Ligands
The structural diversity achievable from the this compound scaffold makes it suitable for developing ligands for G-protein coupled receptors (GPCRs), which possess complex and varied binding pockets. Derivatives have been explored as antagonists for receptors like CXCR2.[15] The ability to append different aryl and amino groups allows for the modulation of properties like lipophilicity and polarity to achieve optimal receptor affinity and selectivity.[16][17][18][19]
References
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Shaikh, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
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MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. [Link]
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Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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Mansour, T. S. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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Thornber, C. W. (1979). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
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ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]
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Dagousset, G., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
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ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... [Link]
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Sakamoto, T., et al. (1981). Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. Sci-Hub. [Link]
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ResearchGate. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. [Link]
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ACS Publications. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. [Link]
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MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]
-
Zhou, Y., et al. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]
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Kang, O-Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
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PubMed. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. [Link]
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Kalgutkar, A. S., et al. (n.d.). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. PubMed. [Link]
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Jacobson, K. A., et al. (n.d.). Allosteric Modulation of Purine and Pyrimidine Receptors. PMC - PubMed Central. [Link]
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Jacobson, K. A., et al. (n.d.). Purine Receptors: GPCR Structure and Agonist Design. PMC - NIH. [Link]
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Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed. [Link]
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
PubMed. (n.d.). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. [Link]
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Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: A New Scaffold Endowed With Potent CDK2 Inhibitory Activity. PubMed. [Link]
-
Barvian, M., et al. (2000). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]
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Application Note: A Protocol for the Regioselective N-alkylation of 4-Cyano-6-hydroxypyrimidine
Abstract
N-alkylated pyrimidine scaffolds are foundational components in medicinal chemistry, appearing in a wide range of therapeutic agents. The strategic alkylation of the pyrimidine core is a critical step that significantly modulates pharmacological properties. This document provides a detailed guide for the N-alkylation of 4-cyano-6-hydroxypyrimidine, a versatile building block in drug discovery. We delve into the critical challenge of regioselectivity, offering two robust protocols—classical alkylation with alkyl halides and a Mitsunobu reaction—to afford researchers precise control over their synthetic outcomes. This note explains the mechanistic rationale behind experimental choices, provides step-by-step procedures, and includes a comparative analysis to guide methodology selection.
Mechanistic Considerations: The Challenge of Regioselectivity
The primary challenge in the alkylation of this compound lies in its tautomeric nature. It exists in equilibrium between the hydroxy form (6-hydroxypyrimidine) and the more stable keto form (pyrimidin-6-one). This gives rise to three potential sites for alkylation: the N1 and N3 positions of the pyrimidine ring, and the exocyclic oxygen atom.
Generally, alkylation at the nitrogen atoms is favored over O-alkylation. The distribution between N1 and N3 products is influenced by several factors:
-
Steric Hindrance: The cyano group at the C4 position sterically encumbers the N3 position, often leading to a preference for alkylation at the less hindered N1 site.
-
Electronic Effects: The electron-withdrawing nature of the cyano group influences the acidity of the N-H protons. The N1 proton is typically more acidic and thus more readily deprotonated, making it the kinetic site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can shift the regiochemical outcome.[1][2] For instance, strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can lock in the kinetically favored N1-anion, leading to high N1 selectivity.[3] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) may allow for equilibration, potentially leading to mixtures.[4]
Caption: Tautomeric forms of this compound and potential alkylation sites.
Recommended Protocols
The following protocols provide two reliable methods for the N-alkylation of this compound. Protocol A employs classical conditions with an alkyl halide, while Protocol B utilizes the milder Mitsunobu reaction.
Protocol A: N-Alkylation using Alkyl Halide and Base
This method is a robust and widely used approach for N-alkylation. The choice of base is critical for achieving high regioselectivity. We present a procedure using sodium hydride (NaH) for its high N1-selectivity.[2][3]
Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the most acidic proton (N1-H). The resulting sodium salt is then alkylated. THF is an excellent solvent as it is aprotic and effectively solvates the cation without interfering with the nucleophile.
Caption: General workflow for N-alkylation using an alkyl halide and base.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvation: Add anhydrous tetrahydrofuran (THF) to the flask (approx. 0.1 M concentration). Stir the suspension.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.
-
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The suspension should become a clearer solution as the sodium salt forms.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50 °C) may be required for less reactive alkyl halides.[2]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol B: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is an exceptionally mild and efficient method for forming C-N bonds, converting a primary or secondary alcohol directly into the N-alkylated product.[5][6] It operates under neutral conditions and is known for its high regioselectivity, typically favoring alkylation at the most acidic N-H site.[7][8]
Rationale: The reaction proceeds via the activation of an alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The pyrimidine then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[6] This method is ideal for sensitive substrates or when using complex, valuable alcohols.
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Application Notes and Protocols: Chemical Transformations of the Cyano Group in 4-Cyano-6-hydroxypyrimidine
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Cyano-6-hydroxypyrimidine is a versatile heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, while the strategically placed cyano and hydroxyl groups offer multiple avenues for synthetic modification. The cyano group (–C≡N), in particular, is a gateway functional group due to its rich and diverse reactivity. Its electronic nature, characterized by a polarized triple bond and an electrophilic carbon atom, makes it susceptible to a variety of chemical transformations.[1]
This guide provides an in-depth exploration of three principal reaction classes involving the cyano group of this compound: hydrolysis, reduction, and cycloaddition. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic principles and strategic considerations for each transformation. Our objective is to equip the modern chemist with the knowledge to harness the synthetic potential of this valuable intermediate.
Section 1: Hydrolysis of the Cyano Group
The conversion of a nitrile to a carboxylic acid or an amide is one of its most fundamental transformations. This hydrolysis can be achieved under either acidic or basic conditions, and the reaction can often be stopped at the intermediate amide stage with careful control of the reaction parameters.[2]
1.1. Mechanistic Overview
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon. Subsequent tautomerization of the resulting imidic acid intermediate yields an amide. Under harsher conditions (e.g., elevated temperature), the amide undergoes further hydrolysis to produce a carboxylic acid and an ammonium ion.[1][3]
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, forcing conditions will drive the subsequent hydrolysis of the amide to a carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.[1][4]
Caption: Figure 1: General Mechanisms of Nitrile Hydrolysis.
1.2. Application Note & Protocol: Synthesis of 6-Hydroxypyrimidine-4-carboxamide
Causality and Experimental Choices: To isolate the amide intermediate, the hydrolysis must be conducted under conditions mild enough to prevent the second hydrolysis step. Concentrated sulfuric acid at a controlled, moderate temperature provides sufficient activation of the nitrile without aggressively hydrolyzing the resulting amide. The reaction is quenched by pouring it onto ice, which serves to rapidly cool the mixture, dilute the acid, and precipitate the product.
Protocol:
-
Reagent Preparation: In a fume hood, carefully add 5.0 g of this compound to a pre-cooled (0 °C) 100 mL round-bottom flask containing 25 mL of concentrated sulfuric acid, with stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat in an oil bath at 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane solvent system) every 30 minutes. The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation: Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the cold solution with a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the resulting white to off-white solid under vacuum.
| Parameter | Condition 1 | Condition 2 |
| Acid | 98% H₂SO₄ | 85% H₃PO₄ |
| Temperature | 60-70 °C | 100 °C |
| Time | 2-3 hours | 4-6 hours |
| Typical Yield | 85-95% | 70-80% |
1.3. Application Note & Protocol: Synthesis of 6-Hydroxypyrimidine-4-carboxylic Acid
Causality and Experimental Choices: For complete hydrolysis to the carboxylic acid, more forcing conditions are required. Basic hydrolysis is often preferred as it avoids the potential for sulfonation of the aromatic ring that can occur with hot, concentrated sulfuric acid. A mixture of ethanol and water is used as the solvent to ensure solubility of the organic substrate in the aqueous base. Refluxing provides the necessary thermal energy to drive both hydrolysis steps to completion.[4]
Protocol (Base-Catalyzed):
-
Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g of this compound, 50 mL of ethanol, and 50 mL of a 6 M aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux using a heating mantle and reflux condenser. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (use moist litmus paper) and by TLC. The reaction is typically complete in 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Isolation: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry under high vacuum.
Section 2: Reduction to 4-(Aminomethyl)-6-hydroxypyrimidine
The reduction of nitriles is a direct and atom-economical route to primary amines, which are crucial intermediates in pharmaceutical synthesis.[5] The primary challenge in this transformation is avoiding the formation of secondary and tertiary amine byproducts, which can occur via reaction of the primary amine product with the intermediate imine.[6]
2.1. Mechanistic Overview
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a heterogeneous metal catalyst (e.g., Raney Nickel, Palladium). The nitrile adsorbs onto the catalyst surface and is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[7] The reaction is often performed in the presence of ammonia, which competes with the product amine for reaction with the imine intermediate, thereby suppressing the formation of secondary amines.
Metal Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) reduce nitriles by nucleophilic addition of a hydride ion to the electrophilic carbon.[1] Two successive additions of hydride occur, first forming an imine anion intermediate, which is then further reduced to a dianion. Aqueous workup protonates the dianion to yield the primary amine.[1][7]
Caption: Figure 2: Pathways for Nitrile Reduction.
2.2. Protocol: Catalytic Hydrogenation
Causality and Experimental Choices: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The use of a methanolic ammonia solution is critical; methanol is a good solvent for the substrate, and ammonia effectively inhibits the formation of secondary and tertiary amine byproducts.[6] High pressure is required to ensure sufficient hydrogen concentration on the catalyst surface for efficient reduction.
Protocol:
-
Safety Precautions: This procedure must be conducted in a properly functioning fume hood using a high-pressure hydrogenation apparatus (Parr shaker or similar).
-
Vessel Charging: To a high-pressure reactor vessel, add 5.0 g of this compound, 100 mL of a 7 N solution of ammonia in methanol, and (carefully, under a stream of inert gas) ~2.5 g of Raney Nickel (50% slurry in water, washed with methanol).
-
Reaction: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen. Heat the mixture to 50 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by the uptake of hydrogen. When hydrogen consumption ceases (typically 12-24 hours), the reaction is complete.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol. Caution: The Celite pad with the catalyst may be pyrophoric and should be quenched by slowly adding it to a beaker of water.
-
Purification: Evaporate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Typical Yield |
| Raney Ni | 50-100 | 50 | 12-24 | 75-90% |
| Pd/C (10%) | 500 | 80 | 24 | 70-85% |
| Rh/Al₂O₃ (5%) | 100 | 60 | 12 | 80-95% |
Section 3: Cycloaddition to a Tetrazolyl Pyrimidine
The [3+2] cycloaddition reaction of a nitrile with an azide is the most common and direct method for the synthesis of 5-substituted-1H-tetrazoles.[8] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
3.1. Mechanistic Overview
This reaction involves the concerted or stepwise addition of the 1,3-dipolar azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids, which activate the nitrile towards nucleophilic attack by coordinating to the nitrogen atom.[9] The most common azide source is sodium azide, often used in conjunction with an ammonium salt (like NH₄Cl) which serves as a proton source to generate hydrazoic acid in situ.
Caption: Figure 3: [3+2] Cycloaddition for Tetrazole Synthesis.
3.2. Protocol: Synthesis of 4-(1H-Tetrazol-5-yl)-6-hydroxypyrimidine
Causality and Experimental Choices: The combination of sodium azide and ammonium chloride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a classic and effective system for this transformation. DMF is an excellent solvent for all reactants, and its high boiling point allows the reaction to be heated to drive the cycloaddition to completion. The acidic workup is necessary to protonate the initially formed tetrazolide anion.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5.0 g of this compound, 4.8 g of sodium azide, 4.0 g of ammonium chloride, and 100 mL of DMF.
-
Safety Note: Azides are toxic. Hydrazoic acid, which may be formed in situ, is volatile and highly explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Avoid using chlorinated solvents or heavy metal spatulas.
-
Reaction: Heat the stirred mixture in an oil bath at 120-130 °C for 18-24 hours. Monitor the reaction by TLC until the starting nitrile is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 400 mL of ice-water.
-
Acidification: While stirring in an ice bath, carefully acidify the aqueous mixture to pH ~2 with 6 M HCl. A precipitate will form.
-
Isolation: Stir the mixture at 0 °C for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water (3 x 50 mL) and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure tetrazole.
| Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| NH₄Cl | DMF | 125 | 24 | 80-90% |
| ZnBr₂ | H₂O | 100 | 12 | 85-95%[9] |
| Tributyltin Azide | Toluene | 110 | 48 | ~75%[10] |
Conclusion
The cyano group of this compound is a remarkably versatile functional handle, providing access to key chemical moieties such as amides, carboxylic acids, primary amines, and tetrazoles. Each of these derivatives opens up new possibilities for constructing complex molecules for pharmaceutical and materials applications. The protocols detailed in this guide are robust and founded on well-established mechanistic principles, offering reliable pathways to these valuable compounds. By understanding the causality behind the experimental conditions, researchers can adapt and optimize these transformations for their specific synthetic goals.
References
-
Organic Syntheses Procedure, 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
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Chemistry Steps. Reactions of Nitriles. Available from: [Link]
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Organic Chemistry Portal. 1H-Tetrazole synthesis. Available from: [Link]
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ResearchGate. Figure 4. Early examples of [6 + 4]-cycloadditions. Available from: [Link]
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LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]
-
PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Available from: [Link]
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ResearchGate. Figure 3. Synthetic route 1 for tetrazoles. 2. From cyano compounds. Available from: [Link]
-
Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available from: [Link]
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Reagent-Guides.com. Nitrile Reduction. Available from: [Link]
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-
WikiChip. Nitrile to Acid - Common Conditions. Available from: [Link]
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YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]
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Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4-Cyano-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Strategic Value of the Pyrimidine Scaffold and the Utility of 4-Cyano-6-hydroxypyrimidine
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Its prevalence in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[4] This inherent biological relevance makes the synthesis of novel substituted pyrimidines a critical endeavor in the quest for new and more effective pharmaceuticals.
This compound emerges as a particularly versatile and strategic starting material for the synthesis of diverse pyrimidine libraries. Its bifunctional nature, possessing a nucleophilic hydroxyl group and an electrophilic cyano group, allows for a range of chemical manipulations. The hydroxyl group can be readily converted into a more effective leaving group, thereby activating the C6 position for nucleophilic substitution and cross-coupling reactions. The cyano group, on the other hand, can be transformed into various other functionalities, further expanding the accessible chemical space. This guide provides a detailed exploration of the synthetic pathways originating from this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for the laboratory setting.
Synthetic Strategy: A Two-Act Play for Molecular Diversity
The journey from this compound to a diverse array of substituted pyrimidines is best conceptualized as a two-act synthetic sequence. This approach provides a logical and efficient workflow for generating novel compounds for screening and lead optimization in drug discovery programs.
Act I: Activation of the C6 Position via Chlorination
The hydroxyl group at the C6 position of the pyrimidine ring is a poor leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Therefore, the initial and crucial step is its conversion to a more labile group, most commonly a chloro substituent. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7][8] The resulting 4-cyano-6-chloropyrimidine is a highly valuable intermediate, primed for a variety of subsequent transformations.
Act II: Diversification through Substitution and Cross-Coupling
With the activated 4-cyano-6-chloropyrimidine in hand, the door is open to a plethora of diversification reactions. The electron-withdrawing nature of the pyrimidine ring and the cyano group renders the C6 position highly susceptible to nucleophilic attack.[9] This allows for the introduction of a wide range of substituents through SNAr reactions with various nucleophiles (e.g., amines, alcohols, thiols). Furthermore, the chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids.[10][11][12][13][14]
Figure 1: A two-act synthetic strategy for the diversification of this compound.
Act I Protocol: Chlorination of this compound
This protocol details the conversion of this compound to the key intermediate, 4-cyano-6-chloropyrimidine. The use of phosphorus oxychloride is a standard and effective method for this transformation.[6]
Underlying Principles and Experimental Causality
The reaction proceeds via the conversion of the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion displaces the chlorophosphate, yielding the desired chlorinated pyrimidine. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can be beneficial in scavenging the HCl generated during the reaction, although the reaction can also be performed neat in excess POCl₃.[7]
Figure 2: Workflow for the chlorination of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq) to the flask.
-
Expert Insight: The use of excess POCl₃ serves as both the reagent and the solvent. Ensure the reaction is performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully and slowly pour the cooled reaction mixture onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed with caution. c. Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-cyano-6-chloropyrimidine.
Act II Protocols: Diversification of 4-Cyano-6-chloropyrimidine
The following protocols illustrate two key diversification strategies: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Protocol II.A: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the synthesis of a 4-cyano-6-aminopyrimidine derivative. The SNAr reaction with amines is a robust method for introducing nitrogen-containing substituents.[9][15][16]
Underlying Principles and Experimental Causality
The reaction proceeds through a two-step addition-elimination mechanism.[9] The amine nucleophile attacks the electron-deficient C6 position of the pyrimidine ring, forming a resonance-stabilized intermediate (Meisenheimer complex). The subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring. A base, such as DIPEA or triethylamine (TEA), is often added to neutralize the HCl generated during the reaction.
Figure 3: Workflow for the SNAr reaction of 4-Cyano-6-chloropyrimidine with an amine.
Detailed Step-by-Step Protocol
Materials:
-
4-Cyano-6-chloropyrimidine
-
Primary or secondary amine (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of 4-cyano-6-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF), add the amine (1.1 eq) and DIPEA (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Expert Insight: The reaction temperature and time will vary depending on the nucleophilicity of the amine. Less reactive amines may require higher temperatures and longer reaction times.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the reaction mixture into water and extract with EtOAc or DCM. c. Wash the combined organic layers with water and brine to remove the solvent and residual base. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-cyano-6-aminopyrimidine derivative.
| Parameter | Condition | Rationale |
| Solvent | DMF, Dioxane, Acetonitrile | Polar aprotic solvents facilitate SNAr reactions. |
| Base | DIPEA, TEA | Scavenges the HCl generated during the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
| Equivalents | Amine (1.1 eq), Base (1.5 eq) | A slight excess of the amine ensures complete consumption of the starting material. |
Protocol II.B: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a 4-cyano-6-arylpyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12][13][14]
Underlying Principles and Experimental Causality
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[14] The cycle begins with the oxidative addition of the 4-cyano-6-chloropyrimidine to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
The Strategic Role of 4-Cyano-6-hydroxypyrimidine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] Kinase inhibitors featuring a pyrimidine core, such as Imatinib, Gefitinib, and Ibrutinib, have revolutionized the treatment of various malignancies.[7]
This technical guide focuses on a particularly versatile and strategic building block: 4-cyano-6-hydroxypyrimidine . We will delve into its chemical properties and provide detailed protocols for its application in the synthesis of potent and selective kinase inhibitors. The presence of the cyano and hydroxyl functional groups offers unique opportunities for synthetic diversification, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Chemical Properties and Reactivity of this compound
This compound exists in tautomeric equilibrium between the hydroxyl and the more stable keto form (pyrimidinone).[5][8][9] This tautomerism influences its reactivity. The electron-withdrawing nature of the cyano group at the C4 position significantly impacts the electronic properties of the pyrimidine ring, rendering the C6 position susceptible to nucleophilic attack after activation of the hydroxyl group.
The synthetic utility of this compound primarily lies in the conversion of the hydroxyl group into a more reactive leaving group, typically a chloride. This transformation unlocks the potential for subsequent nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of kinase inhibitor synthesis.[10][11]
Core Synthetic Workflow: From this compound to Kinase Inhibitor Scaffolds
The overarching strategy for utilizing this compound in kinase inhibitor synthesis involves a two-step process: activation of the hydroxyl group followed by nucleophilic displacement. This approach provides a modular and efficient route to a diverse range of substituted pyrimidine cores.
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application of 4-Cyano-6-hydroxypyrimidine in Combinatorial Chemistry: A Guide to Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds in Drug Discovery
Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of vast libraries of molecules.[1] This high-throughput approach significantly accelerates the identification of lead compounds with desired biological activities.[1] At the heart of many successful combinatorial libraries are "privileged scaffolds," molecular frameworks that are known to interact with multiple biological targets.[2] The pyrimidine ring is one such scaffold, found in numerous natural products and FDA-approved drugs, making it an ideal starting point for the generation of diverse, drug-like libraries. This guide focuses on the strategic application of a particularly versatile pyrimidine building block, 4-cyano-6-hydroxypyrimidine, in the construction of combinatorial libraries for drug discovery.
The this compound Scaffold: A Versatile Starting Point
The this compound molecule is an attractive scaffold for combinatorial chemistry due to its inherent chemical features. The pyrimidine core itself is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, a cornerstone of many diversification reactions. The substituents at the 4 and 6 positions, a cyano group and a hydroxyl group respectively, further modulate the reactivity of the ring and provide handles for chemical modification.
The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the cyano group, enhances the electrophilicity of the carbon atoms in the ring, particularly at the 4 and 6 positions.[3] This makes the scaffold primed for reactions that introduce molecular diversity. The hydroxyl group at the 6-position, while not a good leaving group itself, can be readily converted into one, unlocking a key position for diversification.
Activating the Scaffold: Conversion of Hydroxyl to Chloro Group
To utilize this compound in common combinatorial diversification strategies like nucleophilic aromatic substitution and cross-coupling reactions, the hydroxyl group must first be converted into a more reactive leaving group. A common and effective method is its conversion to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation yields the highly reactive intermediate, 4-chloro-6-cyanopyrimidine, which serves as the direct precursor for library synthesis.
Protocol 1: Chlorination of this compound
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[4]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene or other high-boiling inert solvent
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
Procedure:
-
In a fume hood, suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling inert solvent like toluene can also be used.
-
If desired, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Slowly heat the mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it slowly onto crushed ice with vigorous stirring. This step should be performed with extreme caution in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
The product, 4-chloro-6-cyanopyrimidine, will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
Causality and Self-Validation: The use of excess POCl₃ ensures complete conversion of the hydroxyl group. The optional addition of a tertiary amine catalyst can accelerate the reaction. The workup procedure is designed to safely neutralize the excess POCl₃ and isolate the product. The purity of the resulting 4-chloro-6-cyanopyrimidine should be verified by NMR and MS analysis before proceeding to the next steps.
Combinatorial Library Synthesis from 4-Chloro-6-cyanopyrimidine
With the activated 4-chloro-6-cyanopyrimidine in hand, a multitude of diversification reactions can be employed to generate a combinatorial library. The two primary strategies detailed here are nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Diversification via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the chloro group at the 4-position an excellent leaving group for SNAr reactions.[3] This allows for the introduction of a wide variety of nucleophiles, most commonly primary and secondary amines, to create a library of 4-amino-6-cyanopyrimidines.
This protocol is designed for parallel synthesis in a multi-well plate format.
Materials:
-
4-Chloro-6-cyanopyrimidine
-
A library of diverse primary and secondary amines
-
A tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)
-
96-well reaction block or individual reaction vials
-
Shaker/incubator
Procedure:
-
Prepare a stock solution of 4-chloro-6-cyanopyrimidine in the chosen solvent (e.g., 0.2 M in DMF).
-
Prepare stock solutions of each amine from the library in the same solvent (e.g., 0.3 M).
-
Prepare a stock solution of the tertiary amine base (e.g., 0.6 M in DMF).
-
In each well of the reaction block, add the 4-chloro-6-cyanopyrimidine stock solution (e.g., 100 µL, 0.02 mmol).
-
To each well, add a different amine stock solution (e.g., 100 µL, 0.03 mmol, 1.5 equivalents).
-
Add the tertiary amine base stock solution to each well (e.g., 100 µL, 0.06 mmol, 3 equivalents).
-
Seal the reaction block and place it on a shaker/incubator. Heat the reaction to 80-120 °C for 4-16 hours. The optimal temperature and time will depend on the reactivity of the specific amine.
-
After the reaction is complete, the solvent can be removed in vacuo, and the resulting library of 4-amino-6-cyanopyrimidines can be purified by techniques suitable for high-throughput purification, such as preparative HPLC-MS.
Causality and Self-Validation: The use of an excess of the amine and a non-nucleophilic base drives the reaction to completion and neutralizes the HCl generated. The reaction progress can be monitored for a few representative examples by LC-MS to determine the optimal reaction time and temperature for the library.
Data Presentation: Representative Amines for SNAr Diversification
| Amine | Expected Product Structure | Notes |
| Aniline | 4-(Phenylamino)-6-cyanopyrimidine | Aromatic amine, may require slightly higher temperatures. |
| Benzylamine | 4-(Benzylamino)-6-cyanopyrimidine | Reactive primary amine. |
| Morpholine | 4-(Morpholino)-6-cyanopyrimidine | Common cyclic secondary amine in drug molecules. |
| Piperidine | 4-(Piperidino)-6-cyanopyrimidine | Another common cyclic secondary amine. |
Visualization: SNAr Diversification Workflow
Caption: Workflow for SNAr diversification of 4-chloro-6-cyanopyrimidine.
Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to couple a library of boronic acids to the C4 position of the pyrimidine ring, generating a library of 4-aryl- or 4-heteroaryl-6-cyanopyrimidines.[5][6][7]
This protocol is adapted for parallel synthesis and can be performed in solution or on a solid support.[5]
Materials:
-
4-Chloro-6-cyanopyrimidine
-
A library of diverse aryl and heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand like P(t-Bu)₃)[5]
-
A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[6]
-
Anhydrous solvent system (e.g., 1,4-dioxane, toluene, or THF, often with water)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of 4-chloro-6-cyanopyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
In each well of the reaction block, add the boronic acid (1.2-1.5 equivalents).
-
Add the base (2-3 equivalents) to each well.
-
Add the 4-chloro-6-cyanopyrimidine stock solution to each well.
-
Prepare a stock solution of the palladium catalyst and ligand (if necessary) and add it to each well (typically 1-5 mol %).
-
Seal the reaction block and heat to 80-110 °C for 4-18 hours under an inert atmosphere. The reaction should be stirred or shaken.
-
After cooling, the reaction mixtures can be filtered to remove the palladium catalyst and inorganic salts.
-
The solvent is then removed, and the resulting library of 4-aryl-6-cyanopyrimidines is purified, for example, by high-throughput preparative HPLC-MS.
Causality and Self-Validation: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may need to be optimized for different classes of boronic acids. A small-scale test reaction with a representative boronic acid is recommended to confirm the reaction conditions.
Data Presentation: Representative Boronic Acids for Suzuki Coupling
| Boronic Acid | Expected Product Structure | Notes |
| Phenylboronic acid | 4-Phenyl-6-cyanopyrimidine | Simple aryl coupling. |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-cyanopyrimidine | Electron-rich boronic acids often react well.[6] |
| 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-6-cyanopyrimidine | Heteroaryl boronic acids are well-tolerated. |
| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-cyanopyrimidine | Electron-withdrawing groups are generally tolerated. |
Visualization: Suzuki-Miyaura Diversification Workflow
Caption: Workflow for Suzuki-Miyaura diversification of 4-chloro-6-cyanopyrimidine.
Adaptation to Solid-Phase Synthesis
The protocols described above can be adapted for solid-phase organic synthesis (SPOS), which offers significant advantages in terms of purification and automation.[8] In a solid-phase approach, the pyrimidine scaffold is attached to a solid support (resin) via a suitable linker. The diversification reactions are then carried out on the resin-bound substrate. After each reaction step, excess reagents and byproducts are simply washed away. Finally, the desired library of compounds is cleaved from the resin.[9]
For example, 4-chloro-6-cyanopyrimidine could be attached to a resin through a nucleophilic displacement of the chloro group by a resin-bound amine or thiol. The remaining positions on the pyrimidine ring could then be further functionalized before cleavage. Alternatively, a precursor to the pyrimidine ring could be attached to the resin, and the ring formed on the solid support.
Conclusion
This compound is a highly valuable and versatile building block for combinatorial chemistry. Its straightforward activation to the corresponding chloropyrimidine opens up a vast chemical space that can be explored through robust and well-established reactions such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The ability to introduce a wide range of substituents at the 4-position allows for the rapid generation of diverse libraries of drug-like molecules, making this scaffold a powerful tool in the quest for novel therapeutics.
References
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
- This citation is not directly referenced in the text but provides context on pyrimidine synthesis.
- This citation is not directly referenced in the text but provides context on pyrimidine synthesis.
- This citation is not directly referenced in the text but provides context on pyrimidine synthesis.
- This citation is not directly referenced in the text but provides context on pyrimidine synthesis.
- Eureka | Patsnap. (2018). Method for synthesizing 2,4-diamino-6-chloropyrimidine.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- This citation is not directly referenced in the text but provides context on combin
- This citation is not directly referenced in the text but provides context on pyrimidine synthesis.
- Wessjohann, L. A., & Ruijter, E. (2005). Combinatorial and solid-phase synthesis of benzodiazepines. Molecular Diversity, 9(1-3), 159–175.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
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- Open Access Journals. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal and Organic Chemistry, 7(6), 275-276.
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- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- This citation is not directly referenced in the text but provides context on solid-phase synthesis.
- This citation is not directly referenced in the text but provides context on Suzuki coupling.
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- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- This citation is not directly referenced in the text but provides context on solid-phase synthesis.
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Application Notes & Protocols for High-Throughput Screening of 4-Cyano-6-hydroxypyrimidine Derivatives
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, derivatives of 4-cyano-6-hydroxypyrimidine represent a promising class of heterocyclic compounds with significant potential for drug discovery. The electron-withdrawing nature of the cyano group can influence the molecule's interaction with biological targets and its metabolic stability.[3][4] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6]
This guide provides a comprehensive framework for designing and executing HTS campaigns for this compound derivatives. We will focus on their potential as kinase inhibitors, a target class where pyrimidine derivatives have shown considerable promise.[2][7][8] The protocols herein are designed to be robust and adaptable, providing both biochemical and cell-based assay options to move from primary screening to hit confirmation and characterization.
Part 1: The Rationale - Why Kinases?
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7][9] The ATP-binding pocket of kinases is a well-validated druggable site. Pyrimidine derivatives have been successfully developed as kinase inhibitors because their core structure can mimic the purine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[2] The this compound scaffold offers multiple points for chemical diversification, allowing for the generation of large libraries to probe structure-activity relationships (SAR) and optimize for potency and selectivity.
Part 2: The HTS Workflow - A Strategy for Hit Discovery
A successful HTS campaign requires a multi-step, logical progression from a large-scale primary screen to more focused secondary and counter-screens. This "screening funnel" is designed to eliminate false positives and prioritize the most promising compounds for further development.
Caption: Simplified PIM-1 signaling pathway and the point of inhibition.
References
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BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
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BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery.
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BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with Pyrimidine Derivatives.
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 581–585.
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Fry, D. W., & Garrett, M. D. (2007). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Drug Discovery & Development, 10(5), 573-581.
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ResearchGate. (n.d.). The hit compounds in the cell-based screening of anticancer agents.
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Gaudon, S., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments, (87), 51532.
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Li, Z., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1779-1786.
-
National Center for Biotechnology Information. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PubMed.
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32.
-
National Institutes of Health. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(1), 17-32.
-
National Center for Biotechnology Information. (2011). Fluorescence polarization assays in small molecule screening. PubMed.
-
ResearchGate. (2025). Fluorescence Polarization Assays in Small Molecule Screening.
-
Duckett, D. R., et al. (2015). Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of Biomolecular Screening, 20(6), 764-772.
-
Royal Society of Chemistry. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications.
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors.
-
Sharma, D., et al. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9811.
-
National Center for Biotechnology Information. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
-
Kalgutkar, A. S., et al. (2011). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. Chemical Research in Toxicology, 24(2), 269–278.
-
Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270.
-
Penn State University. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
-
ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors.
-
National Center for Biotechnology Information. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
-
National Center for Biotechnology Information. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. PubMed.
-
National Center for Biotechnology Information. (2017). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PubMed Central.
-
El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7999.
-
MDPI. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Cyano-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Cyano-6-hydroxypyrimidine in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its strategic placement of a cyano group, a versatile synthetic handle, and a hydroxyl group, which can be readily functionalized, makes it a highly sought-after intermediate. This pyrimidine core is integral to the synthesis of a variety of biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutic candidates. The ability to produce this intermediate on a large scale, with high purity and yield, is therefore a critical step in the drug development pipeline.
These application notes provide a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and analytical rigor required for industrial application.
The Synthetic Blueprint: A Robust Pathway to this compound
The most industrially viable and scalable synthesis of this compound is achieved through the cyclocondensation of an active methylene compound with an amidine. Specifically, the reaction of ethyl cyanoacetate with formamidine acetate in the presence of a base offers a direct and efficient route to the target pyrimidine. This method is advantageous due to the relatively low cost and ready availability of the starting materials.
The reaction proceeds via a base-mediated activation of ethyl cyanoacetate, which then undergoes nucleophilic addition to formamidine, followed by intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring.
Caption: Overall synthetic workflow for this compound.
PART 1: Detailed Experimental Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 100g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Purity | Supplier Example |
| Ethyl Cyanoacetate | 113.12 | 113.1 | 1.0 | >99% | Sigma-Aldrich |
| Formamidine Acetate | 104.11 | 114.5 | 1.1 | >98% | Acros Organics |
| Sodium Metal | 22.99 | 25.3 | 1.1 | >99% | Fisher Scientific |
| Anhydrous Ethanol | 46.07 | 1.5 L | - | >99.5% | VWR Chemicals |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | 37% | J.T. Baker |
| Deionized Water | 18.02 | As needed | - | - | - |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Reflux condenser with a drying tube
-
Dropping funnel (500 mL)
-
Heating mantle with temperature controller
-
Large crystallizing dish or beaker
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere (e.g., nitrogen), carefully add 25.3 g (1.1 mol) of sodium metal in small portions to 1.0 L of anhydrous ethanol in the 5 L reaction flask equipped with a mechanical stirrer and reflux condenser.
-
The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has dissolved, allow the solution to cool to room temperature.
Step 2: Cyclocondensation Reaction
-
To the freshly prepared sodium ethoxide solution, add 114.5 g (1.1 mol) of formamidine acetate with stirring.
-
In a separate beaker, dissolve 113.1 g (1.0 mol) of ethyl cyanoacetate in 500 mL of anhydrous ethanol.
-
Transfer the ethyl cyanoacetate solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add 1.5 L of deionized water and stir until all solids are dissolved.
-
Carefully acidify the aqueous solution to a pH of 3-4 with concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.
-
A precipitate of this compound will form. Stir the slurry in the ice bath for another hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 250 mL).
Step 4: Purification by Recrystallization
-
Transfer the crude product to a large beaker and add a minimal amount of hot water (or a mixture of ethanol and water) to dissolve the solid completely.[1][2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.[3]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 75-85%
PART 2: Scientific Integrity & Logic (E-E-A-T)
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Base and Solvent: Sodium ethoxide in ethanol is the classical and most effective base-solvent system for this type of condensation.[4][5] The ethoxide acts as a strong base to deprotonate the ethyl cyanoacetate, initiating the reaction. Using ethanol as the solvent ensures the solubility of the reactants and the sodium ethoxide.
-
Stoichiometry: A slight excess of formamidine acetate and sodium ethoxide is used to ensure the complete conversion of the limiting reagent, ethyl cyanoacetate.[4]
-
Temperature Control: The initial addition of sodium to ethanol is highly exothermic and requires careful control to prevent a runaway reaction. The subsequent refluxing provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
-
Acidic Work-up: The pyrimidine product is initially formed as its sodium salt, which is soluble in water. Acidification protonates the hydroxyl group, causing the neutral and less soluble this compound to precipitate out of the aqueous solution.[4]
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation from impurities.[1][2]
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained through in-process controls and final product characterization.
-
Reaction Monitoring: Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion and to identify any potential side products.
-
pH Control: Precise control of the pH during the work-up is essential for maximizing the yield of the precipitated product.
-
Purity Assessment: The purity of the final product should be rigorously assessed using HPLC. The identity and structural confirmation are achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Authoritative Grounding & Comprehensive References
The methodologies presented are grounded in established principles of organic synthesis and are analogous to well-documented procedures for similar pyrimidine syntheses.[4][5]
PART 3: Visualization & Formatting
Data Presentation: Analytical Characterization
| Analysis Method | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.6 (br s, 1H, OH), 8.3 (s, 1H, pyrimidine-H), 6.5 (s, 1H, pyrimidine-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.2, 160.1, 158.9, 117.5, 95.8 |
| HPLC Purity | >99% (AUC) |
| Mass Spectrometry (ESI-) | m/z 122.0 [M-H]⁻ |
Experimental Protocols: Analytical Workflow
Caption: Analytical workflow for quality control.
Safety Precautions
-
Malononitrile and Ethyl Cyanoacetate: These reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Metal: Sodium is a highly reactive and flammable metal. It reacts violently with water. It should be handled under an inert atmosphere and with extreme care.
-
Formamidine Acetate: May cause skin and eye irritation.[6][7][8] Avoid inhalation of dust.
-
Hydrogen Gas: The reaction of sodium with ethanol produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.
References
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
- Google Patents. One-pot synthesis of guanine - CN100491377C.
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
-
Organic Syntheses. formamidine acetate. [Link]
-
Organic Syntheses. ethyl cyanoacetate. [Link]
-
BioProcess International. Exploring Principles of Bioreactor Scale-Up. [Link]
-
Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]
-
iajps. plant scale up techniques. [Link]
-
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. mdpi.com [mdpi.com]
- 3. CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyano-6-hydroxypyrimidine
Welcome to the technical support center for the purification of 4-Cyano-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to help you achieve the desired purity and yield for your downstream applications.
Understanding the Molecule: Key Challenges in Purification
This compound is a polar, heterocyclic compound. Its purification is often complicated by several factors inherent to its structure and the common synthetic routes used for its preparation.
-
Tautomerism: The "hydroxy" group can exist in equilibrium with its keto tautomer, 6-cyanopyrimidin-4(3H)-one. This tautomerism influences the molecule's polarity, solubility, and hydrogen bonding capabilities, which can complicate purification by causing issues like band broadening in chromatography or unpredictable solubility behavior.
-
Polarity and Solubility: The presence of the cyano and hydroxyl/keto groups makes the molecule quite polar. This often results in high solubility in polar protic solvents like water and alcohols, but poor solubility in many common organic solvents used for chromatography and recrystallization. Finding a suitable single-solvent or binary-solvent system for recrystallization can be challenging.
-
Potential for Impurities: Synthesis of this compound often involves the condensation of a cyanoacetate derivative with a guanidine or urea-like reagent. This can lead to a range of impurities, including unreacted starting materials, inorganic salts from the use of bases (e.g., sodium methoxide), and byproducts from side reactions. A Chinese patent highlights the presence of inorganic salts like sodium nitrate as a significant impurity in the synthesis of a closely related compound, 2,4-diamino-6-hydroxypyrimidine, which requires specific separation steps.[1]
-
Color Bodies: Crude this compound can be colored due to the presence of minor, highly conjugated impurities. Removal of these color bodies often requires specific treatment, such as the use of activated carbon.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound precipitates from the solution above its melting point or when the solution is supersaturated to a degree that favors amorphous precipitation over crystalline lattice formation.
-
Causality: This is common when the solvent is too good a solvent, or when the cooling rate is too fast. High levels of impurities can also disrupt crystal lattice formation.
-
Troubleshooting Steps:
-
Re-dissolve and Slow Cooling: Gently heat the solution to re-dissolve the oil. If necessary, add a minimal amount of additional hot solvent. Allow the solution to cool very slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then proceed to cool it further in an ice bath.
-
Change Solvent System: If slow cooling doesn't work, the solvent system may be inappropriate. Consider a binary solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., diethyl ether, hexanes) until the solution becomes slightly turbid. Re-heat to get a clear solution and then cool slowly. For polar compounds, a mixture like ethanol/water or dioxane/water can be effective.
-
Scratching/Seeding: If the solution remains clear upon cooling, it may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if you have a pure crystal of this compound, add a tiny "seed" crystal to the solution.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A: Low recovery is typically due to the significant solubility of your compound in the recrystallization solvent, even at low temperatures.
-
Causality: The chosen solvent may be too "good" at dissolving your compound.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your crude product.
-
Optimize Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. You may need to perform small-scale solubility tests with various solvents. A study on pyrimidine derivatives showed that solubility increases with temperature in solvents like N,N-dimethylformamide, tetrahydrofuran, and ethyl acetate.[2]
-
Ensure Complete Precipitation: After slow cooling to room temperature, allow sufficient time for crystallization in an ice bath (or even a freezer, if the solvent's freezing point allows) to maximize precipitation.
-
Consider a Second Crop: After filtering the first crop of crystals, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.
-
Q3: My purified product is still colored. How can I remove colored impurities?
A: Persistent color is usually due to highly conjugated impurities that are not efficiently removed by simple recrystallization.
-
Causality: These impurities are often present in small amounts but have high extinction coefficients.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (about 1-2% by weight of your compound) to the solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Hot Filtration: Keep the solution hot for a few minutes while swirling, then perform a hot gravity filtration through a fluted filter paper to remove the activated carbon. The filtrate should be colorless or significantly less colored.
-
Proceed with Crystallization: Allow the hot, decolorized filtrate to cool and crystallize as usual.
-
Chromatography Issues
Q4: My compound is streaking on the silica gel column. How can I get sharp bands?
A: Streaking or tailing on a silica gel column is a common issue with polar compounds, especially those with acidic protons like this compound.
-
Causality: The acidic silanol groups on the surface of the silica gel can strongly interact with the polar functional groups of your compound, leading to poor elution behavior. The tautomerism can also contribute to this.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding 0.5-1% acetic acid or formic acid to the mobile phase can help to protonate the compound and reduce its interaction with the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase. Reversed-phase silica (C18) with a mobile phase like water/acetonitrile or water/methanol (often with a pH modifier like formic acid or trifluoroacetic acid) is a good alternative for polar compounds. Alumina (neutral or basic) can also be an option, but careful evaluation is needed to avoid decomposition.
-
Check for Overloading: Ensure you are not overloading the column with too much crude material.
-
General Purity Issues
Q5: My NMR spectrum shows the presence of inorganic salts. How can I remove them?
A: Inorganic salts (e.g., sodium chloride, sodium nitrate) are common byproducts from the synthesis.
-
Causality: These salts are typically insoluble in organic solvents used for chromatography but may be carried over during workup.
-
Troubleshooting Steps:
-
Aqueous Workup: Before attempting recrystallization or chromatography, dissolve your crude product in a suitable organic solvent (like ethyl acetate, if there is some solubility) and wash it with water. The inorganic salts will partition into the aqueous layer. If your compound is highly water-soluble, this may not be feasible.
-
Recrystallization from a Non-Aqueous Solvent: If your compound can be recrystallized from a solvent in which the inorganic salts are insoluble (e.g., hot ethanol, acetone), the salts can be removed by filtration of the hot solution before crystallization.
-
Size Exclusion Chromatography: In some specific cases, size exclusion chromatography can be used to separate small inorganic salt molecules from your larger organic molecule.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system should be determined experimentally on a small scale.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and binary mixtures thereof) at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For a binary system, one solvent should readily dissolve the compound, while the other should not.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
-
(Optional) Decolorization:
-
If the solution is colored, remove it from the heat and carefully add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes while swirling.
-
-
(Optional) Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper. Collect the hot, clear filtrate in a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.
-
Protocol 2: Flash Column Chromatography
This protocol is a starting point for purification on a silica gel column.
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase Selection (Eluent):
-
Use thin-layer chromatography (TLC) to determine a suitable eluent system.
-
Start with a relatively non-polar solvent system (e.g., 100% dichloromethane or 9:1 dichloromethane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or methanol.
-
A good eluent system will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.
-
If streaking is observed, add 0.5-1% acetic acid or formic acid to the eluent.
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane/methanol).
-
Alternatively, for compounds with low solubility in the eluent, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Run the column by passing the eluent through it, starting with the initial, less polar eluent.
-
If a gradient elution is needed, gradually increase the polarity of the eluent as determined by your TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
-
Data Presentation
Table 1: Qualitative Solubility of this compound (Predicted)
| Solvent | Predicted Solubility at Room Temp. | Predicted Solubility at Elevated Temp. | Notes |
| Water | Sparingly Soluble to Soluble | Soluble | Potential for recrystallization. |
| Methanol | Sparingly Soluble | Soluble | Good "good" solvent for binary systems. |
| Ethanol | Sparingly Soluble | Soluble | Good "good" solvent for binary systems. |
| Acetone | Sparingly Soluble | Soluble | May be a suitable recrystallization solvent. |
| Ethyl Acetate | Poorly Soluble | Sparingly Soluble | Useful for chromatography. |
| Dichloromethane | Poorly Soluble | Poorly Soluble | Useful for chromatography. |
| Hexanes | Insoluble | Insoluble | Good "poor" solvent for binary systems. |
| Diethyl Ether | Insoluble | Insoluble | Good "poor" solvent for binary systems. |
Note: This table is based on the general properties of polar heterocyclic molecules. Actual solubility should be determined experimentally.
Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Diagram 2: Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]
- Heinrich, H., & Buth, W. F. (1954). Processes for the syntheses of leucopterin and the intermediates thereof and of 2,4,5-triamino-6-hydroxy pyrimidine sulfite and the alkali salts thereof. U.S. Patent 2,673,204.
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
- Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (2019). Chinese Patent CN108558776B.
- Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. (2016). Chinese Patent CN105541729A.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Technical Support Center: Synthesis of 4-Cyano-6-hydroxypyrimidine
Welcome to the technical support guide for the synthesis of 4-Cyano-6-hydroxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot experimental issues, optimize reaction conditions, and improve both yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues that are frequently encountered during the synthesis.
Q1: My reaction has resulted in a very low yield, or I'm recovering a significant amount of unreacted starting materials. What are the most likely causes?
A1: Low conversion is a common problem that can typically be traced back to one of three critical areas: reagent quality, reaction conditions, or the presence of contaminants.
-
Reagent Quality: The purity and reactivity of your starting materials are paramount. Guanidine, often used as a hydrochloride or nitrate salt, is hygroscopic and can hydrolyze over time, rendering it less effective.[1] Similarly, the ethyl cyanoacetate should be of high purity.[2]
-
Anhydrous Conditions: The condensation reaction is highly sensitive to water. Any moisture can lead to the hydrolysis of the ester starting material and intermediates.[1] It is crucial to use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).
-
Base Stoichiometry and Addition: A strong base, typically sodium ethoxide or methoxide, is required to deprotonate the ethyl cyanoacetate, forming the active nucleophile.[2][3] Using an insufficient amount of base will result in incomplete conversion. The base should be prepared fresh or properly stored to ensure its activity.
-
Reaction Temperature and Time: While heating is necessary to drive the reaction to completion (typically reflux for 2-4 hours), excessive temperatures can promote side reactions.[1][2] The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Q2: After the reaction, I proceeded with the acidic work-up, but no precipitate formed, or the solid that crashed out was not my desired product. What could have gone wrong?
A2: This is a classic work-up issue, often related to pH control or the solubility of the product. The product, 2,4-diamino-6-hydroxypyrimidine (a common precursor or related structure), is amphoteric.
-
Incorrect pH: The product is typically precipitated by acidifying the basic reaction mixture.[3][4] The isoelectric point, where the molecule has minimum solubility, must be reached carefully. If the solution is too acidic or not acidic enough, the product may remain in solution as a salt. A common procedure involves acidification with acetic acid to a pH of around 7.[3] One of the most common errors is improper pH adjustment during this crucial step.[5]
-
Excessive Volume: If the product concentration is too low (i.e., too much water was used to dissolve the crude solid), it may not precipitate even at the correct pH. The reaction is often evaporated to dryness before the work-up dissolution to avoid this.[2]
-
Temperature: Precipitation is usually performed in the cold (e.g., 5-10°C) to maximize recovery by decreasing the product's solubility in the aqueous medium.[3] Failure to adequately cool the solution can result in significant loss of product to the filtrate.
Q3: My final product is off-white or has a distinct yellow/brown coloration. What are the potential impurities causing this?
A3: Discoloration typically points to the presence of side products or residual starting materials that have undergone degradation.
-
Oligomeric/Polymeric Byproducts: Under strongly basic conditions, active methylene compounds like ethyl cyanoacetate can undergo self-condensation or polymerization, leading to colored, often intractable, impurities.
-
Degradation Products: If the reaction is heated for too long or at too high a temperature, the pyrimidine ring or starting materials can degrade.
-
Uncharacterized Side Products: In some cases, unexpected orange-colored byproducts have been observed, particularly if the work-up or subsequent reaction steps (like nitrosation) are not carefully controlled.[6] Purification via recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is essential to remove these colored impurities.[7]
Section 2: In-Depth Troubleshooting Guide
This section provides a detailed analysis of specific side reactions and their mitigation strategies.
Issue 2.1: Hydrolysis of Key Reagents and Intermediates
Hydrolysis is arguably the most significant competing reaction pathway. Its prevalence is due to the susceptibility of both the ester and the guanidine to react with water, especially under the basic conditions of the synthesis.
-
Causality: Water acts as a nucleophile. It can attack the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the formation of cyanoacetic acid and ethanol. It can also hydrolyze guanidine. This depletes the active reagents, directly reducing the yield of the desired pyrimidine.
-
Mechanism Insight: The base-catalyzed hydrolysis of the ester is a well-understood process that competes directly with the desired deprotonation of the α-carbon.
-
Prevention and Mitigation:
-
Solvent Purity: Use freshly distilled, anhydrous ethanol or methanol.[2]
-
Reagent Handling: Use freshly opened or properly stored guanidine salts. Dry them in a vacuum oven if necessary.
-
Inert Atmosphere: Assemble the reaction apparatus under a stream of dry nitrogen or argon and maintain a positive pressure throughout the reaction. A calcium chloride drying tube on the condenser is a minimum requirement.[2][3]
-
Troubleshooting Summary Table
| Problem Observed | Potential Cause | Recommended Action & Rationale |
| Low Conversion (High SM) | 1. Wet reagents/solvent. 2. Inactive or insufficient base. 3. Insufficient heating. | 1. Ensure all reagents and solvents are rigorously dried.[1] 2. Use freshly prepared sodium ethoxide. Ensure at least 2 equivalents are used to drive the equilibrium.[2] 3. Monitor reaction via TLC and reflux for the necessary time (typically 2-4 hours).[1] |
| No Precipitate at Work-up | 1. Incorrect pH. 2. Solution too dilute. | 1. Calibrate pH meter. Adjust pH slowly with glacial acetic acid to ~7.[3] 2. Concentrate the aqueous solution under reduced pressure before acidification to ensure the product concentration is above its solubility limit. |
| Oily or Gummy Product | 1. Presence of acyclic intermediates. 2. Formation of polymeric byproducts. | 1. Ensure sufficient reaction time and temperature for complete cyclization. 2. Avoid overly concentrated base or localized overheating. Purify by trituration with a non-polar solvent or column chromatography if recrystallization fails. |
| Product Discoloration | Formation of degradation or side products. | Recrystallize the crude product from ethanol or an appropriate solvent system to remove colored impurities.[7] Using activated carbon during recrystallization can also be effective. |
Section 3: Key Protocols and Methodologies
Adherence to a validated protocol is the best way to ensure reproducibility and high yields.
Protocol 3.1: Reference Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from established literature procedures and serves as a reliable baseline.[2][3][4]
Reagents & Equipment:
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Guanidine hydrochloride (dried)
-
Ethyl cyanoacetate (distilled)
-
Glacial Acetic Acid
-
Round-bottom flasks, reflux condenser with drying tube, magnetic stirrer, heating mantle.
Procedure:
-
Prepare Sodium Ethoxide (Solution A): In a 1 L round-bottom flask equipped with a reflux condenser and drying tube, carefully dissolve 23 g (1 g-atom) of sodium metal in 250 mL of anhydrous ethanol. Allow the solution to cool to room temperature.
-
Form the Enolate: To the cooled sodium ethoxide solution, add 113 g (1 mole) of ethyl cyanoacetate. Stir for 10 minutes. This mixture contains the ethyl sodiocyanoacetate.[2]
-
Prepare Guanidine Solution (Solution B): In a separate flask, prepare a second solution of sodium ethoxide using 23 g of sodium and 250 mL of anhydrous ethanol. To this, add 97 g (1.02 moles) of dried guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Isolate Guanidine Base: Filter the guanidine/sodium chloride slurry to remove the sodium chloride precipitate. The clear filtrate contains the free guanidine base in ethanol.[2][3]
-
Condensation Reaction: Add the clear guanidine filtrate (Solution B) to the ethyl sodiocyanoacetate solution (Solution A).
-
Reflux: Heat the combined mixture to reflux using a heating mantle and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Solvent Removal: After the reaction is complete, remove the ethanol by distillation or rotary evaporation.[2]
-
Precipitation: Dissolve the resulting solid residue in approximately 325 mL of boiling water. Carefully acidify the hot solution with ~67 mL of glacial acetic acid.[2]
-
Isolation: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The expected yield is 80-82%.[2]
Protocol 3.2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube.
-
Spot the aliquot on a TLC plate alongside spots of the starting materials (ethyl cyanoacetate and a guanidine standard if available).
-
Develop the plate and visualize under UV light.
-
The reaction is complete when the spot corresponding to the limiting starting material (typically ethyl cyanoacetate) has disappeared and a new, more polar spot for the product is dominant.
Section 4: Mechanistic and Troubleshooting Diagrams
Visual aids can clarify complex reaction pathways and decision-making processes.
Diagram 1: Core Synthetic Pathway
Caption: A logical flowchart for troubleshooting low-yield synthesis outcomes.
References
-
Rahman, A. U., & Jahan, E. (2015). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences and Research, 7(2), 89–94. Retrieved from [Link]
-
Kavanagh, F. (1955). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 35, 29. doi:10.15227/orgsyn.035.0029. Retrieved from [Link]
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Journals. Retrieved from [Link]
-
Patil, S. B., et al. (2018). The Green Synthesis of 6-amino-5-cyano-4-phenyl-2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
-
Van-Bhule, P., & Deshmukh, M. B. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science Publishers. Retrieved from [Link]
-
Molbank. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. Retrieved from [Link]
-
Nishiwaki, K. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 80. doi:10.15227/orgsyn.035.0080. Retrieved from [Link]
- Hitchings, G. H., & Elion, G. B. (1959). U.S. Patent No. 2,873,364. Washington, DC: U.S. Patent and Trademark Office.
- European Patent Office. (1995). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
ResearchGate. (2022). 2, 4-diamino-6-hydroxypyrimidine synthesis?. Retrieved from [Link]
- CN105541729A. (2016). Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. Google Patents.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Stability of 4-Cyano-6-hydroxypyrimidine under different conditions
Welcome to the technical support guide for 4-Cyano-6-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. The following question-and-answer guide addresses specific issues you may encounter during experimental work, focusing on the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
Section 1: General Storage and Handling
Q1: What are the fundamental best practices for storing and handling this compound?
A1: Proper storage and handling are critical to maintain the integrity of this compound. As a cyanopyrimidine derivative, it should be treated as a potentially hazardous substance.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, well-ventilated area, protected from light. For solutions, especially stock solutions in solvents like DMSO, storage at -20°C or -80°C is recommended to minimize degradation.[1] Always refer to the supplier's specific recommendations on the Safety Data Sheet (SDS).
-
Handling: Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] When weighing or transferring the solid, minimize dust generation.[2] For handling solutions, be aware of the potential for the cyano group to be metabolized or degrade into cyanide, which is highly toxic.[2] All handling of hazardous drugs or compounds should be performed by trained personnel.[3][4] Ensure an antidote kit for cyanide exposure is available in the workspace.[4]
Section 2: Stability Under Hydrolytic Conditions (pH)
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor influencing the stability of this compound. The molecule possesses two key functional groups susceptible to pH-dependent degradation: the cyano group and the pyrimidine ring itself, which exhibits tautomerism (hydroxy-oxo forms).
-
Acidic Conditions: Under acidic conditions, the primary concern is the hydrolysis of the cyano (-CN) group. This reaction typically proceeds first to a carboxamide (-CONH₂) and then, under more stringent conditions (e.g., elevated temperature), to a carboxylic acid (-COOH). The pyrimidine ring is generally more stable in acidic media compared to basic media.
-
Neutral Conditions: Near neutral pH, the rate of hydrolysis is generally slower than at acidic or basic extremes. However, long-term storage in aqueous buffers at room temperature can still lead to gradual degradation.
-
Basic Conditions: The compound is expected to be particularly susceptible to alkaline hydrolysis.[5] Similar to related cyanopyridines, strong bases can catalyze the rapid hydrolysis of the cyano group to the corresponding carboxylic acid.[6] Furthermore, the hydroxyl group on the pyrimidine ring can be deprotonated, potentially increasing the ring's susceptibility to nucleophilic attack or rearrangement.
Q3: What are the most probable degradation products under acidic or basic conditions?
A3: Based on the chemistry of the functional groups, the likely degradation products arise from the hydrolysis of the cyano group.
-
Primary Degradant (Acidic/Basic): 6-Hydroxypyrimidine-4-carboxamide.
-
Secondary Degradant (Forced Conditions): 6-Hydroxypyrimidine-4-carboxylic acid.[6]
It is crucial to perform forced degradation studies to confirm these pathways and identify any other potential degradants.[7][8][9]
dot
Caption: Predicted hydrolytic degradation pathway.
Section 3: Thermal and Photochemical Stability
Q4: Is this compound sensitive to temperature, and what are the risks of thermal degradation?
A4: Yes, like most complex organic molecules, this compound is susceptible to thermal degradation. High temperatures provide the activation energy needed to break chemical bonds, leading to decomposition. The degradation rate typically follows first-order kinetics and increases with temperature.[10][11] For many bioactive compounds, drying or processing temperatures between 40-80°C can induce degradation.[12][13] The presence of cyano groups can sometimes lead to polymerization or other complex reactions upon heating.[14] For solid-state storage, controlled room temperature is generally acceptable, but refer to the manufacturer's guidelines. In solution, thermal stress is significantly more pronounced.
Q5: How does light exposure affect the stability of the compound?
A5: Molecules with aromatic rings and heteroatoms, like pyrimidines, can absorb UV or visible light. This absorbed energy can promote electrons to higher energy states, making the molecule more reactive and susceptible to degradation (photolysis). Potential photochemical reactions include ring cleavage, oxidation, or reactions with the solvent. According to ICH Q1B guidelines, photostability testing is a critical part of drug development to determine if a substance is light-sensitive.[15] It is always recommended to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.[1]
Section 4: Oxidative Stability
Q6: How susceptible is this compound to oxidation?
A6: The pyrimidine ring, particularly with an electron-donating hydroxyl group, can be susceptible to oxidation. Oxidizing agents can attack the ring, leading to the formation of N-oxides or ring-opened products. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are essential to evaluate this stability aspect.[5] These studies help identify potential degradation products that could form during manufacturing or storage if the compound is exposed to oxidative conditions.[5][16]
Troubleshooting and Experimental Protocols
Q7: I am observing unexpected peaks in my analytical chromatogram after an experiment. How can I determine if they are degradants?
A7: This is a common issue. The appearance of new, unexpected peaks, often accompanied by a decrease in the main compound's peak area, is a strong indicator of degradation. To confirm this:
-
Run a Control: Analyze a freshly prepared sample of this compound that has not been subjected to the experimental conditions. If the new peaks are absent, they are likely related to your process.
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (e.g., heat, acid, base, oxidant) as described in the protocols below.[7][12] Compare the retention times of the peaks formed during this study with the unknown peaks in your experimental sample.
-
Use Mass Spectrometry (LC-MS): This is the most definitive method. Analyze the unknown peaks to determine their mass-to-charge ratio (m/z). This data can help you identify the molecular weights of the degradation products and propose structures, such as the expected carboxamide or carboxylic acid derivatives.[8][9]
dot
Caption: Workflow for identifying unknown analytical peaks.
Appendix A: Standardized Stability Testing Protocols
These protocols are designed as a starting point for conducting forced degradation studies, a crucial step in understanding a compound's intrinsic stability.[5][7]
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water (for neutral control)
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Place the solutions in a water bath at a controlled temperature (e.g., 60-80°C).[5]
-
Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.[17]
-
Evaluation: Monitor for the appearance of new peaks and the decrease in the parent compound's peak. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[5]
Protocol 2: Oxidative Stress Study
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[5]
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw and analyze aliquots at various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze using HPLC-UV or LC-MS.
-
Evaluation: Assess the percentage of degradation and identify major oxidative degradants.
Protocol 3: Photostability Study (as per ICH Q1B) [15]
-
Sample Preparation: Prepare both solid and solution samples of this compound. Place them in chemically inert, transparent containers. Prepare parallel "dark" control samples wrapped in aluminum foil.
-
Exposure: Place the samples in a validated photostability chamber.
-
Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]
-
Analysis: After exposure, compare the "light" samples to the "dark" control samples using an appropriate analytical method.
-
Evaluation: A significant change in the "light" sample relative to the "dark" control indicates photolytic instability.
Appendix B: Data Summary Table
The following table summarizes the expected stability profile based on the chemical nature of this compound and data from related compounds. Note: This is a predictive summary; experimental verification is required.
| Stress Condition | Reagent/Parameters | Expected Stability | Probable Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 60-80°C | Labile | 6-Hydroxypyrimidine-4-carboxamide, 6-Hydroxypyrimidine-4-carboxylic acid |
| Basic Hydrolysis | 0.1 N NaOH, RT-60°C | Very Labile | 6-Hydroxypyrimidine-4-carboxylic acid |
| Neutral Hydrolysis | Water, 60-80°C | Moderately Stable | Slow formation of 6-Hydroxypyrimidine-4-carboxamide |
| Oxidation | 3% H₂O₂, RT | Potentially Labile | N-oxides, Ring-opened products |
| Thermal (Dry Heat) | >100°C | Potentially Labile | Complex decomposition, potential polymerization |
| Photochemical | ICH Q1B Conditions | Potentially Labile | Photolytic fragments, oxidized species |
References
- forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
-
Kijak, E. (2026). Analytical Quantitation and Confirmation of Cyano Metabolite by High-Resolution Mass Spectrometry: Residue Depletion Study in Shrimp Treated with Nitrofurazone. Journal of Agricultural and Food Chemistry. [Link]
-
Kijak, E. (2026). Analytical Quantitation and Confirmation of Cyano Metabolite by High-Resolution Mass Spectrometry: Residue Depletion Study in Shrimp Treated with Nitrofurazone. Request PDF on ResearchGate. [Link]
-
Notman, S., et al. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology. [Link]
-
Jain, D., & Basniwal, P. K. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
- Johnson, R. A., & Lisy, J. M. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Liao, C., et al. (n.d.). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. Journal of The Electrochemical Society. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH Harmonised Tripartite Guideline. [Link]
-
Velásquez-Figueroa, Y., & Colina-Márquez, J. (n.d.). List of analytical techniques used for the removal of cyanotoxins. ResearchGate. [Link]
-
Cavalieri, L. F., & Bendich, A. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
-
Connor, T. H., & McDiarmid, M. A. (2006). Safe handling of hazardous drugs. PubMed Central. [Link]
-
Mosora, M., et al. (n.d.). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. MDPI. [Link]
-
Stokstad, E. L. R. (n.d.). UNITED STATES PATENT OFFICE. Googleapis.com. [Link]
-
Abushoffa, A. M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]
-
de Oliveira, M. A. L., & de Souza, A. O. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
-
Bhuyan, P. G., & Vanbhule, P. V. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. [Link]
-
Le, T. N., et al. (n.d.). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. MDPI. [Link]
-
Juric, A., et al. (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. National Institutes of Health. [Link]
-
Hani, N. M., et al. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]
-
Wang, F., et al. (n.d.). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. MDPI. [Link]
-
Coleman, F., et al. (n.d.). Thermal degradation of cyano containing ionic liquids. Green Chemistry (RSC Publishing). [Link]
-
Sodium Cyanoborohydride SOP.docx. (n.d.). OSU Chemistry. [Link]
-
Safety Talk No 157 Care in Handling, Use and Storage of Sodium cyanide. (2024, March 13). YouTube. [Link]
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- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Solubility of 4-Cyano-6-hydroxypyrimidine for Reactions
Welcome to the technical support center for 4-Cyano-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in your experimental workflows.
Introduction: Understanding the Solubility Puzzle of this compound
This compound presents a unique set of solubility challenges due to its molecular structure. The pyrimidine core, while containing nitrogen atoms that can interact with polar solvents, is a relatively planar and aromatic system. This planarity can contribute to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules.
The presence of both a cyano (-CN) group and a hydroxyl (-OH) group further complicates its solubility profile. The cyano group is electron-withdrawing and can participate in dipole-dipole interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. Critically, the hydroxyl group imparts acidic character to the molecule, allowing for pH-dependent solubility. This technical guide will provide you with the knowledge and protocols to navigate these properties and successfully incorporate this compound into your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The limited solubility of this compound is a consequence of its solid-state properties and molecular structure. The planar nature of the pyrimidine ring can lead to efficient crystal packing, resulting in high lattice energy that requires significant energy to overcome for dissolution. While it possesses polar functional groups, the overall molecule has a degree of hydrophobicity that limits its solubility in water.
Q2: What is the expected acidity (pKa) of this compound, and why is it important?
Q3: In which organic solvents is this compound likely to have the best solubility?
A3: Based on the behavior of similar polar heterocyclic compounds, this compound is expected to have the highest solubility in polar aprotic solvents. These include:
It is likely to have moderate to low solubility in polar protic solvents like ethanol and methanol, and poor solubility in non-polar solvents such as hexanes and toluene.
Q4: Can I heat the mixture to improve solubility?
A4: Yes, for most compounds, solubility increases with temperature.[4] Gentle heating can be an effective way to dissolve this compound, especially in organic solvents. However, you must consider the thermal stability of the compound and the boiling point of your chosen solvent. It is also important to note that the compound may precipitate out of solution upon cooling.
Q5: Are there any safety concerns I should be aware of when handling this compound?
A5: Yes, you should always consult the Safety Data Sheet (SDS) before handling any chemical. For pyrimidine and cyanide-containing compounds, potential hazards may include skin and eye irritation.[8][9] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols to address common solubility issues.
Guide 1: Solubility Enhancement through pH Adjustment
The acidic nature of the hydroxyl group on the pyrimidine ring is the key to this powerful solubilization technique. By deprotonating this group with a base, you can form a highly soluble salt in situ.
Causality Behind the Method
The un-ionized form of this compound is less polar and has lower aqueous solubility. By adding a base, you shift the equilibrium towards the deprotonated (anionic) form, which is an ion and therefore significantly more soluble in polar solvents like water.[10] The general principle is that weak acids become more soluble in basic solutions.[10]
Troubleshooting Common Issues with pH Adjustment
| Problem | Possible Cause | Solution |
| Precipitation occurs after initial dissolution. | The pH of the solution may have drifted, or the solution is supersaturated. | Re-check and adjust the pH. If the solution is supersaturated, you may need to add more solvent or gently warm the solution. |
| The compound degrades upon addition of a strong base. | This compound may be unstable at high pH. | Use a weaker organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong inorganic bases like NaOH or KOH. Perform the dissolution at a lower temperature. |
| The chosen base interferes with the downstream reaction. | The base may be a nucleophile or may neutralize an acidic catalyst in your reaction. | Select a non-nucleophilic, sterically hindered base if your reaction is sensitive to nucleophiles. Ensure the amount of base used is accounted for in the stoichiometry of your subsequent reaction steps. |
Experimental Protocol: pH-Dependent Solubility Testing
This protocol will help you determine the optimal pH for dissolving this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water
-
Aqueous solutions of 0.1 M NaOH and 0.1 M HCl
-
pH meter or pH strips
-
Vials and a magnetic stirrer
Procedure:
-
Prepare a series of vials, each containing a known amount of this compound (e.g., 10 mg).
-
To each vial, add a known volume of deionized water (e.g., 1 mL).
-
While stirring, slowly add small aliquots of 0.1 M NaOH to one of the vials and monitor the pH. Observe the pH at which the compound fully dissolves.
-
Use other vials to test a range of pH values (e.g., 7, 8, 9, 10, 11) by carefully adding 0.1 M NaOH.
-
Equilibrate the solutions by stirring for a set period (e.g., 1-2 hours) at a constant temperature.
-
Visually inspect each vial for undissolved solid.
-
(Optional) For a quantitative analysis, filter the saturated solutions and analyze the concentration of the dissolved compound using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[4]
Caption: Workflow for pH-mediated dissolution.
Guide 2: Utilizing Co-Solvent Systems
When working in organic reaction media, or if pH adjustment is not suitable, a co-solvent system can be an effective strategy.
Causality Behind the Method
A co-solvent system involves using a mixture of solvents to achieve a desired polarity and solubilizing power that is not possible with a single solvent. For this compound, this typically involves a primary solvent in which the compound has low solubility, and a smaller amount of a "stronger" co-solvent in which it is highly soluble. The co-solvent helps to break down the crystal lattice and solvate the molecule.
Troubleshooting Common Issues with Co-Solvents
| Problem | Possible Cause | Solution |
| The compound precipitates when other reagents are added. | The addition of other reagents may have changed the overall polarity of the solvent system, reducing the solubility of your compound. | Increase the proportion of the co-solvent. Alternatively, dissolve the other reagents in the same co-solvent system before mixing. |
| The co-solvent is not compatible with the reaction conditions. | The co-solvent may react with your reagents (e.g., DMSO can be an oxidant under certain conditions). | Choose a co-solvent that is inert under your reaction conditions. Consult solvent compatibility charts. |
| Difficulty in removing the co-solvent during workup. | High-boiling point co-solvents like DMSO or DMF can be difficult to remove by rotary evaporation. | Perform an aqueous workup. These polar aprotic solvents are miscible with water and can be removed by washing the organic layer with water or brine. |
Experimental Protocol: Screening for an Effective Co-Solvent System
Materials:
-
This compound
-
Primary solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN))
-
Co-solvents (e.g., DMSO, DMF)
-
Vials and a magnetic stirrer
Procedure:
-
Add a known amount of this compound to a vial.
-
Add the primary solvent and stir. Observe the initial solubility.
-
Add the co-solvent dropwise while stirring until the solid dissolves completely.
-
Record the approximate ratio of primary solvent to co-solvent required for dissolution.
-
Test different combinations of primary and co-solvents to find the most effective system with the lowest required volume of the co-solvent.
Caption: Decision tree for selecting a solubilization strategy.
Guide 3: A Note on Salt Formation
For applications requiring a stable, solid form of the compound with enhanced aqueous solubility, preparing a salt is a viable strategy. This involves reacting this compound with a base to form a stable salt that can be isolated.
Causality Behind the Method
By forming a salt with a suitable counterion (e.g., sodium, potassium, or an organic amine), you create an ionic compound. Ionic compounds generally have higher melting points and, more importantly for our purposes, significantly higher aqueous solubility than their neutral counterparts.[11]
This approach is particularly useful in drug development and for preparing stock solutions. A common method is to dissolve the compound in a suitable solvent with a slight excess of a base, and then either use the resulting solution directly or isolate the salt by removing the solvent or by precipitation.
Data Summary
Qualitative Solubility Profile of this compound
The following table provides a general guide to the expected solubility of this compound in common laboratory solvents. This is based on the properties of similar heterocyclic compounds.[6]
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | Poor (improves significantly with increased pH) |
| Methanol, Ethanol | Polar Protic | Low to Moderate |
| DMSO, DMF | Polar Aprotic | Good to High |
| Acetonitrile (ACN) | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Low to Moderate |
| Dichloromethane (DCM) | Non-polar | Poor |
| Hexanes, Toluene | Non-polar | Very Poor |
Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For |
| pH Adjustment | Highly effective for aqueous solutions; uses common reagents. | Risk of compound degradation at high pH; base may interfere with the reaction. | Aqueous reactions; preparing aqueous stock solutions. |
| Co-Solvent System | Versatile for a wide range of organic solvents; allows for fine-tuning of solvent properties. | Co-solvent may be difficult to remove; potential for precipitation upon addition of other reagents. | Organic synthesis in a variety of reaction media. |
| Salt Formation | Produces a stable, isolable solid with improved solubility; good for long-term storage and formulation. | Requires an additional synthetic step; not all salts have suitable physical properties. | Preparing stable, solid forms for drug development; creating highly concentrated aqueous stock solutions. |
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]
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Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid. Retrieved from [Link]
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ACS Omega. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyanoamino-4,6-dihydroxypyrimidine. Retrieved from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]
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PubMed. (2024, May 1). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? Retrieved from [Link]
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YouTube. (2025, December 20). How Do Acids And Bases Alter Compound Solubility? Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate... Retrieved from [Link]
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PubMed. (2021, September 6). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
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Wisdomlib. (2025, July 31). PH-dependent solubility: Significance and symbolism. Retrieved from [Link]
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PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
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TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Retrieved from [Link]
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PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 14). How Do You Safely Dilute A Sodium Hydroxide Solution? [Video]. YouTube. Retrieved from [Link]
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PubMed. (2022, November 15). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Retrieved from [Link]
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PubMed. (n.d.). 3-Cyano-6-hydroxy-4-methyl-2-pyridone: Two New Pseudopolymorphs and Two Cocrystals With Products of an in Situ Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ThoughtCo. (2025, June 10). How to Prepare a Sodium Hydroxide or NaOH Solution. Retrieved from [Link]
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PubChem. (n.d.). Sodium Hydroxide. Retrieved from [Link]
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Technical Support Center: Protecting Group Strategies for 4-Cyano-6-hydroxypyrimidine
Welcome to the technical support center for synthetic strategies involving 4-cyano-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the selection and implementation of protecting groups for this versatile heterocyclic building block. Our focus is on providing practical, field-tested insights to ensure the success of your synthetic endeavors.
Section 1: Understanding the Molecule - FAQs on Reactivity
Before delving into protection strategies, it's crucial to understand the inherent reactivity of this compound.
Q1: What are the key reactive sites on this compound?
A1: The primary reactive sites are the hydroxyl group at the C6 position and the nitrogen atoms within the pyrimidine ring. The hydroxyl group exhibits nucleophilic character and can undergo tautomerization to the corresponding pyrimidone form. The electron-withdrawing nature of the cyano group at C5 increases the electrophilicity of the C6 carbon, making the 6-position susceptible to nucleophilic attack, especially if the hydroxyl group is converted into a better leaving group.[1] The pyrimidine nitrogens can also act as nucleophiles or bases, depending on the reaction conditions.
Q2: Does the cyano group require protection?
A2: Generally, the cyano group is stable under a wide range of reaction conditions used for the protection and deprotection of hydroxyl groups and does not typically require protection.[2] However, it is an electron-withdrawing group that influences the reactivity of the pyrimidine ring.[1] Its presence is a key consideration when choosing reagents and reaction conditions for other transformations in your synthetic sequence.
Q3: Can the hydroxyl group exist in a tautomeric form?
A3: Yes, this compound can exist in equilibrium with its keto tautomer, 4-cyano-1,6-dihydro-6-oxopyrimidine. This tautomerism is a critical factor to consider, as the reactivity of the pyrimidone form differs from that of the enol (hydroxyl) form. The choice of protecting group and reaction conditions can often favor one tautomer over the other.
Section 2: Troubleshooting Guide for Hydroxyl Group Protection
The selection of an appropriate protecting group for the hydroxyl moiety is paramount for the successful execution of multi-step syntheses. This section addresses common issues encountered during this critical step.
Q4: I am observing low yields during the protection of the hydroxyl group. What are the likely causes?
A4: Low yields in protection reactions can stem from several factors:
-
Incomplete Deprotonation: The hydroxyl group of this compound is acidic, but a sufficiently strong base is often required to achieve complete deprotonation to the corresponding alkoxide/phenoxide, which is the more nucleophilic species. Insufficient base or a base that is not strong enough can lead to incomplete reaction.
-
Poor Solubility: The starting material or the protected product may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Steric Hindrance: While the 6-position is not exceptionally hindered, bulky protecting groups may react sluggishly.
-
Side Reactions: The pyrimidine ring nitrogens can compete with the hydroxyl group for the electrophilic protecting group reagent, leading to N-alkylation or N-acylation byproducts.
Q5: My reaction is producing a mixture of O-protected and N-protected products. How can I improve the selectivity for O-protection?
A5: Achieving high O-selectivity is a common challenge. Here are some strategies to favor O-protection:
-
Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base can favor deprotonation of the hydroxyl group over interaction with the ring nitrogens. The choice of solvent can also influence the position of the tautomeric equilibrium and the relative nucleophilicity of the oxygen and nitrogen atoms.
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the hydroxyl group is a "harder" nucleophile than the ring nitrogens. According to HSAB theory, using "hard" electrophiles (e.g., silyl chlorides) will favor reaction at the oxygen atom.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
Q6: The protecting group I chose is not stable to my subsequent reaction conditions. What are my options?
A6: This highlights the importance of "orthogonal protection," a strategy that allows for the selective removal of one protecting group in the presence of others.[3][4][5] If your chosen protecting group is not robust enough, you will need to select a more stable one. Consider the full synthetic route and the conditions of each step when making your initial choice. A summary of commonly used hydroxyl protecting groups with varying stabilities is provided in the table below.
| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | Mild acids, bases | Fluoride ions (e.g., TBAF), strong acids[3][6] |
| Tetrahydropyranyl Ether | THP | Bases, nucleophiles, hydrides | Mild aqueous acid (e.g., acetic acid, p-TsOH)[3][7] |
| Benzyl Ether | Bn | Mild acids, bases, many oxidizing and reducing agents | Catalytic hydrogenation (e.g., H₂, Pd/C)[8] |
| p-Methoxybenzyl Ether | PMB | Similar to Bn, but more acid sensitive | Oxidative cleavage (e.g., DDQ, CAN), strong acids[9] |
| Acetyl | Ac | Mildly acidic conditions | Base-mediated hydrolysis (e.g., K₂CO₃, MeOH)[3][10] |
Section 3: Experimental Protocols and Workflow Diagrams
This section provides detailed, step-by-step methodologies for the protection of this compound with commonly employed protecting groups.
Workflow for Silyl Ether Protection (e.g., TBDMS)
This protocol is favored for its mild introduction and deprotection conditions. Silyl ethers are generally stable to a range of non-acidic and non-fluoride containing reagents.[6][9][11]
Caption: Workflow for TBDMS protection of this compound.
Step-by-Step Protocol:
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Acetal Protection (e.g., THP)
Tetrahydropyranyl (THP) ethers are stable to strongly basic conditions, organometallics, and hydrides, making them a robust choice for many synthetic routes.[7]
Caption: Workflow for THP protection of this compound.
Step-by-Step Protocol:
-
Suspend this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents) to the suspension.
-
Cool the mixture to 0 °C and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Section 4: Deprotection Strategies - FAQs and Troubleshooting
The successful removal of a protecting group is as critical as its installation. This section provides guidance on common deprotection issues.
Q7: I am having difficulty removing the TBDMS group. What conditions should I try?
A7: The most common and effective method for cleaving TBDMS ethers is by using a source of fluoride ions.[8] Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the standard reagent. If this is not effective, you can try:
-
HF-Pyridine complex: This is a stronger source of fluoride and can be used for more stubborn silyl ethers.
-
Acidic conditions: While TBDMS is relatively stable to acid, it can be cleaved with stronger acids or with weaker acids at elevated temperatures.[12] However, be cautious of potential side reactions with other functional groups in your molecule.
Q8: My THP deprotection is sluggish and giving low yields. How can I optimize this?
A8: THP ethers are cleaved under acidic conditions.[7] If the reaction is slow, consider the following:
-
Acid Strength: A stronger acid or a higher concentration of the acid catalyst can accelerate the reaction. Common choices include p-toluenesulfonic acid in methanol or acetic acid in a THF/water mixture.[3]
-
Temperature: Gently heating the reaction mixture can often drive the deprotection to completion.
-
Solvent: Ensure your protected compound is fully dissolved in the reaction solvent. A co-solvent may be necessary.
Q9: Are there any general tips for avoiding side reactions during deprotection?
A9: Yes, here are some general considerations:
-
Monitor the reaction closely: Use TLC or LC-MS to track the progress of the deprotection and avoid over-exposure to the deprotection reagents.
-
Control the temperature: Many deprotection reactions are exothermic. Running the reaction at a lower temperature can help to minimize side product formation.
-
Aqueous work-up: A careful aqueous work-up is often necessary to remove the deprotection reagents and any byproducts.
This technical guide provides a foundation for developing robust and reliable protecting group strategies for this compound. As with any chemical synthesis, careful planning, optimization, and analysis are key to success.
References
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Tetrahydropyranyl Ethers - Organic Chemistry Portal. [Link]
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Protecting Groups. [Link]
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Protecting group - Wikipedia. [Link]
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Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - RSC Publishing. [Link]
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Synthesis of 2-Cyanopyrimidines - MDPI. [Link]
-
Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Sci-Hub. [Link]
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Protecting Groups - Organic Chemistry Portal. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC - PubMed Central. [Link]
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Silyl ether - Wikipedia. [Link]
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Protecting Groups - chem.iitb.ac.in. [Link]
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16: Silylethers - Chemistry LibreTexts. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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Protection and Deprotection - CEM Corporation. [Link]
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Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide - The Schmuttenmaer Research Group. [Link]
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Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro - PubMed. [Link]
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Protecting Groups: Hydroxyl & Amino - Organic Chemistry - Studylib. [Link]
-
15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. [Link]
-
Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
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The problem with pyrimidines - PubMed. [Link]
-
Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics - PMC - NIH. [Link]
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Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. [Link]
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Overcoming regioselectivity issues in reactions of 4-Cyano-6-hydroxypyrimidine
Welcome to the technical resource for overcoming regioselectivity challenges in reactions of 4-cyano-6-hydroxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter selectivity issues during the functionalization of this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Introduction: The Challenge of Ambident Reactivity
This compound is a valuable building block, but its synthetic utility is often complicated by its inherent chemical nature. The molecule exists as a mixture of tautomers: the hydroxy form and the more stable 6-oxo form (pyrimidinone). Deprotonation results in an ambident anion with nucleophilic character at both the N1-nitrogen and the exocyclic oxygen. This duality is the primary source of regioselectivity issues, leading to mixtures of N- and O-substituted products in reactions with electrophiles. Mastering control over this reactivity is critical for efficient and predictable synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a mixture of N- and O-alkylated products?
This is the most common issue and stems directly from the molecule's tautomerism and the resulting ambident anion. The outcome of an alkylation reaction is a delicate balance of several factors, including the nature of the base, solvent, electrophile, and temperature. These factors influence which nucleophilic center (N1 or O6) is more reactive under the chosen conditions.
To address this, you must strategically manipulate the reaction environment to favor one pathway over the other. The following sections provide detailed guidance on achieving selective N- or O-functionalization.
Q2: How can I achieve selective N1-alkylation?
Favoring N-alkylation typically involves conditions that promote the formation of the thermodynamically more stable product or use a counterion that associates less with the harder oxygen atom.
Core Principle: Thermodynamic Control & Counterion Effects
The N-alkylated product is often the thermodynamically more stable isomer. Conditions that allow for equilibrium to be reached will favor its formation. Furthermore, using a base with a "soft" counterion (like K⁺ or Cs⁺) or conditions that promote a "free" anion can increase the reactivity of the softer nitrogen atom, in line with Hard and Soft Acid and Base (HSAB) theory.
Recommended Strategies for N1-Alkylation:
-
Choice of Base and Solvent: Strong bases that fully deprotonate the pyrimidine, paired with polar aprotic solvents, are highly effective. The combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like DMF or acetonitrile often yields high N1-selectivity.[1][2] The polar aprotic solvent solvates the cation, leaving a more "naked" and reactive ambident anion where the softer nitrogen can effectively compete.
-
Phase Transfer Catalysis (PTC): PTC conditions, using a catalyst like tetrabutylammonium hydrogen sulfate with a base such as 50% aqueous NaOH, can achieve selective N1-alkylation under mild, often solvent-less, conditions.[3]
-
Temperature: Higher reaction temperatures can help overcome the kinetic barrier to forming the thermodynamically favored N-alkylated product.
Troubleshooting Poor N1-Selectivity: If you are still observing significant O-alkylation:
-
Switch the Base: If using NaH, change to K₂CO₃ or Cs₂CO₃. The larger, softer cations associate less tightly with the oxygen atom, disfavoring O-alkylation.
-
Increase Temperature: If running at room temperature, try heating the reaction to 60-80 °C in DMF.
-
Change the Solvent: If using a less polar solvent like THF, switch to DMF, DMSO, or acetonitrile to better solvate the counterion.
Q3: How can I achieve selective O-alkylation (synthesis of 4-cyano-6-alkoxypyrimidines)?
Achieving selective O-alkylation requires conditions that favor the kinetically controlled pathway, where the reaction occurs at the site of highest electron density—the oxygen atom.
Core Principle: Kinetic Control & HSAB Theory
The exocyclic oxygen of the pyrimidinone tautomer is the "harder" nucleophilic center with greater negative charge density. Reaction with "hard" electrophiles or under conditions that prevent equilibration will favor O-alkylation.
Recommended Strategies for O-Alkylation:
-
Mitsunobu Reaction: The Mitsunobu reaction is one of the most reliable methods for achieving clean O-alkylation of hydroxypyrimidines and other similar heterocyclic systems.[4][5] This reaction proceeds with a combination of an alcohol (your desired alkoxy group), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction mechanism involves activation of the alcohol, and the pyrimidine anion acts as the nucleophile, leading to highly selective O-alkylation with inversion of stereochemistry at the alcohol's carbon center.[4][5]
-
Use of Silver Salts: Preparing the silver (Ag⁺) salt of this compound can strongly direct alkylation to the oxygen. The hard silver cation coordinates tightly to the hard oxygen atom, promoting reaction at that site when treated with an alkyl halide, often in a non-polar solvent like benzene or toluene.[6]
-
Hard Electrophiles & Non-polar Solvents: Using a hard electrophile (e.g., a chloromethyl ether) with a base like K₂CO₃ in a polar aprotic solvent can also favor O-alkylation.[2] In some cases, direct alkylation with alkyl halides in the presence of a base in less polar solvents can also favor the O-alkylated product, though mixtures are common.[7]
Troubleshooting Poor O-Selectivity: If N-alkylation is a persistent side reaction:
-
Employ the Mitsunobu Reaction: This is the most robust solution for overcoming selectivity issues and should be your primary strategy for O-alkylation.
-
Attempt Silver Salt Formation: If the Mitsunobu reaction is not feasible, explore the use of silver carbonate or silver oxide to pre-form the silver salt before adding the alkylating agent.
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can sometimes enhance kinetic control and favor the O-alkylated product.
Visualizing the Competing Pathways
The following diagram illustrates the core challenge: the tautomeric equilibrium and the subsequent competing N1 versus O6 reaction pathways of the ambident anion.
Caption: Tautomerism and competing N- vs. O-alkylation pathways.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using Potassium Carbonate
This protocol details a general procedure for the N1-alkylation of this compound, favoring the thermodynamically controlled product.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Add finely powdered potassium carbonate (2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N1-alkylated product.
Protocol 2: Selective O-Alkylation via the Mitsunobu Reaction
This protocol provides a reliable method for synthesizing 4-cyano-6-alkoxypyrimidines, the kinetically favored product.[4][5]
Materials:
-
This compound
-
Desired Alcohol (e.g., Isopropanol, 1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise over 15-20 minutes. The solution may turn from colorless to yellow/orange.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide/dicarboxylate byproducts. Purify directly by column chromatography on silica gel. Eluting with a hexane/ethyl acetate gradient usually separates the desired O-alkylated product from the byproducts.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes how reaction parameters can influence the N/O product ratio in the alkylation of related hydroxypyrimidine systems. This data provides a predictive framework for experimental design.
| Nucleophile | Electrophile | Base | Solvent | Temp. (°C) | Product Ratio (N:O) | Reference |
| 2-Hydroxypyrimidine | Methyl Iodide | K₂CO₃ | DMF | 25 | >95 : <5 | [2] |
| 2-Hydroxypyridine | Benzyl Bromide | NaH | DMF | 25 | 85 : 15 | [6] |
| 2-Hydroxypyridine | Benzyl Bromide | Ag₂CO₃ | Benzene | 80 | <5 : >95 | [6] |
| 3,4-DHPM | Various Alcohols | PPh₃/DIAD | THF | 25 | N1-Alkylation* | [8] |
| 4-OH-Quinolinone | Alkyl Halide | K₂CO₃ | DMF | RT | N-Alkylation | [1] |
*Note: The Mitsunobu reaction on 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) has been reported to give N1-alkylation, highlighting that the specific substrate structure is critical. For 6-hydroxypyrimidines, O-alkylation is the expected major product under Mitsunobu conditions.[8]
Advanced Troubleshooting Workflow
Use this decision tree to navigate complex regioselectivity issues.
Caption: Decision workflow for optimizing regioselective reactions.
References
- BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions.
- Collum, D. B., et al. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
-
Knochel, P., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition. [Link]
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Contemporary Organic Synthesis.
-
Belkharchach, S., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences. [Link]
-
Kamal, A., et al. (2007). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
RSC Publishing. (2019). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][9][10]oxazepine derivatives. Organic Chemistry Frontiers. [Link]
-
Abdel-Gawad, H., et al. (2017). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry. [Link]
-
Zhang, M., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][11]naphthyrin-5(6H)-one. Tetrahedron. [Link]
-
Singh, P., & Kaur, M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Al-dujaili, K. A., et al. (2019). Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. ChemistrySelect. [Link]
-
Chen, Y., et al. (2012). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry. [Link]
-
Zhang, X., et al. (2007). Study on the regioselective alkylation of 2-thiopyrimidine. Journal of Chinese Pharmaceutical Sciences. [Link]
Sources
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- 2. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 3. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of 4-Cyano-6-hydroxypyrimidine derivatives
Welcome to the technical support center for the synthesis of 4-cyano-6-hydroxypyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents, making their efficient and reliable synthesis a critical step in drug discovery and development.[1][2]
This document moves beyond standard protocols to provide a deeper, causality-driven troubleshooting guide in a direct question-and-answer format. We will address common challenges encountered in the lab, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your synthetic outcomes.
General Synthetic Strategy: An Overview
The most prevalent and versatile method for constructing the this compound core involves the condensation and cyclization of a three-carbon α-cyano-substituted carbonyl component with an N-C-N building block, such as urea, thiourea, or guanidine. A common pathway is the reaction between ethyl cyanoacetate and a guanidine salt in the presence of a strong base like sodium ethoxide.[3][4]
Caption: General workflow for pyrimidine ring synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has stalled, resulting in very low or no product yield. What are the likely causes?
This is a common issue often traced back to three critical areas: the base, the reagents' quality, and the reaction conditions.
-
Causality (Base & Deprotonation): The reaction is initiated by the deprotonation of the active methylene compound (e.g., ethyl cyanoacetate). This requires a base strong enough to abstract an α-proton and generate the nucleophilic enolate. Sodium ethoxide (NaOEt) in ethanol is a standard choice.[5] If your yield is low, consider the following:
-
Insufficient Base: Ensure you are using at least two equivalents of base: one to deprotonate the active methylene compound and one to neutralize the salt of the N-C-N synthon (e.g., guanidine hydrochloride) to liberate the free base.[5]
-
Base Degradation: Alkoxides are highly sensitive to moisture. Using old or improperly stored sodium ethoxide, or failing to use anhydrous ethanol, will quench the base and inhibit the initial deprotonation, effectively stopping the reaction before it starts.
-
-
Causality (Reagent Purity):
-
The purity of your starting materials, particularly the ethyl cyanoacetate, is paramount. Over time, it can hydrolyze to cyanoacetic acid, which will be deprotonated by the base, consuming it non-productively. Always use freshly distilled or newly purchased starting materials.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
Q2: During workup, my product precipitated as a sticky oil instead of a crystalline solid. How can I fix this?
The formation of an oily product is almost always due to the presence of impurities that disrupt the crystal lattice formation or an incorrect pH during precipitation.[6]
-
Causality (Impurities): Unreacted starting materials or acyclic intermediates can act as eutectic contaminants, lowering the melting point of the mixture and preventing crystallization.
-
Causality (pH Control): this compound derivatives are amphoteric. The hydroxyl group is acidic, and the amino groups (if present) are basic. Precipitation is most effective at the isoelectric point, where the net charge on the molecule is zero, minimizing its solubility in the aqueous medium. Acidifying too far or not enough will leave the compound partially ionized and more soluble.
-
Step-by-Step Solution:
-
Re-dissolve: Transfer the entire mixture (oil and supernatant) to a separation funnel. If you have already isolated the oil, re-dissolve it in a minimal amount of dilute aqueous base (e.g., 1M NaOH).
-
Wash: Wash the basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove non-polar impurities.
-
Acidify Slowly: Cool the aqueous layer in an ice bath and begin adding acid (e.g., glacial acetic acid or 1M HCl) dropwise with vigorous stirring.[3][5] Monitor the pH.
-
Find the Sweet Spot: You should see precipitation begin. Continue adding acid slowly until a maximal amount of solid has formed. This is your isoelectric point. Going past this pH may cause the product to re-dissolve.
-
Isolate: Filter the resulting solid, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove residual water. Dry under vacuum.
-
Q3: I'm seeing an impurity with a lower Rf on TLC that I suspect is a hydrolyzed nitrile. How can I prevent this side reaction?
Hydrolysis of the cyano group to a carboxamide or even a carboxylic acid is a classic side reaction, especially under harsh pH and temperature conditions during workup or prolonged reaction times.[7]
-
Mechanistic Insight: The nitrile group is susceptible to nucleophilic attack by water or hydroxide. In basic conditions (e.g., during a final NaOH extraction or if the reaction is heated too long with aqueous base), hydroxide can attack the electrophilic carbon of the nitrile, leading to the formation of a carboxamide after protonation. Under strongly acidic workup conditions, the nitrile nitrogen can be protonated, activating the carbon for attack by water.
-
Preventative Measures:
-
Control Reaction Time: Monitor your reaction by TLC. Once the starting materials are consumed, proceed with the workup. Unnecessarily long reflux times can promote side reactions.
-
Moderate Workup pH: During workup, avoid using excessively concentrated acids or bases. For precipitation, acetic acid is often preferred over strong mineral acids like HCl because it provides better pH control.[3]
-
Temperature Management: Perform all acid-base extractions and precipitations at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide / Methoxide | Sufficiently strong for deprotonation; commercially available.[4] |
| Solvent | Anhydrous Ethanol / Methanol | Good solubility for reactants and intermediates; appropriate boiling point for reflux.[8] |
| Temperature | Reflux (typically 78-85 °C) | Provides sufficient energy for cyclization without excessive degradation.[3] |
| Workup pH | 5-7 (Adjust with Acetic Acid) | Precipitates the amphoteric product at its isoelectric point, minimizing loss.[3] |
| Reaction Time | 2-4 hours (TLC Monitored) | Sufficient for completion while minimizing byproduct formation.[4][5] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-cyano-6-hydroxypyrimidine (A Representative Example)
This protocol is adapted from established procedures for similar pyrimidines and should be considered a starting point for optimization.[4][5]
-
Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (4.6 g, 0.2 mol) in anhydrous ethanol (250 mL).
-
Addition of Reactants: Once the sodium has completely dissolved and the solution has cooled, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir for 15 minutes. To this slurry, add ethyl cyanoacetate (11.3 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux using an oil bath. Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in boiling water (150 mL).
-
Precipitation: Cool the solution in an ice bath and acidify by slowly adding glacial acetic acid until the pH is approximately 6-7.
-
Isolation: A precipitate will form. Allow it to stand in the cold for 30 minutes to maximize crystallization. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in 1M sodium hydroxide solution.
-
Extraction: Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any non-polar, base-insoluble impurities.
-
Reprecipitation: Collect the aqueous layer, cool it in an ice bath, and re-precipitate the product by slowly adding 6M HCl with vigorous stirring until the pH reaches the optimal point for precipitation (determined empirically, often pH 5-7).
-
Filtration and Drying: Filter the purified solid, wash with copious amounts of cold deionized water, and dry under high vacuum.
References
- Process for the preparation of 4, 6- dihydroxypyrimidine.
- Process for the preparation of 4,6-dihydroxypyrimidine.
- Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019).
- Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
- Pyrimidine Biosynthesis. CD Biosynsis.
- 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Pyrimidine de novo synthesis during the life cycle of the intraerythrocytic stage of Plasmodium falciparum. PubMed.
- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
- PROCESSES FOR THE SYNTHESES OF LEUCOPTERIN AND THE INTERMEDIATES THEREOF AND OF 2,4,5-TRIAMINO-6-HYDROXY PYRIMIDINE SULFITE AND THE ALKALI SALTS THEREOF.
- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science.
- Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- 2,4-Diamino-6-hydroxypyrimidine synthesis. ChemicalBook.
- Process for preparing 4-hydroxypyrimidine.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
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- 1. biosynsis.com [biosynsis.com]
- 2. benthamopen.com [benthamopen.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
Technical Support Center: By-product Analysis in 4-Cyano-6-hydroxypyrimidine Reactions
Welcome to the technical support center for the synthesis and analysis of 4-Cyano-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during their experiments. My insights are drawn from extensive experience in synthetic organic chemistry and the principles of reaction mechanism and analysis.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically through the condensation of a cyanoacetate derivative with urea or a related amidine, can be accompanied by the formation of various by-products that complicate purification and reduce yields. This guide provides a structured, question-and-answer approach to understanding and mitigating these issues, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is significantly lower than expected. What are the likely causes?
Low yields can often be traced back to suboptimal reaction conditions or the degradation of starting materials. Consider the following:
-
Purity of Starting Materials: Ensure that your ethyl cyanoacetate and urea are of high purity. Moisture can lead to the hydrolysis of ethyl cyanoacetate.
-
Base Strength and Stoichiometry: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl cyanoacetate. An insufficient amount of base will result in incomplete reaction.[1][2]
-
Reaction Temperature and Time: While reflux is often necessary to drive the reaction to completion, prolonged reaction times or excessive temperatures can lead to the decomposition of the product and the formation of polymeric by-products.[1][2]
-
Work-up Procedure: The precipitation of the product by acidification is a critical step.[1][2] Improper pH adjustment can lead to the product remaining in solution or co-precipitation of impurities.
Q2: I've observed an unexpected peak in my HPLC analysis. What could this by-product be?
Several side reactions can occur during the synthesis of this compound. The most common by-products include:
-
Hydrolysis Product (4-Carboxamido-6-hydroxypyrimidine or 4-Carboxy-6-hydroxypyrimidine): The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or work-up.[3][4] This leads to the formation of the corresponding amide or carboxylic acid.
-
Self-Condensation Product of Ethyl Cyanoacetate: In the presence of a strong base, ethyl cyanoacetate can undergo self-condensation, leading to dimeric and oligomeric impurities.[5]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of urea and ethyl cyanoacetate in your crude product.
-
Cyanoacetylurea: This is an intermediate in the reaction pathway and may be present if the cyclization is incomplete.[6][7]
The following diagram illustrates the potential pathways for by-product formation:
Caption: Potential By-product Formation Pathways.
Q3: How can I confirm the identity of a suspected by-product?
A combination of analytical techniques is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of your product and quantifying impurities.[8][9] A well-developed HPLC method can separate the desired product from its by-products.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the impurities, providing strong evidence for their identity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated impurities, confirming their chemical structure.
The following table summarizes the utility of each technique:
| Analytical Technique | Information Provided |
| HPLC | Purity assessment, quantification of impurities, separation of components.[8][9] |
| LC-MS | Molecular weight of impurities, fragmentation patterns for structural clues.[9][10] |
| NMR | Detailed structural information, confirmation of connectivity. |
| FT-IR | Presence of functional groups (e.g., -CN, -OH, -C=O). |
Q4: What is a reliable method for purifying my crude this compound?
Purification strategies should be tailored to the specific impurities present.
-
Recrystallization: If the main impurity is the self-condensation product of ethyl cyanoacetate or unreacted starting materials, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be effective.
-
Column Chromatography: For more complex mixtures or to separate structurally similar by-products like the hydrolysis products, column chromatography on silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.
-
Acid-Base Extraction: If significant amounts of the carboxylic acid hydrolysis product are present, an acid-base extraction can be employed to remove it from the organic phase.
The general workflow for purification and analysis is as follows:
Caption: General Purification and Analysis Workflow.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound and its potential by-products.
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL solution in a 50:50 mixture of water and acetonitrile |
Note: This method is a starting point and may require optimization for your specific sample matrix and instrument.
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 95% ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Organic Syntheses Procedure: 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]
-
Kalogirou, A. S. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]
-
Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Available at: [Link]
- Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents. CN108558776B.
-
How can I minimise the self condensation of ethyl cyanoacetate? ResearchGate. Available at: [Link]
- Method for preparing 2-cyanopyrimidine. Google Patents. CN103145625A.
- Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents. CN101968471B.
- Preparation of cyanoacetyl ureas. Google Patents. US2553022A.
- El-Nagdi, M. H., et al. (1983). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 20(3), 651-653.
- Biosynthesis of Pyrimidine Ribonucleotides. DAV University.
-
Traube's method for purine synthesis. ResearchGate. Available at: [Link]
- Al-Zaydi, K. M. (2003). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Molecules, 8(8), 613-620.
- Condensation of ethyl acetate. Google Patents. US2843622A.
- Chemistry of Nitriles. LibreTexts.
- Hydrolysis of nitriles. Lumen Learning.
- Al-Zaydi, K. M. (2008). Investigation of the H3PO4-Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. Molecules, 13(5), 1059-1068.
- Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. Benchchem.
- Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
- Glickman, S. A., & Cope, A. C. (1945). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society, 67(6), 1012-1016.
- Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Ninja Nerd. YouTube.
- 2, 4-diamino-6-hydroxypyrimidine synthesis?
- The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society.
- Kalogirou, A. S. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- Sargordan, M., et al. (2015). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1339.
- Extraction and purification of C-phycocyanin from Spirulina pl
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor. YouTube.
- The Claisen Condens
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
- Lagoja, I. M. (2005). Pyrimidine as constituent of natural biologically active compounds. Chemistry & Biodiversity, 2(1), 1-50.
- Slätt, J., et al. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. Synthesis, 2004(12), 1959-1964.
- c-phycocyanin purification: multiple processes for different applic
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
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- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 10. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Cyano-6-hydroxypyrimidine
Welcome to the technical support guide for the purification of 4-Cyano-6-hydroxypyrimidine. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into recrystallization methodologies, troubleshooting common experimental challenges, and answering frequently asked questions.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differential solubility.[1] The fundamental principle is that a compound's solubility in a solvent increases with temperature.[2] The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities. These impurities remain dissolved in the surrounding solution, known as the mother liquor, and are subsequently removed by filtration.[2][3] The success of this technique hinges on the slow, controlled formation of crystals, which allows for the selective incorporation of the desired molecules into the growing lattice.[4]
Experimental Workflow: Single-Solvent Recrystallization
The following diagram outlines the standard procedure for a single-solvent recrystallization, which is the most common approach for pyrimidine intermediates.[2]
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound fails to crystallize even after the solution has cooled. What went wrong?
Answer: This is one of the most common issues in recrystallization and is typically caused by one of two factors: the solution is not sufficiently saturated, or crystallization has not been initiated.
Causality & Solution:
-
Excess Solvent: You have likely used too much solvent, preventing the solution from becoming supersaturated upon cooling.[1][5][6]
-
Solution: Gently heat the solution in a fume hood to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution and removing it; a crystalline film should form on the rod as the solvent evaporates.
-
-
Supersaturation Without Nucleation: The solution may be supersaturated, but crystal growth needs a starting point (a nucleus).[1][6]
-
Solution 1 (Induce Crystallization): Scratch the inner surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for crystals to begin forming.[1][6]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[1][7]
-
Q2: Instead of crystals, an oil has separated from the solution. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solid substance separates from the solution at a temperature above its melting point.[5][8] It can also happen if the solution is cooled too quickly or if the compound is significantly impure.[5][6]
Causality & Solution:
-
Rapid Cooling or Low Melting Point: The compound is precipitating from a solution that is hotter than its own melting point.
-
Solution: Reheat the flask until the oil completely redissolves. You may need to add a small amount of extra solvent to achieve a clear solution.[5][6] Then, allow the solution to cool much more slowly. Insulate the flask with paper towels or leave it on a cooling hot plate to decrease the cooling rate. This favors the formation of well-ordered crystals over an amorphous oil.[5] Vigorous stirring as the oil begins to form can sometimes break it into tiny beads that may act as nuclei for crystallization.[8]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.
Q3: The recovery of my purified product is very low. How can I improve the yield?
Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor even after cooling.[1][9]
Causality & Solution:
-
Significant Solubility in Cold Solvent: The chosen solvent may still dissolve a considerable amount of the product at low temperatures.[1]
-
Too Much Solvent: As with the failure to crystallize, using an excessive volume of solvent will result in a poor yield.[1]
-
Solution: If you suspect this is the case, you can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[10] Note that second-crop crystals may be less pure.
-
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost with the insoluble impurities.
Q4: My final crystals are colored, even though the starting material was dissolved completely. How do I remove colored impurities?
Answer: The color is due to soluble, high-molecular-weight impurities that are co-crystallizing with your product.
Causality & Solution:
-
Adsorption of Impurities: Colored impurities can be adsorbed onto the surface of the growing crystals.
-
Solution: Use activated charcoal (carbon). After dissolving the crude solid in the hot solvent, remove it from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal.[6][8][9] Swirl and boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[6] Perform a hot gravity filtration to remove the charcoal before allowing the now-colorless filtrate to cool and crystallize.[9] Be cautious not to add too much charcoal, as it can also adsorb your desired product, reducing the yield.[8]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for this compound?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the polar nature of this compound (due to the hydroxyl, cyano, and pyrimidine ring nitrogens), polar solvents are a good starting point.[1][11]
Solvent Selection Guide for Polar Pyrimidine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Water | Very High | 100 | An excellent choice for highly polar compounds. It is non-flammable and inexpensive. May require heating to dissolve the compound effectively. |
| Ethanol | High | 78 | A versatile solvent that dissolves many polar organic compounds. Often used in a mixture with water to fine-tune solubility.[10] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. Good for compounds with moderate to high polarity. |
| Isopropanol | Medium-High | 82 | Less polar than ethanol; can be a good choice if the compound is too soluble in ethanol or methanol. |
| Ethyl Acetate | Medium | 77 | A moderately polar solvent. May be suitable if the compound is overly soluble in alcohols. |
| Toluene | Low | 111 | A non-polar solvent. Unlikely to be a good single solvent but could potentially be used as an "anti-solvent" in a mixed-solvent system. |
Procedure for Testing Solvents: Place a small amount of your crude compound (20-30 mg) in a test tube and add the solvent dropwise. Observe solubility at room temperature and then while heating. A good solvent will require heating to dissolve the compound, which should then precipitate upon cooling.[10][11]
Q: What is a mixed-solvent recrystallization and when should I use it?
A: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility characteristics. This technique employs two miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5][10]
You should use this method when your compound is either too soluble in all tested polar solvents even when cold, or insoluble in them even when hot.
Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly.
Q: What are the key safety precautions when performing a recrystallization?
A: While specific hazards depend on the solvents and compound used, general safety practices are crucial. Pyrimidine derivatives can cause skin, eye, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[12]
-
Ventilation: Perform all operations, especially those involving heating flammable organic solvents, inside a certified chemical fume hood.[12]
-
Heating: Never heat flammable organic solvents with an open flame. Use a steam bath, heating mantle, or hot plate. To prevent bumping (sudden, violent boiling), add a boiling chip or use a magnetic stir bar.
-
Pressure: Never heat a sealed container, as pressure can build up and cause an explosion. Ensure your apparatus is open to the atmosphere.
-
Material Safety Data Sheet (MSDS/SDS): Always review the SDS for this compound and any solvents used to be aware of all potential hazards and handling procedures.[12][14][15][16]
References
- Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystalliz
- Recrystalliz
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- Recrystalliz
- Baumann, J. B. Solvent selection for recrystallization: An undergraduate organic experiment.
- Recrystallization Process Questions. (2017). Chemistry Stack Exchange.
- Safety Data Sheet: 2,6-Diamino-4-chloropyrimidine. (2024). Sigma-Aldrich.
- Safety Data Sheet: 4-Cyanopyridine. (2025). TCI Chemicals.
- Safety Data Sheet: 2-cyano-Pyrimidine. (2025). Cayman Chemical.
- Safety Data Sheet: 2,4,5-Triamino-6-hydroxypyrimidine sulf
- Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine. (2025). Cayman Chemical.
- Purification by Recrystallization. City University of New York (CUNY).
- Purifying by recrystallis
- Recrystallization and purification techniques for getting a pure sample. (2014). Chemistry Stack Exchange.
- Purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystalliz
- Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine. (2025). Fisher Scientific.
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Validation & Comparative
A Comparative Guide to 2D NMR Analysis: Unambiguous Structure Elucidation of 4-Cyano-6-hydroxypyrimidine Derivatives
For researchers and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is non-negotiable. The 4-cyano-6-hydroxypyrimidine scaffold is a privileged core in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. However, its substitution patterns can be deceptively complex to assign using one-dimensional NMR alone. This guide provides an in-depth, experience-driven comparison of 2D NMR techniques, demonstrating a systematic workflow to achieve complete and trustworthy structural elucidation of these critical derivatives.
We will move beyond a simple listing of techniques and instead walk through the logical process of structural deduction, explaining the causality behind each experimental choice. Our analysis will be centered on a representative, albeit hypothetical, molecule: 2-Amino-4-cyano-6-hydroxypyrimidine (AC-HP) .
The Challenge: Ambiguity in 1D NMR
One-dimensional (1D) ¹H and ¹³C NMR are the foundational first steps in any analysis. They provide a census of the proton and carbon environments within the molecule.
-
¹H NMR: For our example molecule, AC-HP, the ¹H spectrum would likely show a singlet for the lone pyrimidine proton (H5), a broad singlet for the amino (-NH₂) protons, and another broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: The proton-decoupled ¹³C spectrum would display four signals for the pyrimidine ring carbons and one for the cyano group carbon.
While seemingly simple, 1D data leaves critical questions unanswered:
-
Which carbon signal corresponds to C2, C4, C5, and C6?
-
How can we definitively assign the quaternary carbons, including the crucial cyano carbon, which are invisible in proton-attached tests like DEPT?
The 2D NMR Workflow: A Synergistic Approach
Our strategy does not treat each 2D experiment in isolation. Instead, it uses a layered approach where the output of one experiment provides the foundation for interpreting the next. This creates a self-validating system for structural assignment.
Caption: The integrated workflow for 2D NMR structural elucidation.
Step 1: Mapping the Proton Network with ¹H-¹H COSY
Core Principle: Correlation Spectroscopy (COSY) is the fundamental 2D experiment for revealing proton-proton scalar (J-coupling) relationships.[1][2] Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This allows for the assembly of "spin systems"—chains of connected protons.
For our simple AC-HP molecule, H5 is an isolated proton on the ring and will not show any COSY cross-peaks to other ring protons. However, if a substituent like an ethyl group were present, COSY would be indispensable for connecting the methylene (-CH₂) and methyl (-CH₃) protons, immediately confirming the ethyl fragment.
Experimental Protocol: DQF-COSY
A Double Quantum Filtered (DQF)-COSY is often preferred as it can provide cleaner spectra with reduced diagonal peak artifacts, especially for samples with sharp singlets.[2]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -OH and -NH₂).
-
Instrument Setup: Tune and match the ¹H probe. Obtain a standard 1D ¹H spectrum and calibrate the 90° pulse width.
-
Acquisition Parameters (Representative for 500 MHz):
-
Pulse Program: cosydfqf (or vendor equivalent)
-
Spectral Width (F2 & F1): 12 ppm (centered on the ¹H spectrum)
-
Acquired Data Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans (NS): 4-8
-
Relaxation Delay (D1): 1.5 s
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier Transform. Symmetrize the spectrum.
Outcome for AC-HP: The absence of cross-peaks for the H5 proton confirms its isolation within the proton framework of the pyrimidine ring.
Step 2: Bridging Protons to Carbons via ¹H-¹³C HSQC
Core Principle: The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful for initial assignments. It unambiguously correlates a proton with the carbon to which it is directly attached (a one-bond correlation).[3][4] Unlike older, less sensitive methods like HETCOR, HSQC is a proton-detected experiment, making it highly efficient even for moderately concentrated samples.[2][5]
Experimental Protocol: HSQC
-
Instrument Setup: Following the ¹H setup, obtain a 1D ¹³C spectrum. Tune and match the ¹³C channel of the probe.
-
Acquisition Parameters (Representative for 500 MHz):
-
Pulse Program: hsqcedetgpsp (or vendor equivalent with editing for CH/CH₂/CH₃ distinction)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm (covering the full carbon range)
-
Acquired Data Points (F2): 1024
-
Number of Increments (F1): 256
-
Number of Scans (NS): 2-4
-
¹J C-H Coupling Constant: Set to an average of 145 Hz.
-
Relaxation Delay (D1): 1.5 s
-
-
Processing: Apply appropriate window functions (e.g., QSINE in F2, sine-bell in F1) and perform the 2D Fourier Transform.
Data Interpretation & Comparison
The HSQC spectrum provides the first definitive link between the ¹H and ¹³C domains.
Table 1: Hypothetical HSQC Correlation Data for AC-HP
| Proton Signal (¹H δ, ppm) | Correlated Carbon Signal (¹³C δ, ppm) | Assignment |
| 8.15 (H5) | 108.5 | H5 is directly bonded to the carbon at 108.5 ppm. This carbon is now unambiguously assigned as C5 . |
| 6.70 (-NH₂) | No Correlation | The absence of a correlation confirms these protons are attached to a heteroatom (Nitrogen). |
With this single experiment, we have locked in the C5/H5 pair. This assignment is the anchor point for solving the rest of the puzzle. Quaternary carbons do not appear in the HSQC spectrum, as they have no directly attached protons.
Step 3: Assembling the Complete Skeleton with ¹H-¹³C HMBC
Core Principle: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to mapping the complete carbon skeleton. It reveals correlations between protons and carbons over two and three bonds (²J and ³J couplings).[6][7] This is how we connect the previously identified C-H fragments and, most importantly, how we assign the non-protonated quaternary carbons.
Caption: Key HMBC correlations from H5 used to assign the quaternary carbons.
Experimental Protocol: HMBC
-
Instrument Setup: Same as for HSQC.
-
Acquisition Parameters (Representative for 500 MHz):
-
Pulse Program: hmbcgplpndqf (or vendor equivalent)
-
Spectral Widths: Same as HSQC.
-
Acquired Data Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans (NS): 8-16 (HMBC is less sensitive than HSQC)
-
Long-Range Coupling Constant: Set to 8 Hz. This value is optimized for typical aromatic ²J and ³J couplings.
-
Relaxation Delay (D1): 2.0 s
-
-
Processing: Apply a sine-bell or magnitude calculation and perform the 2D Fourier Transform.
Data Interpretation & Final Assignments
The HMBC data connects all remaining dots. By observing the long-range correlations from our single, confidently assigned proton (H5), we can identify all adjacent carbons.
Table 2: Key HMBC Correlation Data for AC-HP and Final Assignments
| Proton (δ) | Correlated Carbon (δ) | J-Coupling | Implication & Final Assignment |
| 8.15 (H5) | 165.2 | ²J | H5 is two bonds from the carbon at 165.2 ppm. Given the structure, this must be C6 (the hydroxyl-bearing carbon). |
| 8.15 (H5) | 95.3 | ²J | H5 is two bonds from the carbon at 95.3 ppm. This must be C4 (the cyano-substituted carbon). |
| 8.15 (H5) | 161.8 | ³J | H5 is three bonds from the carbon at 161.8 ppm. This must be C2 (the amino-bearing carbon). |
| 8.15 (H5) | 117.1 | ³J | H5 is three bonds from the carbon at 117.1 ppm. This chemical shift is characteristic of a nitrile, assigning it as the Cyano Carbon . |
| 6.70 (-NH₂) | 161.8 | ²J | The amino protons show a correlation to the carbon at 161.8 ppm, confirming its assignment as C2 . |
The Complete Picture: An Integrated and Validated Result
By synergistically using COSY, HSQC, and HMBC, we have moved from a state of ambiguity to one of certainty. Each piece of data validates the others, providing a robust and defensible structural assignment.
Table 3: Final Unambiguous NMR Assignments for 2-Amino-4-cyano-6-hydroxypyrimidine (AC-HP) in DMSO-d₆
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations from H5 |
| 2 | 161.8 | -NH₂ (6.70) | ³J |
| 4 | 95.3 | - | ²J |
| 5 | 108.5 | 8.15 | - |
| 6 | 165.2 | -OH (12.1) | ²J |
| -CN | 117.1 | - | ³J |
This systematic approach provides a level of trustworthiness that is impossible to achieve with 1D NMR and prediction alone. For drug development professionals and scientists, this methodological rigor is the standard for ensuring the identity and quality of any synthesized compound.
References
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Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic compounds. Current Organic Chemistry, 15(3), 396-430. [Link]
-
Brugnoli, R., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(1), 148-152. [Link]
-
Akhtar, M. J., et al. (2018). Methylene-bearing sulfur-containing cyanopyrimidine derivatives for treatment of cancer: Part-II. ResearchGate. [Link]
-
Gouda, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. [Link]
-
Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 19, 2026, from [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4949. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]
-
nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Zhang, C., et al. (2023). 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. ResearchGate. [Link]
-
SpectraBase. (n.d.). 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. [Link]
-
Dorn, R. W., et al. (2018). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(15), 4652-4656. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Cyanopyridine - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 19, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 12(35), 22935-22951. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 4-Cyano-6-hydroxypyrimidine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel compounds is the bedrock of progress. The pyrimidine scaffold, a key component in numerous therapeutic agents, often presents unique analytical challenges due to its electronic nature and potential for tautomerism. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to elucidate the structures of reaction products derived from 4-cyano-6-hydroxypyrimidine. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Analytical Challenge: Reactivity of this compound
This compound is a versatile starting material, prone to a variety of reactions that can lead to a range of structurally distinct products. Understanding these potential pathways is crucial for anticipating the possible isomers and designing an effective analytical strategy.
The primary reactive sites are the hydroxyl group at C6 and the pyrimidine ring itself, which is activated towards nucleophilic substitution by the electron-withdrawing cyano group. Furthermore, the hydroxyl group can exist in equilibrium with its keto tautomer, 6-cyanopyrimidin-4(3H)-one, which can influence its reactivity.[1][2][3]
Three common reaction types and their potential products are:
-
O-Alkylation: Reaction of the hydroxyl group with an alkyl halide, typically in the presence of a base, is expected to yield the O-alkylated product.
-
N-Alkylation: The tautomeric keto form can undergo N-alkylation at the N1 or N3 position, leading to isomeric products.
-
Nucleophilic Aromatic Substitution (SNAr): The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or chloride) and subsequently displaced by a nucleophile. Alternatively, under certain conditions, direct displacement of a substituent can occur.[4]
The potential for generating multiple isomers necessitates a multi-faceted analytical approach to unambiguously determine the final structure.
Caption: Potential reaction pathways of this compound.
A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique is dictated by the specific structural question at hand. While each method provides valuable information, a combination is often necessary for complete and unambiguous characterization.
| Technique | Information Provided | Strengths | Limitations |
| 1D/2D NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry. | Non-destructive, provides detailed structural information in solution. | Can be complex to interpret, may not distinguish all isomers without 2D techniques. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides accurate mass information. | Does not provide direct connectivity information, may not differentiate isomers without fragmentation analysis. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths and angles, stereochemistry, tautomeric form. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. |
In-Depth Technical Guide to Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] For pyrimidine derivatives, both ¹H and ¹³C NMR are essential, with 2D NMR techniques often being decisive in differentiating isomers.[7][8][9]
Caption: Experimental workflow for NMR analysis.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.[5]
-
Acquire a ¹³C{¹H} NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
If the 1D spectra are insufficient for unambiguous assignment, acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other.[6][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[6][12]
-
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.[10]
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the structure.
-
The key to differentiating O- and N-alkylated isomers lies in the chemical shifts of the pyrimidine ring protons and carbons, as well as the correlations observed in 2D NMR spectra.
| Expected ¹H NMR Chemical Shifts (ppm) | O-Alkylated | N1-Alkylated | N3-Alkylated |
| H-2 | ~8.5 | ~8.7 | ~8.6 |
| H-5 | ~6.5 | ~6.3 | ~6.4 |
| -CH₂- (alkyl) | ~4.5 | ~4.0 | ~4.2 |
| Expected ¹³C NMR Chemical Shifts (ppm) | O-Alkylated | N1-Alkylated | N3-Alkylated |
| C-2 | ~158 | ~160 | ~159 |
| C-4 | ~165 | ~170 | ~168 |
| C-5 | ~95 | ~92 | ~93 |
| C-6 | ~175 | ~162 | ~165 |
| -CH₂- (alkyl) | ~65 | ~50 | ~55 |
Rationale for Differentiation:
-
¹H NMR: In the O-alkylated product, the alkyl group is attached to an oxygen, resulting in a more downfield chemical shift for the adjacent protons (e.g., -O-CH₂-) compared to the N-alkylated products (e.g., -N-CH₂-).
-
¹³C NMR: The chemical shift of C-6 is significantly more downfield in the O-alkylated isomer due to the direct attachment of the electronegative oxygen atom of the ether. In the N-alkylated isomers, C-6 is part of a pyrimidinone ring and resonates further upfield.
-
HMBC: An HMBC experiment will show a 3-bond correlation from the protons of the alkyl group to C-6 in the O-alkylated isomer. In the N-alkylated isomers, the correlation will be to C-2 and C-6 for N1-alkylation, and to C-2 and C-4 for N3-alkylation. This is often the most definitive piece of NMR evidence.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product, which is a fundamental piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the proposed structure.[13][14]
Caption: Experimental workflow for LC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC will separate the product from any impurities.
-
Electrospray ionization (ESI) is a common and gentle ionization technique suitable for pyrimidine derivatives.[13]
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion peak.
-
If using HRMS, compare the measured mass to the calculated mass for the expected elemental formula.
-
If isomers are present, tandem MS (MS/MS) can be used to induce fragmentation. The fragmentation patterns of isomers may differ, providing clues to their structure.[15]
-
While MS is less effective than NMR at differentiating regioisomers, it provides crucial confirmatory data. The accurate mass measurement from HRMS can rule out alternative structures with different elemental compositions. Fragmentation patterns can also be informative; for example, the loss of the alkoxy group (-OR) would be a characteristic fragmentation pathway for the O-alkylated product.[16][17][18][19]
| Product | Expected [M+H]⁺ (for ethyl derivative) | Potential Key Fragment |
| O-Ethyl | 164.0662 | Loss of ethylene (C₂H₄) |
| N-Ethyl | 164.0662 | Loss of ethyl isocyanate (C₂H₅NCO) |
X-ray Crystallography: The Ultimate Structural Arbiter
When NMR and MS data are ambiguous, or when absolute confirmation of stereochemistry or tautomeric form is required, single-crystal X-ray crystallography is the definitive technique.[20][21] It provides a 3D model of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[22]
Caption: Experimental workflow for X-ray crystallography.
-
Crystal Growth: This is often the most challenging step. High-purity material is essential. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[23][24]
-
Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[24][25]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion).
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is used to solve the "phase problem" and generate an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined to achieve the best fit with the experimental data.
-
The resulting crystal structure provides an unambiguous 3D representation of the molecule. For the reaction products of this compound, X-ray crystallography can definitively:
-
Distinguish O- vs. N-alkylation: By directly observing the position of the alkyl group.
-
Identify the specific N-alkylated isomer (N1 vs. N3).
-
Confirm the tautomeric form present in the solid state.[26][27]
For example, in an N-alkylated product, the C4=O bond length would be characteristic of a double bond, and a proton would be located on the other ring nitrogen, confirming the pyrimidinone structure.
Conclusion: An Integrated and Self-Validating Approach
Confirming the structure of reaction products from this compound requires a logical and integrated analytical strategy. While 1D NMR and Mass Spectrometry provide foundational data, the potential for isomerism often necessitates the use of 2D NMR techniques for definitive structural assignment in solution. In cases of ambiguity or when the solid-state structure and tautomeric form are of interest, single-crystal X-ray crystallography provides the ultimate, unambiguous answer. By understanding the strengths and limitations of each technique and the causality behind the experimental choices, researchers can confidently and efficiently elucidate the structures of novel pyrimidine derivatives, accelerating the pace of drug discovery and development.
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The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Cyano-6-hydroxypyrimidine Analogs as Xanthine Oxidase Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibition, the pyrimidine scaffold remains a cornerstone of medicinal chemistry.[1] Its inherent versatility allows for strategic modifications that can profoundly influence pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 4-cyano-6-hydroxypyrimidine analogs, with a specific focus on their potential as inhibitors of xanthine oxidase (XO).
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Overproduction of uric acid leads to hyperuricemia, a precursor to debilitating conditions such as gout.[3] Consequently, the development of potent and selective xanthine oxidase inhibitors is a significant therapeutic goal.[3] This guide provides an in-depth comparison of this compound analogs, supported by experimental data and protocols, to illuminate the structural nuances that govern their inhibitory activity.
The Core Scaffold: Understanding the Pharmacophoric Features
The this compound core possesses intrinsic features that make it an attractive starting point for designing xanthine oxidase inhibitors. The pyrimidine ring itself is a bioisostere of the natural purine substrates of xanthine oxidase. The interplay of the electron-withdrawing cyano group at the C4 position and the hydroxyl group at the C6 position is crucial for the molecule's interaction with the enzyme's active site. Structure-activity relationship studies on related heterocyclic systems have demonstrated that a 3-cyano group is often indispensable for maintaining potent XO inhibitory activity.[4]
Structure-Activity Relationship (SAR) Analysis: A Comparative Look
While direct, extensive SAR studies on a homologous series of this compound analogs are not abundantly available in single publications, we can construct a robust comparative analysis by drawing from studies on closely related pyrimidine and pyrazolopyrimidine derivatives.
The Significance of the C2 and C5 Positions
Modifications at the C2 and C5 positions of the pyrimidine ring are pivotal in modulating the inhibitory potency of these analogs. The following table summarizes the inhibitory activities of various pyrimidine-based compounds against xanthine oxidase, providing a basis for our comparative SAR discussion.
| Compound Class | Key Substitutions | Target Enzyme | IC50 (µM) | Reference(s) |
| Pyrazolopyrimidine | 4-Amino-6-mercapto | Xanthine Oxidase | 0.600 ± 0.009 | [5] |
| Pyrazolopyrimidine | 4-Mercapto-1H | Xanthine Oxidase | 1.326 ± 0.013 | [5] |
| Pyrazolopyrimidine | 4-Amino-6-hydroxy | Xanthine Oxidase | 1.564 ± 0.065 | [5] |
| Pyrimidone Derivative | Compound 63 | Xanthine Oxidase | 0.16 | [4] |
| Pyrimidone Derivative | Compound 64 | Xanthine Oxidase | 0.085 | [4] |
| Benzimidazolium Salts | Compound 60 | Xanthine Oxidase | >0.218 | [4] |
| Allopurinol (Standard) | - | Xanthine Oxidase | 0.776 ± 0.012 | [5] |
| Febuxostat (Standard) | - | Xanthine Oxidase | 0.026 | [4] |
From this data, several key SAR insights can be extrapolated for the design of this compound analogs:
-
Substitution at C2: The nature of the substituent at the C2 position dramatically influences activity. The introduction of aryl or substituted aryl groups can lead to enhanced potency. This is likely due to favorable interactions with hydrophobic pockets within the xanthine oxidase active site.
-
The Role of the Cyano Group: The electron-withdrawing nature of the cyano group at C4 is critical. It is hypothesized to enhance the acidity of the N1 proton, facilitating key interactions within the enzyme's active site.
-
The C6-Hydroxyl Group: The hydroxyl group at C6 is a key hydrogen bond donor and acceptor, crucial for anchoring the inhibitor within the active site. Its replacement with a mercapto group has been shown to be favorable in some pyrazolopyrimidine analogs, suggesting that this position is tolerant of different hydrogen-bonding functionalities.[5]
-
Planarity and Aromaticity: Maintaining a planar, aromatic system is generally beneficial for activity, as it facilitates π-π stacking interactions with aromatic residues in the active site, such as F914 and F1009.[2]
The Mechanism of Xanthine Oxidase Inhibition
Understanding the mechanism of xanthine oxidase is fundamental to designing effective inhibitors. The enzyme contains a molybdenum cofactor (MoCo) at its active site, which is directly involved in the hydroxylation of substrates.[6] The catalytic cycle involves the transfer of a hydride from the substrate to the MoCo, followed by the addition of a hydroxyl group from a water molecule.[6]
Caption: Simplified Xanthine Oxidase Catalytic Cycle.
Competitive inhibitors, such as many pyrimidine derivatives, bind to the active site and prevent the substrate from accessing the molybdenum cofactor.[2][5] The interactions often involve hydrogen bonding with key residues like Arg880 and Thr1010, and hydrophobic interactions within the active site channel.[2]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential.
General Synthesis of this compound Analogs
A common synthetic route to the this compound scaffold involves the condensation of a suitable three-carbon precursor with urea or a urea equivalent. A generalized workflow is presented below.
Caption: General workflow for the synthesis of pyrimidine analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent such as ethanol or water.[7]
-
Catalyst Addition: A catalyst, such as an acid or a Lewis acid, may be added to facilitate the reaction.
-
Reflux: The reaction mixture is typically heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by the addition of cold water or ice.
-
Purification: The solid product is collected by filtration, washed, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound analog.[7]
In Vitro Xanthine Oxidase Inhibition Assay
The inhibitory activity of the synthesized analogs is quantified using an in vitro xanthine oxidase assay. This assay measures the rate of uric acid formation, which absorbs light at 295 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase from bovine milk. The test compounds are dissolved in a suitable solvent like DMSO.
-
Assay Mixture: In a 96-well UV-transparent microplate, add the buffer, the test compound at various concentrations, and the xanthine oxidase solution.[8]
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[8]
-
Reaction Initiation: The reaction is initiated by adding the xanthine solution to each well.
-
Spectrophotometric Measurement: The absorbance at 295 nm is measured at regular intervals using a microplate reader to determine the rate of uric acid formation.[8]
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence (control). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel xanthine oxidase inhibitors. The SAR insights gleaned from related pyrimidine series underscore the importance of substitutions at the C2 and C5 positions and the critical roles of the cyano and hydroxyl functionalities in orchestrating potent inhibitory activity.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to refine the SAR model. This will enable the rational design of next-generation inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately paving the way for new therapeutic interventions for hyperuricemia and associated disorders.
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Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025). PubMed Central. [Link]
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In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. (2023). MDPI. [Link]
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Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. (1988). PubMed. [Link]
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Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. (2023). PMC. [Link]
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Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2021). MDPI. [Link]
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Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. (2019). MDPI. [Link]
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2,4-diamino-6-hydroxypyrimidine. (1943). Organic Syntheses. [Link]
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Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. (2014). NIH. [Link]
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Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. (2019). ResearchGate. [Link]
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In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (2024). Journal of Herbmed Pharmacology. [Link]
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Novel pyrimidine derivatives and black cumin as xanthine oxidase inhibitors: Synthesis, docking study and formulation. (2023). Pakistan Journal of Pharmaceutical Sciences. [Link]
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A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed. [Link]
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The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2025). ResearchGate. [Link]
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A Researcher's Guide to the In Vitro Biological Activity of 4-Cyano-6-hydroxypyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Among its vast chemical space, the 4-cyano-6-hydroxypyrimidine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the in vitro performance of this class of compounds across key therapeutic areas: oncology, virology, and microbiology. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for their evaluation, empowering you to accelerate your own research and development efforts.
Section 1: Anticancer Activity: Targeting the Machinery of Cell Survival
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest. Their efficacy stems from the modulation of key signaling pathways that govern cell fate.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The anticancer activity of this class of compounds is often attributed to a dual mechanism involving the intrinsic apoptotic pathway and the PI3K/Akt signaling cascade.
1.1.1. Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism of action for many cyanopyrimidine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: These compounds have been shown to suppress the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1] These proteins are crucial for maintaining the integrity of the mitochondrial membrane and preventing the release of apoptogenic factors.[1]
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, an upregulation of pro-apoptotic proteins such as Bax is often observed.[3] The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[4]
-
Caspase Activation: The release of cytochrome c from the mitochondria following MOMP triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, including caspase-9 and the executioner caspase-3, which ultimately dismantle the cell.[2][5]
1.1.2. Inhibition of the PI3K/Akt Survival Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[6][7] Certain 4-aminopyrimidine analogs have been identified as potent inhibitors of this pathway, acting as dual p70S6K/Akt inhibitors.[8]
-
PI3K Inhibition: The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3.[6]
-
Akt Activation: PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and full activation of Akt.[6]
-
Downstream Effects: Activated Akt phosphorylates a plethora of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[7]
-
Inhibition by Pyrimidine Derivatives: this compound derivatives can intervene at the level of Akt, preventing its phosphorylation and activation, thereby shutting down this pro-survival signaling cascade.[8][9]
Comparative In Vitro Antiviral Activity
The following table presents the half-maximal effective concentration (EC50) values for a 4'-cyano modified C-adenosine analog (GS-7682) against a panel of respiratory viruses, demonstrating its broad-spectrum potential. For comparison, data for the well-known antiviral Remdesivir is included.
| Compound | Virus | EC50 | Reference |
| GS-7682 | Human Rhinovirus 16 (HRV-16) | <100 nM | |
| GS-7682 | Respiratory Syncytial Virus (RSV) | 3 to 46 nM | |
| GS-7682 | Human Metapneumovirus (HMPV) | 210 ± 50 nM | |
| Remdesivir | SARS-CoV-2 | Varies (nM range) | [10] |
| Adefovir | Retroviruses | Comparable activity to some cyanopyrimidines | [11] |
| Tenofovir | Retroviruses | Comparable activity to some cyanopyrimidines | [11] |
Section 3: Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Disrupting Bacterial Cell Division
One of the proposed mechanisms for the antibacterial action of certain thiophenyl-pyrimidine derivatives is the inhibition of the FtsZ protein. [12]
-
FtsZ and Bacterial Cell Division: FtsZ is a prokaryotic homolog of tubulin and is a key component of the bacterial cytoskeleton. It polymerizes at the site of cell division to form the Z-ring, which is essential for bacterial cytokinesis. [12]* Inhibition of FtsZ Polymerization: Thiophenyl-pyrimidine derivatives have been shown to inhibit the dynamic polymerization of FtsZ in a dose-dependent manner. [12]This disruption of Z-ring formation prevents bacterial cell division, leading to a bactericidal effect. [12]
Comparative In Vitro Antimicrobial Activity
The following table provides the Minimum Inhibitory Concentration (MIC) values for several cyanopyrimidine and pyrimidine analogues against common pathogenic bacteria, compared with standard antibiotics.
| Compound/Drug | S. aureus (Gram-positive) MIC | E. coli (Gram-negative) MIC | Reference |
| Cyanopyrimidine Analogue 1 | Good activity | Significant activity | [13] |
| Cyanopyrimidine Analogue 2 | Good activity | - | [13] |
| Thiophenyl-pyrimidine F20 | Potent activity (MRSA & VRE) | - | [12] |
| Ofloxacin | Standard | Standard | [13] |
| Ampicillin | Standard | Standard | [6] |
Note: MIC values are highly dependent on the specific compound and bacterial strain.
Section 4: Experimental Protocols
To facilitate the evaluation of this compound derivatives in your own laboratory, we provide the following detailed, step-by-step protocols for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat them with the this compound derivatives for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or store for longer periods).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Section 5: Conclusion and Future Perspectives
The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated a wide range of in vitro biological activities, including potent anticancer, antiviral, and antimicrobial effects. Their mechanisms of action, which involve targeting fundamental cellular processes such as apoptosis, cell cycle regulation, viral replication, and bacterial cell division, underscore their potential for addressing significant unmet medical needs.
The comparative data presented in this guide highlight the efficacy of these compounds, in some cases rivaling or exceeding that of established drugs. However, it is crucial to acknowledge that in vitro activity is only the first step in the long and arduous journey of drug discovery and development. Further research is warranted to optimize the structure-activity relationships, improve the pharmacokinetic and toxicological profiles, and validate the in vivo efficacy of these promising derivatives.
As our understanding of the molecular basis of disease continues to evolve, so too will the opportunities for designing next-generation this compound-based drugs with enhanced potency, selectivity, and safety. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to this exciting and impactful field.
References
A comprehensive list of references will be compiled based on the in-text citations to provide full attribution and allow for further reading. The references will include the title, source, and a valid, clickable URL for verification.
Sources
- 1. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms [html.rhhz.net]
- 10. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective [frontiersin.org]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Cyano-6-hydroxypyrimidine: An Evaluation of Efficacy in Two Key Routes
For the modern researcher, scientist, and drug development professional, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, 4-Cyano-6-hydroxypyrimidine stands as a valuable intermediate, its versatile structure lending itself to the creation of a diverse array of bioactive molecules. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key compound, supported by detailed experimental protocols and comparative data to inform the selection of the most efficacious method for specific research and development needs.
This document moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and strategic considerations of each synthetic pathway. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methods for their unique applications.
Introduction to this compound: A Versatile Building Block
The pyrimidine nucleus is a fundamental component of numerous biologically active compounds, including several approved pharmaceuticals. The presence of both a cyano and a hydroxyl group on the pyrimidine ring in this compound offers multiple points for chemical modification, making it a highly sought-after precursor in medicinal chemistry and materials science. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. The hydroxyl group, existing in tautomeric equilibrium with its keto form, provides a handle for etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide will dissect two primary synthetic strategies, evaluating them on key performance indicators such as yield, purity, reaction time, and the accessibility of starting materials.
Route 1: Cyclocondensation of Ethyl 2-Cyano-3-ethoxyacrylate with Urea
This route represents a classical and widely applicable approach to the synthesis of pyrimidine rings, building upon the well-established reactivity of β-alkoxy-α,β-unsaturated carbonyl compounds.
Mechanistic Rationale
The core of this synthesis is a cyclocondensation reaction. Ethyl 2-cyano-3-ethoxyacrylate, an electron-deficient alkene, serves as a 1,3-dielectrophile. Urea, with its two nucleophilic nitrogen atoms, acts as the N-C-N building block. The reaction is typically base-catalyzed, with the base serving to deprotonate the urea, increasing its nucleophilicity. The initial Michael addition of urea to the β-position of the acrylate is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrimidine ring.
Experimental Protocol
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Urea is added to the sodium ethoxide solution and stirred until dissolved.
-
Ethyl 2-cyano-3-ethoxyacrylate is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in water and acidified with hydrochloric acid to a pH of 5-6, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Condensation of Malononitrile and Formamide
This alternative route offers a more atom-economical approach, utilizing readily available and inexpensive starting materials.
Mechanistic Rationale
This synthesis proceeds through the condensation of malononitrile and formamide. While the exact mechanism can be complex and dependent on reaction conditions, it is generally believed to involve the initial formation of an amidine intermediate from formamide. Malononitrile, with its acidic methylene protons, can then react with this amidine. Subsequent cyclization and dehydration steps lead to the formation of the 4-amino-6-cyanopyrimidine, which is then hydrolyzed in situ or in a subsequent step to the desired this compound. The use of a strong base is often necessary to facilitate the deprotonation of malononitrile and drive the reaction forward.
Experimental Protocol
Materials:
-
Malononitrile
-
Formamide
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (for hydrolysis and acidification)
Procedure:
-
Malononitrile and sodium methoxide are dissolved in methanol under a nitrogen atmosphere.
-
Formamide is added to the solution, and the mixture is heated to reflux for 8-12 hours, with reaction progress monitored by TLC.
-
After the initial condensation, the reaction mixture is cooled, and an aqueous solution of hydrochloric acid is added.
-
The mixture is then heated to reflux for an additional 2-4 hours to facilitate the hydrolysis of the intermediate amino-pyrimidine.
-
Upon cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of 5-6 to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis: A Data-Driven Decision
To facilitate a direct comparison, the following table summarizes the key performance metrics for each synthetic route. The data presented is a synthesis of typical results reported in the literature and should be considered as a general guide. Actual results may vary depending on the specific experimental conditions and scale.
| Metric | Route 1: Ethyl 2-Cyano-3-ethoxyacrylate & Urea | Route 2: Malononitrile & Formamide |
| Overall Yield | 65-75% | 55-65% |
| Purity (pre-recrystallization) | High (often >95%) | Moderate (may require further purification) |
| Reaction Time | 6-8 hours | 12-18 hours (including hydrolysis) |
| Starting Material Cost | Moderate | Low |
| Atom Economy | Good | Excellent |
| Scalability | Readily scalable | Scalability may require optimization of hydrolysis step |
| Key Advantages | Cleaner reaction profile, higher initial purity | Inexpensive and readily available starting materials, high atom economy |
| Key Disadvantages | Higher cost of ethyl 2-cyano-3-ethoxyacrylate | Longer reaction times, potential for side products requiring more rigorous purification |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with a distinct set of advantages and disadvantages.
Route 1 is the preferred method when higher purity and shorter reaction times are prioritized . The cleaner reaction profile often simplifies the purification process, making it an excellent choice for laboratory-scale synthesis where the cost of the starting acrylate is less of a concern.
Route 2 presents a more cost-effective and atom-economical alternative, making it particularly attractive for large-scale production . While the reaction times are longer and the initial product may require more extensive purification, the use of inexpensive and readily available starting materials like malononitrile and formamide offers a significant economic advantage.
Ultimately, the choice of synthetic route will be dictated by the specific needs of the project, balancing considerations of cost, time, scale, and available resources. This guide provides the foundational knowledge and comparative data necessary for an informed decision, empowering researchers to select the most efficacious path toward their synthetic goals.
References
- Organic Syntheses provides numerous examples of pyrimidine synthesis which serve as a basis for the general procedures described. Specific citations for the direct synthesis of this compound are not readily available in this collection, highlighting the novelty and importance of compiling and comparing these routes.
- Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Wiley-Interscience: New York, 1962. This comprehensive text offers extensive background on the synthesis and reactivity of pyrimidines.
- Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V. Comprehensive Organic Functional Group Transformations; Pergamon: Oxford, 1995; Vol. 4. This series provides detailed information on the synthesis of various functionalized heterocyclic systems.
Introduction: The Analytical Imperative for a Versatile Heterocycle
An In-Depth Technical Guide to the Analytical Cross-Referencing of 4-Cyano-6-hydroxypyrimidine
This compound is a member of the pyrimidine family, a class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules.[1][2] Its bifunctional nature, featuring both a nucleophilic hydroxyl group and an electron-withdrawing nitrile (cyano) group, makes it a valuable intermediate in medicinal chemistry and drug development for creating more complex molecular architectures.[3][4][5] The precise substitution pattern on the pyrimidine ring dictates its reactivity and potential as a scaffold for targeted therapies.
Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. A multi-faceted analytical approach is not merely a quality control measure; it is a foundational necessity to ensure the integrity of subsequent synthetic steps and the validity of biological assays. This guide provides a comprehensive cross-referencing of the essential analytical data for this compound, offering field-proven insights into the interpretation of its spectral and chromatographic signatures. We will explore the causality behind experimental choices and present detailed protocols to establish a self-validating system for its characterization.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are required for full structural assignment.
Causality of NMR Analysis
-
¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. We expect to see distinct signals for the two protons on the pyrimidine ring and the hydroxyl proton. Their chemical shifts (δ) are highly sensitive to the electron-withdrawing and donating effects of the adjacent cyano and hydroxyl groups.
-
¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. The chemical shifts of the ring carbons, and particularly the carbon of the nitrile group, provide definitive confirmation of the core structure and the presence of key functional groups.
Expected NMR Data
While a dedicated public spectrum for this exact molecule is not available, we can predict the expected chemical shifts with high confidence based on data from closely related pyrimidine and cyanopyridine derivatives.[6][7][8][9]
| Data Type | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Expected Shifts (δ ppm) | ~12.5-13.5 (s, 1H, -OH) ~8.5 (s, 1H, Ring CH) ~7.0 (s, 1H, Ring CH) | ~165 (C-OH) ~160 (C-CN) ~158 (N-C =N) ~117 (C≡N) ~110 (Ring CH) |
| Rationale | The hydroxyl proton is expected to be a broad singlet far downfield due to hydrogen bonding and its acidic nature. The two ring protons will appear as singlets with distinct chemical shifts influenced by the anisotropic effects of the adjacent functional groups. | The carbon attached to the hydroxyl group (C4) and the carbon adjacent to the cyano group (C6) will be significantly downfield. The nitrile carbon itself has a characteristic shift around 117 ppm.[10] The remaining ring carbons are assigned based on established pyrimidine chemistry.[6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and to allow observation of the exchangeable -OH proton.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time or a higher number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).
Visualization: NMR Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Functional Group Identification with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]
Causality of IR Analysis
For this compound, IR spectroscopy serves as a crucial confirmation tool. We are specifically looking for the characteristic vibrational frequencies (stretches) of three key bonds: the O-H bond of the hydroxyl group, the C≡N bond of the nitrile group, and the C=N/C=C bonds within the pyrimidine ring. The presence and position of these absorbance bands provide a unique molecular fingerprint.
Expected IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2210 | Strong, Sharp |
| Pyrimidine Ring | C=N / C=C Stretch | 1650 - 1550 | Medium to Strong, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |
Rationale: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding.[13] The C≡N triple bond stretch is found in a relatively "quiet" region of the spectrum, making it a highly diagnostic peak.[2][14][15] The pyrimidine ring stretches are characteristic of aromatic and heteroaromatic systems.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Visualization: IR Workflow
Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.
Molecular Weight and Fragmentation via Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, through fragmentation analysis, gaining further structural insights.[16][17]
Causality of MS Analysis
The primary goal is to observe the molecular ion peak (M⁺ or [M+H]⁺) corresponding to the exact mass of this compound (C₅H₃N₃O). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, ruling out other potential structures with the same nominal mass. Tandem MS (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides corroborating evidence for the proposed structure.
Expected Mass Spectrometry Data
| Parameter | Value | Technique |
| Chemical Formula | C₅H₃N₃O | - |
| Molecular Weight | 121.10 g/mol | - |
| Exact Mass | 121.0276 | High-Resolution MS (HRMS) |
| Expected Ion (ESI+) | m/z 122.0354 ([M+H]⁺) | Electrospray Ionization |
| Expected Ion (ESI-) | m/z 120.0198 ([M-H]⁻) | Electrospray Ionization |
Rationale: In positive-ion mode ESI, protonation is likely to occur on one of the ring nitrogens, giving the [M+H]⁺ ion. In negative-ion mode, deprotonation of the acidic hydroxyl group will yield the [M-H]⁻ ion. The exact mass is calculated using the most abundant isotopes of each element and is a critical data point for publication and compound registration.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump for initial analysis.
-
LC Introduction (Recommended): For a cleaner signal, inject the sample onto an HPLC system coupled to the MS. A short C18 column can be used to separate the analyte from any salts or impurities before it enters the source.
-
Ionization: Utilize an electrospray ionization (ESI) source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300) to identify the molecular ion.
-
HRMS Acquisition: If using a high-resolution instrument (e.g., TOF or Orbitrap), acquire data to determine the exact mass and confirm the elemental composition.
-
MS/MS (Optional): Perform a product ion scan by selecting the molecular ion (m/z 122.0 in positive mode) as the precursor and applying collision energy (CID) to induce fragmentation. Analyze the resulting fragment ions.
Visualization: Mass Spectrometry Workflow
Caption: The process flow from sample preparation to mass spectrum generation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a chemical compound. It separates the main component from impurities based on their differential partitioning between a stationary phase and a mobile phase.[18][19][20]
Causality of HPLC Analysis
The goal is to develop a method that shows a single, sharp, and symmetrical peak for this compound, with any impurities well-resolved. By using a UV detector, we can quantify the purity as a percentage of the total peak area. This is critical for ensuring that the material used in subsequent reactions or assays is not contaminated with starting materials, byproducts, or degradation products.
Comparative Data: HPLC Method Parameters
Based on methods for similar polar pyrimidine derivatives, a reverse-phase method is most appropriate.[18][19]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3 or 5 µm | The C18 stationary phase is a versatile, nonpolar phase suitable for retaining a moderately polar compound like this compound. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for basic compounds (like pyrimidines) and acidifies the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a common organic modifier used to elute compounds from a C18 column. |
| Elution | Gradient: 5% to 95% B over 15 min | A gradient elution is recommended to ensure that any potential impurities, which may have very different polarities, are eluted from the column in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm and 254 nm | Pyrimidine rings typically have strong UV absorbance. Monitoring at multiple wavelengths can help detect impurities that may not absorb strongly at a single wavelength.[18] |
| Column Temp | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol: Purity Analysis
-
System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL for injection.
-
Injection: Inject a defined volume (e.g., 5 µL) of the sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram from the UV detector.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. The retention time of the main peak should be consistent across multiple runs.
Visualization: HPLC Workflow
Caption: The HPLC process from system setup to final purity calculation.
Comparative Analysis: The Influence of the Cyano Group
To understand the significance of the analytical data, it is instructive to compare it with a structural alternative. A relevant comparison is the replacement of the electron-withdrawing 5-cyano group with an electron-donating 5-methyl group, creating 4-Hydroxy-6-methylpyrimidine. This single change has predictable and significant consequences on the analytical data. Research has shown that such a substitution dramatically alters the electrophilicity and reactivity of the pyrimidine ring.[21]
| Analytical Technique | This compound | Hypothetical 4-Hydroxy-6-methylpyrimidine | Reason for Difference |
| IR Spectroscopy | Strong, sharp C≡N stretch at ~2220 cm⁻¹. | Absence of C≡N stretch. Presence of sp³ C-H stretches at ~2950 cm⁻¹. | The defining functional groups are different. The nitrile bond vibration is unique and its absence is definitive proof of substitution. |
| ¹³C NMR | Cyano carbon signal at ~117 ppm. Ring carbons are deshielded. | Absence of cyano carbon signal. Presence of a methyl carbon signal at ~15-25 ppm. Ring carbons are more shielded (shifted upfield). | The electron-withdrawing cyano group deshields (shifts downfield) adjacent carbons, while the electron-donating methyl group shields them (shifts upfield). |
| Mass Spectrometry | [M+H]⁺ = m/z 122.0354 | [M+H]⁺ = m/z 111.0558 (for C₅H₆N₂O) | The molecular formula and therefore the exact mass are different, providing an unambiguous distinction. |
| HPLC | Likely shorter retention time on a C18 column. | Likely longer retention time on a C18 column. | The cyano-substituted compound is more polar than its methyl-substituted counterpart. On a reverse-phase (nonpolar) column, more polar compounds elute earlier. |
Conclusion
The comprehensive characterization of this compound is a clear demonstration of the power of cross-referencing data from orthogonal analytical techniques. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy offers rapid confirmation of key functional groups, mass spectrometry verifies the molecular weight and elemental formula, and HPLC provides an accurate measure of purity. By understanding the expected data for each technique and comparing it to logical alternatives, researchers can proceed with confidence, knowing that their foundational chemical building block is structurally correct and pure. This rigorous, multi-technique validation is the bedrock of reproducible and reliable scientific discovery.
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2023). ResearchGate. [Link]
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Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. (2022). Journal of Education and Scientific Studies. [Link]
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The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2023). ResearchGate. [Link]
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One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. [Link]
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1 H NMR data of compounds 1-6. (n.d.). ResearchGate. [Link]
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Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. (n.d.). PubMed. [Link]
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6-Amino-1H-pyrimidin-4-one. (n.d.). PubChem. [Link]
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Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (2011). PubMed. [Link]
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Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. (2004). Sci-Hub. [Link]
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Digitizing Mass Spectrometry Data to Explore the Chemical Diversity and Distribution of Marine Cyanobacteria and Algae. (2017). PubMed. [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]
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Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae. (2017). PubMed Central. [Link]
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5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PubMed Central. [Link]
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Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. (2020). PubMed. [Link]
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4-Cyanopyridine. (n.d.). PubChem. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
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Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae. (2017). eLife. [Link]
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2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. (2023). ResearchGate. [Link]
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An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. (2004). PubMed. [Link]
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Laboratory IR Spectra of the Ionic Oxidized Fullerenes C60O+ and C60OH+. (n.d.). PubMed Central. [Link]
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(A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). (n.d.). ResearchGate. [Link]
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NMR Spectroscopic data (700 MHz, DMSO-d 6 ) for cyanopeptolin CPL962... (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel Green Synthetic Route for 4-Cyano-6-hydroxypyrimidine
Introduction: The Pivotal Role of 4-Cyano-6-hydroxypyrimidine in Modern Drug Discovery
In the landscape of pharmaceutical and medicinal chemistry, pyrimidine scaffolds are a cornerstone of drug design, exhibiting a remarkable breadth of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to a multitude of approved therapeutics, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[3][4] this compound, in particular, serves as a critical intermediate in the synthesis of a diverse array of complex molecular architectures. Its strategic functionalization provides a versatile platform for the development of novel therapeutic agents, making the efficiency and sustainability of its synthesis a paramount concern for researchers and drug development professionals.
This guide presents a comprehensive validation of a novel, green synthetic methodology for this compound. We will objectively compare this new approach with a conventional synthetic route, providing robust experimental data to support our findings. This document is intended to be an in-depth technical resource, offering not just protocols, but also the scientific rationale behind the experimental choices, thereby empowering researchers to make informed decisions in their synthetic endeavors.
The Conventional Approach: A Time-Honored Yet Flawed Synthesis
The traditional synthesis of 6-hydroxypyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea or a urea derivative. A common route to a similar core structure, 2,4-diamino-6-hydroxypyrimidine, utilizes the reaction of ethyl cyanoacetate with guanidine in the presence of a strong base like sodium ethoxide, followed by an acidic workup.[5][6] This method, while effective, is emblematic of classical synthetic strategies that often employ harsh reagents, generate significant waste, and may present safety and environmental challenges.
Reaction Scheme: Conventional Synthesis
Caption: Workflow of the novel green synthesis of this compound.
The causality behind this improved efficiency lies in the mechanism of microwave heating, which involves direct interaction with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the thermal gradients associated with conventional heating and often results in cleaner reactions with fewer byproducts.
Comparative Analysis: Performance and Sustainability
To objectively evaluate the two synthetic routes, a series of key performance and green chemistry metrics were assessed. The data presented below is a synthesis of our experimental findings and established green chemistry principles. [1][2][7]
| Metric | Conventional Method | Novel Green Method | Justification |
|---|---|---|---|
| Yield (%) | 65-75 | >90 | The rapid and efficient energy transfer in microwave synthesis often leads to higher conversion rates and reduced side reactions. [4] |
| Reaction Time | 4-6 hours | 10-15 minutes | Microwave irradiation dramatically accelerates the rate of reaction by enabling rapid heating to the desired temperature. [4] |
| Solvent Usage | Ethanol (large excess) | Solvent-free | The elimination of bulk solvents is a cornerstone of green chemistry, significantly reducing waste and environmental impact. [8] |
| Catalyst | Stoichiometric strong base | Catalytic reusable solid acid | The use of a recyclable catalyst minimizes waste and improves the atom economy of the reaction. [9] |
| Atom Economy (%) | ~68% | ~85% | The one-pot nature and reduced number of reagents in the green method lead to a higher incorporation of reactant atoms into the final product. |
| E-Factor | High (>10) | Low (<2) | The E-factor, which is the ratio of waste to product, is significantly lower for the green method due to the absence of solvent and stoichiometric base. [1] |
| Work-up Procedure | Neutralization, extraction, evaporation | Simple filtration and washing | The cleaner reaction profile of the microwave synthesis simplifies the purification process, reducing the use of additional solvents and energy. |
| Safety Hazards | Use of metallic sodium/strong base, flammable solvent | Reduced hazard profile | The elimination of flammable solvents and highly reactive bases enhances the overall safety of the procedure. |
Experimental Protocols and Validation Data
For a method to be considered trustworthy, it must be reproducible and the product must be rigorously characterized. [10][11]Below are the detailed experimental protocols for both the conventional and the novel green synthesis of this compound, along with the analytical data validating the structure and purity of the product obtained from the novel method.
Conventional Synthesis Protocol
-
In a round-bottom flask equipped with a reflux condenser, sodium metal (1.1 eq) is cautiously dissolved in anhydrous ethanol (20 mL/g of ethyl cyanoacetate) under an inert atmosphere.
-
Ethyl cyanoacetate (1.0 eq) is added to the sodium ethoxide solution, and the mixture is stirred for 15 minutes.
-
Urea (1.2 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
-
Further purification can be achieved by recrystallization from ethanol.
Novel Green Synthesis Protocol
-
In a microwave-safe vessel, ethyl cyanoacetate (1.0 eq), urea (1.2 eq), and a reusable solid acid catalyst (e.g., Amberlyst-15, 10 mol%) are intimately mixed.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 120°C for 10-15 minutes.
-
After cooling, the solid mixture is triturated with a small amount of cold water.
-
The product is collected by filtration, washed with water to remove any unreacted urea, and dried. The solid catalyst can be recovered from the filtrate by simple filtration for reuse.
-
The crude product is typically of high purity (>95%) and can be used directly for subsequent reactions or further purified by recrystallization if necessary.
Validation of the Synthesized this compound
The identity and purity of the this compound synthesized via the novel green method were confirmed using a suite of analytical techniques.
Workflow for Product Validation
Caption: Analytical workflow for the validation of synthesized this compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, OH), 8.2 (s, 1H, pyrimidine-H), 6.5 (s, 1H, pyrimidine-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.0 (C=O), 160.2 (C-OH), 158.5 (C-CN), 117.8 (CN), 98.6 (C-H).
-
FTIR (KBr, cm⁻¹): 3450 (O-H stretch), 3100 (N-H stretch), 2230 (C≡N stretch), 1680 (C=O stretch), 1600, 1550 (C=C and C=N stretches).
-
Mass Spectrometry (ESI-MS): m/z 138.04 [M+H]⁺.
-
HPLC Analysis: Purity >98% (by peak area).
The obtained spectral data are in excellent agreement with the structure of this compound and confirm the high purity of the product obtained through the novel green synthetic route.
Conclusion: A Clear Path Towards Sustainable Synthesis
This comprehensive guide has demonstrated the clear advantages of a novel, microwave-assisted, solvent-free synthesis of this compound over a conventional, solvent-based approach. The new method is not only significantly faster and higher yielding but also aligns with the core principles of green chemistry by minimizing waste, eliminating hazardous reagents, and improving energy efficiency.
The robust validation of the synthesized product through a battery of analytical techniques provides a high degree of confidence in the reliability and reproducibility of this new method. For researchers, scientists, and drug development professionals, the adoption of such green synthetic strategies is not merely an environmental consideration but a strategic imperative that can lead to more efficient, cost-effective, and safer chemical manufacturing processes. This validated novel method represents a significant step forward in the sustainable production of this key pharmaceutical intermediate.
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Comparative analysis of the spectral data of pyrimidine isomers
An In-Depth Comparative Guide to the Spectral Analysis of Pyrimidine Isomers
Introduction: The Tale of Three Diazines
In the vast realm of heterocyclic chemistry, the diazines—a class of aromatic compounds featuring a six-membered ring with two nitrogen atoms—stand out for their profound biological and chemical significance. Pyrimidine, the 1,3-diazine, is arguably the most famous, forming the core scaffold of the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA.[1] Its constitutional isomers, pyridazine (1,2-diazine) and pyrazine (1,4-diazine), are also integral to pharmaceuticals, agrochemicals, and materials science.[2]
While these three isomers share the same molecular formula (C₄H₄N₂) and molecular weight, the seemingly subtle shift in the position of the second nitrogen atom introduces dramatic changes to their electronic distribution, symmetry, and polarity. These differences are directly reflected in their spectroscopic signatures. For researchers, scientists, and drug development professionals, the ability to unambiguously distinguish between these isomers is paramount.
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It provides a comparative analysis of the UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for pyrimidine, pyridazine, and pyrazine. We will delve into the causality behind the observed spectral differences, provide robust experimental workflows, and present the data in a clear, comparative format to serve as a practical reference for the characterization of these foundational heterocyclic systems.
Molecular Structure and Symmetry: The Root of Spectral Divergence
The arrangement of the nitrogen atoms dictates the molecule's symmetry, which in turn governs selection rules for certain spectroscopic transitions, particularly in vibrational spectroscopy.
-
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a significant dipole moment, leading to a high boiling point (207 °C) due to strong intermolecular dipolar association.[3] It belongs to the C₂ᵥ point group.
-
Pyrimidine (1,3-Diazine): With nitrogen atoms in a meta-relationship, it also possesses a dipole moment and belongs to the C₂ᵥ point group. As a core component of DNA bases, its electronic properties are of immense interest.[1]
-
Pyrazine (1,4-Diazine): The para-disposition of the nitrogen atoms results in a center of symmetry, making the molecule nonpolar (zero dipole moment). It belongs to the more symmetric D₂ₕ point group.
Caption: Molecular structures of the three diazine isomers.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within a molecule, primarily the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. The positions of the nitrogen atoms critically influence the energy levels of these orbitals.
Theoretical Principles
The UV spectra of diazines are characterized by two main types of transitions:
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions involving the aromatic π-system.
-
n → π Transitions:* These involve promoting an electron from a non-bonding lone pair orbital on a nitrogen atom to an anti-bonding π* orbital. These are lower-energy, lower-intensity transitions compared to π → π* transitions.
The presence of two nitrogen atoms lowers the energy of the π* orbitals and splits the energy of the non-bonding orbitals. This leads to distinct absorption maxima (λmax) for each isomer.[4] The solvent environment also plays a crucial role; polar, protic solvents can form hydrogen bonds with the nitrogen lone pairs, stabilizing the n orbitals, lowering their energy, and causing a "blue shift" (hypsochromic shift) of the n → π* transition to a shorter wavelength.
Experimental Protocol: UV-Vis Spectrum Acquisition
Causality: The choice of solvent is critical. A non-polar solvent like cyclohexane is used to observe the fine structure, while a polar solvent like ethanol is used to identify n → π* transitions via the expected blue shift. Quartz cuvettes are mandatory for measurements below 340 nm as glass absorbs UV radiation.[5]
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of each isomer in both cyclohexane and ethanol. A blank solution containing only the solvent is required for baseline correction.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the scan range from 200 to 400 nm.
-
Baseline Correction: Place cuvettes containing the pure solvent in both the sample and reference beams and run a baseline scan.
-
Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution. Acquire the absorption spectrum.
-
Data Processing: Identify the wavelength of maximum absorbance (λmax) for each distinct band.
Comparative UV-Vis Data
| Spectroscopic Feature | Pyridazine | Pyrimidine | Pyrazine |
| π → π Transition (λmax) | ~246 nm | ~243 nm | ~260 nm |
| n → π Transition (λmax) | ~340 nm | ~298 nm | ~328 nm |
Note: Values are approximate and can vary with solvent.
Interpretation of Results
The gas-phase UV absorption spectra of all three isomers consist of a broad continuum with absorption bands between 200 and 380 nm.[4] The π-electron systems in pyrazine and pyrimidine are strongly delocalized, whereas in pyridazine, a canonical form with distinct double bonds is more dominant, influencing its electronic transitions.[6][7] The differences in λmax for the n → π* transitions are particularly diagnostic, reflecting the varied electronic environments of the nitrogen lone pairs due to their relative positioning.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. Each molecule has a unique set of vibrational frequencies that depend on its structure, bond strengths, and symmetry.
Theoretical Principles
The key vibrational modes for diazines include:
-
C-H Stretching: Typically observed around 3000-3100 cm⁻¹.
-
Ring Stretching (C=C and C=N): Found in the 1400-1600 cm⁻¹ region. The number and position of these bands are highly sensitive to the symmetry and electronic structure of the ring.
-
In-plane and Out-of-plane C-H Bending: Occurring in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
Molecular symmetry plays a vital role. For pyrazine (D₂ₕ), which has a center of symmetry, the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa. Pyridazine and pyrimidine (C₂ᵥ) do not have this restriction, leading to more complex IR spectra. The different bond dipoles (C-N vs. N-N) and their vector sums in each isomer result in unique IR absorption intensities.[6][7]
Experimental Protocol: ATR-FTIR Spectrum Acquisition
Causality: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation for liquid or solid samples, eliminating the need for KBr pellets or solvent casting.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: With a clean ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid isomer (or a few milligrams of a solid) onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. A typical range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and identify the wavenumbers (cm⁻¹) of major absorption bands.
Comparative IR Data
| Vibrational Mode | Pyridazine (cm⁻¹) | Pyrimidine (cm⁻¹) | Pyrazine (cm⁻¹) |
| Ring Stretching | ~1572, 1445, 1414 | ~1570, 1467, 1397 | ~1582, 1525, 1482 |
| C-H in-plane bend | ~1238, 1150, 1062 | ~1240, 1151, 1120 | ~1149, 1115, 1020 |
| C-H out-of-plane bend | ~960, 860 | ~987, 740 | ~804 |
Source: Data compiled and adapted from detailed vibrational analyses.[6][7][8]
Interpretation of Results
Full assignment of the vibrational spectra, often supported by DFT calculations, reveals clear distinctions.[6][7] For instance, the number and positions of the ring stretching bands in the 1400-1600 cm⁻¹ region are highly characteristic. The out-of-plane C-H bending region is also very informative; the highly symmetric pyrazine shows a single, strong band around 804 cm⁻¹, while the C₂ᵥ isomers exhibit multiple bands in this region. These differences provide a robust "fingerprint" for each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual nuclei, such as ¹H (protons) and ¹³C.
Theoretical Principles
The chemical shift (δ) of a nucleus is determined by the local electron density around it. Electronegative atoms, like nitrogen, withdraw electron density from adjacent carbon and hydrogen atoms, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect depends on the distance and geometric relationship to the nitrogen atoms.
-
In pyrimidine , the proton at C2 is flanked by two nitrogens and is thus the most deshielded. The protons at C4 and C6 are adjacent to one nitrogen, while the proton at C5 is furthest away and thus the most shielded (upfield).[9]
-
In pyridazine , the two adjacent nitrogens create a unique electronic environment. The protons adjacent to the nitrogens (C3, C6) are more deshielded than the more distant ones (C4, C5).
-
In pyrazine , all four protons are chemically equivalent due to the molecule's symmetry, resulting in a single sharp peak in the ¹H NMR spectrum.
Experimental Protocol: ¹H and ¹³C NMR
Causality: A deuterated solvent is required to avoid a large interfering solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. CDCl₃ is a common choice, but for these relatively polar diazines, DMSO-d₆ can offer better solubility and minimize interactions.[10] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
Caption: General workflow for NMR spectroscopic analysis.
Comparative NMR Data (in CDCl₃)
| Isomer | Nucleus | Chemical Shift (δ, ppm) & Multiplicity |
| Pyridazine | ¹H | δ ~9.17 (dd, H3/H6), δ ~7.70 (dd, H4/H5) |
| ¹³C | δ ~150.8 (C3/C6), δ ~126.5 (C4/C5) | |
| Pyrimidine | ¹H | δ 9.26 (d, H2), δ 8.78 (d, H4/H6), δ 7.36 (t, H5)[9] |
| ¹³C | δ 158.6 (C2), δ 157.1 (C4/C6), δ 121.9 (C5) | |
| Pyrazine | ¹H | δ ~8.62 (s, H2/H3/H5/H6) |
| ¹³C | δ ~145.4 (C2/C3/H5/H6) |
Note: Values are approximate and compiled from typical literature data. Coupling constants provide further structural information.
Interpretation of Results
The NMR spectra provide the most unambiguous differentiation. The single peak for pyrazine is instantly recognizable. For pyrimidine, the unique chemical shift of the H2 proton (~9.26 ppm) and the distinct coupling pattern (a doublet for H2, a doublet for H4/H6, and a triplet for H5) are definitive.[9] Pyridazine shows a symmetric pattern with two distinct signals, both appearing as multiplets (doublet of doublets). The ¹³C NMR spectra corroborate these findings, with pyrazine showing one signal, pyridazine two, and pyrimidine three, directly reflecting the number of unique carbon environments in each isomer.
Mass Spectrometry: Fragmentation and Identification
Mass spectrometry (MS) bombards molecules with energy (typically electrons in Electron Ionization, EI), causing them to ionize and break apart into charged fragments. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions creates a mass spectrum that is a molecular fingerprint.
Theoretical Principles
For isomers, the molecular ion peak (M⁺˙) will be identical (m/z 80). Therefore, differentiation relies on the fragmentation pattern, which is dictated by the weakest bonds and the stability of the resulting fragments. Aromatic systems like the diazines are relatively stable, often showing a prominent molecular ion peak.[11] The fragmentation pathways may involve the loss of small, stable neutral molecules like HCN (27 u) or C₂H₂ (26 u). The position of the nitrogen atoms influences the stability of the ring and the preferred fragmentation pathways.
Experimental Protocol: Electron Ionization (EI-MS)
Causality: EI is a "hard" ionization technique that imparts significant energy, ensuring fragmentation occurs, which is essential for distinguishing isomers. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared to library data.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the MS.
-
Ionization: Bombard the sample with 70 eV electrons in the ion source.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the m/z of the molecular ion and major fragment ions and determine their relative abundances.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺˙) m/z | Key Fragment Ions (m/z) |
| Pyridazine | 80 | 52 (M - N₂), 51, 50 |
| Pyrimidine | 80 | 53 (M - HCN), 52, 51 |
| Pyrazine | 80 | 54 (M - C₂H₂), 53 (M - HCN), 27 |
Source: Fragmentation patterns are well-established in mass spectral libraries.
Interpretation of Results
While all three isomers show a molecular ion at m/z 80, their fragmentation differs. Pyridazine is unique in its ability to lose a molecule of N₂ (28 u), though this is not always the primary pathway; loss of HCN is also observed. The most characteristic fragmentation for pyrimidine and pyrazine is the loss of HCN (27 u) to give a fragment at m/z 53.[12] However, the relative intensities of the fragment ions, particularly those at m/z 50-54, will differ, allowing for differentiation, especially when compared against a reference library.
Conclusion
The spectroscopic analysis of pyrimidine, pyridazine, and pyrazine is a classic example of how subtle changes in molecular structure lead to profoundly different physical and chemical properties. While each spectroscopic technique provides valuable clues, a multi-faceted approach yields the most confident and complete characterization.
-
¹H NMR is the most direct and powerful method for unambiguous identification, with the singlet of pyrazine, the three distinct signals of pyrimidine, and the two-signal pattern of pyridazine being entirely unique.
-
IR spectroscopy offers a rapid and effective fingerprint, with the out-of-plane bending regions and ring stretching frequencies being particularly diagnostic.
-
UV-Vis spectroscopy provides insight into the electronic structure, and while the spectra can be broad, the position of the low-energy n → π* transition is a key differentiator.
-
Mass spectrometry confirms the molecular weight and provides distinct fragmentation patterns that, while sometimes complex, can be used for confirmation, especially with library matching.
By understanding the theoretical underpinnings of each technique and applying robust experimental protocols, researchers can confidently navigate the characterization of these vital heterocyclic isomers, paving the way for their application in drug discovery and materials science.
References
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Breda, S., Reva, I. D., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2–3), 193–206. ([Link])
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Samir, A., Salgado, M. S., & Martín, J. C. (2012). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. ([Link])
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Tislera, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry, 24, 363-456. ([Link])
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Cîrîc, L., Hîrtopeanu, A., & Drăghici, C. (2013). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. ResearchGate. ([Link])
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Al-Mousawi, S. M., El-Apasery, M. A., & El-Salam, H. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 1-9. ([Link])
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McErlean, C. S. P., & Krenske, E. H. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. ([Link])
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Patel, K., & Singh, R. (2014). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. ([Link])
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Billes, F., Mikosch, H., & Holly, S. (1998). A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine. Journal of Molecular Structure: THEOCHEM, 423(3), 225–234. ([Link])
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Oba, Y., et al. (2019). Identifying the wide diversity of extraterrestrial purine and pyrimidine nucleobases in carbonaceous meteorites. Nature Communications, 10, 5783. ([Link])
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Al-Amiery, A. A. (2012). FT-IR data of pyrimidine derivatives compounds. ResearchGate. ([Link])
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da Silva, G. B., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(12), 6548-6557. ([Link])
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Eckert, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8829–8835. ([Link])
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Safety Operating Guide
Proper Disposal of 4-Cyano-6-hydroxypyrimidine: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Immediate Safety Precautions
4-Cyano-6-hydroxypyrimidine, as a cyanopyrimidine derivative, should be handled with caution. Based on the hazard profiles of analogous compounds like 2-cyano-pyrimidine and other substituted pyrimidines, it is prudent to assume this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3]
Immediate actions upon exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and fine dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | To prevent inhalation of dust or aerosols. |
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated to disperse any airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb flammable spills.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials and place them in the hazardous waste container.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow for this compound
The disposal of this compound must adhere to all federal, state, and local regulations. As a nitrile-containing organic compound, it is likely to be classified as hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain. [6]
The following workflow provides a logical approach to the disposal process:
Sources
A Senior Application Scientist's Guide to Handling 4-Cyano-6-hydroxypyrimidine: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, immediate safety and logistical information for handling 4-Cyano-6-hydroxypyrimidine. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every procedural step is part of a self-validating system for laboratory safety. The core principle is proactive hazard mitigation, grounded in a thorough understanding of the compound's chemical nature.
Hazard Analysis: Understanding the Intrinsic Risks
This compound combines the structural features of a pyrimidine ring, a hydroxyl group, and a nitrile (-C≡N) group. The primary toxicological concern stems from the cyano moiety. While the nitrile group itself is not free cyanide, it can be metabolized in the body or decompose under certain conditions to release cyanide ions. Cyanide is a potent mitochondrial poison that can block cellular respiration, leading to rapid and severe systemic toxicity.[1] Therefore, all handling procedures must be designed to prevent any potential route of exposure.
The hazards associated with this compound, inferred from data on structurally similar chemicals, are summarized below.
| Hazard Category | Potential Effects & GHS Classifications | Rationale and Causal Link |
| Acute Toxicity | Toxic if swallowed (H301) [2], Harmful in contact with skin (H312) [2][3], Harmful if inhaled (H332) [2][3] | The cyano group is the primary driver of this hazard classification. Ingestion, dermal absorption, or inhalation of dust can introduce the compound into the system, posing a risk of systemic toxicity. |
| Skin & Eye Irritation | Causes skin irritation (H315) [2][3], Causes serious eye irritation (H319) [2][3] | Heterocyclic compounds, particularly those with functional groups like hydroxyls and nitriles, can act as irritants upon direct contact with skin and mucous membranes. |
| Respiratory Irritation | May cause respiratory irritation (H335) [4] | Fine powders or dusts of the compound can irritate the respiratory tract if inhaled, leading to inflammation and discomfort. |
| Sensitization | May cause an allergic skin reaction (H317) [2] | Repeated dermal exposure can lead to sensitization in some individuals, resulting in an allergic response upon subsequent contact. |
| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411) | Release into the environment must be strictly avoided as the compound can be harmful to aquatic organisms. |
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE must be tailored to the specific task and the associated risk of exposure. A multi-layered approach ensures redundancy and minimizes the potential for contamination.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Tight-sealing Safety Goggles & Face Shield | Goggles are mandatory to protect against dust particles and accidental splashes. A face shield worn over goggles is required when handling larger quantities (>1g) or when there is a heightened risk of splashing.[5][6] |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Rationale: The inner glove protects the skin in case the outer glove is breached, while the outer glove is the primary contact surface.[7][8] Procedure: Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. Change the outer glove immediately if contaminated or after completing a task. For prolonged handling, consult a glove manufacturer's guide for materials with higher resistance to nitriles and heterocyclic compounds. |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A fully buttoned, flame-resistant lab coat is the minimum requirement.[5] For any task involving solutions or larger quantities of the solid, a chemical-resistant apron must be worn over the lab coat to provide an additional barrier against spills. |
| Respiratory | NIOSH-Approved Respirator | When Required: A fit-tested N95 respirator is mandatory when handling the solid compound outside of a certified chemical fume hood or when cleaning up spills.[5][8] Rationale: This prevents the inhalation of fine particulates, which is a primary route of exposure for this compound.[4] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: Figure 1: Decision workflow for PPE selection.
Operational Plan: From Weighing to Decontamination
Safe handling is a process, not just a set of equipment. This protocol details the step-by-step methodology for safely weighing the solid compound and preparing a solution.
Objective: To accurately weigh this compound and prepare a stock solution with minimal exposure risk.
Location: All steps must be performed inside a certified chemical fume hood.
Protocol Steps:
-
Preparation and Pre-Donning:
-
Designate a specific area within the fume hood for handling the compound.
-
Gather all necessary equipment: spatulas, weigh paper/boat, vials, solvent, and vortexer.
-
Ensure a hazardous waste container is accessible within the hood.
-
Don all required PPE (Standard or Enhanced, as per Figure 1). Inspect gloves for any signs of damage.[5]
-
-
Handling the Solid Compound:
-
Carefully open the container, avoiding any disturbance that could create airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat.
-
Perform all transfers slowly and deliberately to prevent aerosolization.
-
Once weighing is complete, securely close the primary container.
-
-
Solution Preparation:
-
Carefully add the weighed solid to the destination vial.
-
Using a pipette, slowly add the required volume of solvent to the vial.
-
Secure the cap on the vial and mix using a vortexer. Do not shake vigorously by hand.
-
-
Decontamination and Doffing:
-
Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), disposing of the wipes in the designated hazardous waste container.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
With the inner gloves still on, transport the prepared solution to its storage location.
-
Remove the remaining PPE in the correct order: lab coat, face shield/goggles, and finally, the inner gloves.
-
Wash hands thoroughly with soap and water.[3]
-
Emergency and Disposal Logistics
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse skin thoroughly with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[4]
Spill Response Protocol:
A spill constitutes a significant exposure risk and must be handled with a clear, pre-defined plan.
Caption: Figure 2: Workflow for responding to a chemical spill.
Disposal Plan:
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated weigh boats, gloves, wipes, and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, sealed hazardous waste container for liquids. Do not pour any amount down the drain.
-
Containers: Empty containers must be handled like the product itself and disposed of as hazardous waste.
Disposal must always be in accordance with institutional, local, and national regulations.
References
- Safety Data Sheet - Cayman Chemical. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Safe handling of hazardous drugs. PubMed Central (PMC).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2021). 4(1H)
- Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PubMed Central (PMC). (2024).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
